Technical Documentation Center

C18-PEG4-Amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C18-PEG4-Amine
  • CAS: 1807537-36-5

Core Science & Biosynthesis

Foundational

what is C18-PEG4-Amine used for in drug delivery

Whitepaper: Engineering Advanced Drug Delivery Systems with C18-PEG4-Amine Executive Summary In the rapidly evolving landscape of nanomedicine, the surface architecture of lipid nanoparticles (LNPs) and liposomes dictate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Engineering Advanced Drug Delivery Systems with C18-PEG4-Amine

Executive Summary

In the rapidly evolving landscape of nanomedicine, the surface architecture of lipid nanoparticles (LNPs) and liposomes dictates their pharmacokinetic fate, cellular uptake, and therapeutic efficacy. While standard formulations rely on shedding PEG-lipids (e.g., DMG-PEG2000) for transient stabilization and hepatic delivery, extrahepatic targeting requires a fundamentally different approach. C18-PEG4-Amine (CAS: 1807537-36-5, IUPAC: 3,6,9,12-Tetraoxatriacontan-1-amine) has emerged as a critical amphiphilic building block for engineering actively targeted nanocarriers[1]. By combining a highly stable octadecyl (C18) hydrophobic anchor, a minimal-steric-hindrance PEG4 spacer, and a highly reactive primary amine, this molecule provides a robust platform for bioconjugation, enabling the attachment of peptides, antibodies, and small molecules directly to the nanoparticle surface[2].

This technical guide dissects the physicochemical causality behind C18-PEG4-Amine, details self-validating protocols for its integration into LNPs, and provides quantitative frameworks for optimizing targeted drug delivery systems.

Molecular Architecture & Physicochemical Causality

The utility of C18-PEG4-Amine in drug delivery is not accidental; it is the direct result of its tripartite molecular design, where each domain serves a specific, mechanistically driven purpose.

The C18 Anchor: Overcoming the Desorption Dilemma

The length of the lipid acyl chain is the primary determinant of a PEG-lipid's residence time in a lipid bilayer. Shorter C14 lipids (like DMG-PEG) are designed to rapidly desorb from the LNP surface in vivo (desorption rate of ~45% per hour), which allows the LNP to bind Apolipoprotein E (ApoE) and be taken up by hepatocytes[3]. However, for active targeting to tumors or the brain, the targeting ligand must remain attached to the nanoparticle.

The C18 (octadecyl/stearyl) chain provides massive hydrophobic stabilization within the lipid bilayer. C18 acyl chains are efficiently anchored in the membrane, exhibiting a desorption rate of merely ~0.2% per hour[3][4]. This nearly irreversible insertion ensures that the nanoparticle retains its targeting ligands during systemic circulation, significantly increasing blood half-life and enabling extrahepatic accumulation[3].

The PEG4 Spacer: Bypassing the "PEG Dilemma"

While long PEG chains (e.g., PEG2000) provide excellent "stealth" properties by forming a dense hydration corona, they severely sterically hinder cell surface interactions and endosomal escape—a phenomenon known as the "PEG dilemma"[5]. The PEG4 spacer (four ethylene glycol units) acts as a precise structural bridge. It is long enough to extend the terminal amine beyond the immediate phospholipid headgroup region (ensuring accessibility for crosslinking reagents) but short enough to avoid masking the nanoparticle's fusogenic properties or burying the conjugated targeting ligand.

The Primary Amine: The Bioconjugation Handle

The terminal primary amine ( −NH2​ ) is highly nucleophilic at physiological to slightly basic pH (7.4–8.5). This allows for highly efficient, orthogonal bioconjugation strategies, most notably EDC/NHS ester coupling or conversion to a maleimide for thiol-reactive conjugation[2].

Caption: Mechanistic impact of lipid anchor length (C14 vs. C18) on LNP desorption and biodistribution.

Quantitative Data: Anchor Dynamics & Conjugation Metrics

To engineer a predictable delivery system, formulation scientists must rely on quantitative comparisons. Table 1 summarizes the stark pharmacokinetic differences driven by the lipid anchor, while Table 2 outlines expected metrics when utilizing C18-PEG4-Amine for surface functionalization.

Table 1: Physicochemical & Pharmacokinetic Comparison of Lipid-PEG Anchors

Parameter C14-PEG (e.g., DMG-PEG) C18-PEG (e.g., C18-PEG4-Amine) Causality / Mechanism
In Vivo Desorption Rate ~45% per hour[3] ~0.2% per hour[3] Hydrophobic mismatch and van der Waals forces in the bilayer core.
Protein Corona Formation Rapid (ApoE dominant)[4] Delayed / Minimal[4] Loss of PEG shield exposes the charged/neutral LNP surface to serum proteins.
Primary Biodistribution Liver (Hepatocytes)[3] Systemic / Extrahepatic[3] ApoE-mediated uptake via LDL receptors in the liver vs. extended circulation.

| Suitability for Targeting | Poor (Ligand is lost) | Excellent (Ligand retained) | Stable anchoring is an absolute prerequisite for active targeting ligands. |

Table 2: Expected Metrics for C18-PEG4-Amine Integration

Metric Target Value Validation Assay
Post-Insertion Efficiency > 85% SEC-HPLC with ELSD or CAD detection.
Surface Charge Shift +5 to +15 mV Dynamic Light Scattering (Zeta Potential).

| Amine Availability | > 90% of inserted lipid | Fluorescamine or CBQCA assay. |

Self-Validating Experimental Protocols

The following protocols detail the integration of C18-PEG4-Amine into LNPs and subsequent ligand conjugation. These workflows are designed as self-validating systems, meaning each critical step includes a measurable checkpoint to ensure the causality of the reaction before proceeding.

Protocol A: Post-Insertion of C18-PEG4-Amine into Pre-formed LNPs

Rationale: Co-formulating primary amines during the acidic microfluidic mixing of LNPs can lead to unwanted electrostatic interactions with nucleic acid payloads. Post-insertion allows the LNP core to form stably before surface functionalization.

  • LNP Core Synthesis: Formulate payload-loaded LNPs via microfluidic mixing (e.g., using an ionizable lipid, cholesterol, DSPC, and 1.5 mol% shedding PEG-lipid). Dialyze against PBS (pH 7.4) to remove ethanol.

    • Validation Checkpoint 1: Measure baseline size (DLS) and Zeta potential (expected ~ -2 to +2 mV).

  • Micellar Dispersion: Dissolve C18-PEG4-Amine in absolute ethanol (10 mg/mL). Rapidly inject into PBS (pH 7.4) while vortexing to form a micellar suspension.

  • Thermodynamic Insertion: Add the micellar C18-PEG4-Amine to the LNP suspension to achieve a final concentration of 0.5 – 2.0 mol% relative to total LNP lipid. Incubate at 37°C for 2 hours.

    • Causality: The elevated temperature increases bilayer fluidity, while the hydrophobic effect drives the C18 tail out of the aqueous phase and into the LNP membrane[4].

  • Purification: Remove uninserted micelles via Tangential Flow Filtration (TFF) using a 100 kDa MWCO cassette.

    • Validation Checkpoint 2: Re-measure Zeta potential. Successful insertion of the primary amine will shift the Zeta potential positively (e.g., to +10 mV).

Protocol B: Bioconjugation of a Targeting Peptide via Thiol-Maleimide Chemistry

Rationale: Direct EDC/NHS coupling of peptides to the LNP amine can cause LNP crosslinking if the peptide has multiple amines. Converting the LNP amine to a maleimide and reacting it with a terminal thiol on the peptide ensures 1:1 orthogonal conjugation.

  • Maleimide Activation: To the amine-functionalized LNPs (Protocol A), add a 10-fold molar excess of Sulfo-SMCC (dissolved in PBS). Incubate at room temperature for 1 hour.

  • Intermediate Purification (Critical): Purify the reaction immediately via TFF or a PD-10 desalting column to remove unreacted Sulfo-SMCC.

    • Causality: Free Sulfo-SMCC will rapidly consume the thiolated targeting ligand in the next step, plummeting conjugation efficiency.

  • Ligand Conjugation: Add the thiolated targeting ligand (e.g., cRGD-SH) at a 1.5-fold molar excess relative to the initial C18-PEG4-Amine concentration. Incubate at room temperature for 2 hours.

  • Quenching & Final Polish: Add L-cysteine (10 mM final) to quench any unreacted maleimide groups. Perform final TFF purification to remove free peptide and cysteine.

    • Validation Checkpoint 3: Perform a BCA assay (with lipid interference controls) or HPLC analysis of the filtrate to quantify bound vs. unbound peptide.

Caption: Workflow for formulating actively targeted LNPs using C18-PEG4-Amine post-insertion.

Conclusion

The transition from passive hepatic accumulation to active extrahepatic targeting in nanomedicine requires precise control over the nanoparticle's surface chemistry. C18-PEG4-Amine provides a mechanistically sound solution to this challenge. By leveraging the slow desorption kinetics of the C18 anchor[3] and the high reactivity of the amine-terminated PEG4 spacer[2], formulation scientists can reliably engineer self-validating, targeted delivery systems capable of surviving systemic circulation and engaging specific cellular receptors.

References

  • Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes. ResearchGate.
  • PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells. ACS Applied Materials & Interfaces.
  • Effect of PEG Anchor and Serum on Lipid Nanoparticles. PMC - NIH.
  • Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Biomaterials Science (RSC Publishing).
  • 1807537-36-5 | 3,6,9,12-Tetraoxatriacontan-1-amine. AiFChem.

Sources

Exploratory

The Dynamic Hydrophilic-Lipophilic Balance (HLB) of C18-PEG4-Amine: A Mechanistic Guide for Advanced Lipid Nanoparticle Formulation

Executive Summary In the rapidly evolving landscape of genetic medicine, the structural design of lipid nanoparticles (LNPs) dictates their pharmacokinetic success. C18-PEG4-Amine (CAS: 1807537-36-5) [1] has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of genetic medicine, the structural design of lipid nanoparticles (LNPs) dictates their pharmacokinetic success. C18-PEG4-Amine (CAS: 1807537-36-5) [1] has emerged as a highly specialized amphiphilic linker and structural lipid. By combining a strongly hydrophobic octadecyl (stearyl) tail, a minimal tetraethylene glycol (PEG4) spacer, and an ionizable primary amine headgroup, this molecule offers a dynamic, pH-responsive Hydrophilic-Lipophilic Balance (HLB).

This whitepaper deconstructs the theoretical and empirical HLB of C18-PEG4-Amine, explains its role in overcoming the "PEG dilemma" [2], and provides field-validated protocols for its characterization and application in LNP formulation.

Structural Deconstruction & The "PEG Dilemma"

Standard LNPs (such as those used in mRNA vaccines) typically employ PEG2000-lipids to provide steric stabilization, prevent opsonization, and extend blood circulation. However, this creates the "PEG dilemma" : the dense hydration shell that protects the LNP in circulation simultaneously hinders cellular uptake and prevents the membrane fusion necessary for endosomal escape [2].

C18-PEG4-Amine is engineered to solve this through three distinct structural domains:

  • C18 (Octadecyl) Tail: Provides robust van der Waals anchoring into the LNP's lipid bilayer, preventing premature desorption in systemic circulation.

  • PEG4 Spacer: A highly truncated hydrophilic chain that provides just enough hydration to prevent nanoparticle aggregation during formulation, without creating an insurmountable steric barrier for cellular entry.

  • Primary Amine (-NH₂): An ionizable headgroup that acts as an environmental sensor. Its protonation state shifts dramatically between the physiological pH of blood (7.4) and the acidic environment of the endosome (pH 5.5), driving a massive conformational change.

Mathematical Modeling of HLB: Griffin vs. Davies

To understand the causality behind C18-PEG4-Amine's behavior, we must quantify its HLB. Because the molecule contains an ionizable group, its HLB is not static; it is a dynamic function of the surrounding pH.

Griffin's Method (Mass-Based)

Griffin's method calculates HLB based strictly on the mass fraction of the hydrophilic portion [3].

  • Molecular Weight (MW): C₁⸻₈H₃₇ (253.5) + (C₂H₄O)₄ (176.2) + NH₂ (16.0) ≈ 445.7 g/mol .

  • Hydrophilic Mass ( Mh​ ): PEG4 + NH₂ = 192.2 g/mol .

  • Calculation: HLB=20×(192.2/445.7)=8.62

Griffin's method classifies C18-PEG4-Amine as a wetting agent or a Water-in-Oil (W/O) emulsifier. However, this model fails to account for the electrical charge acquired during ionization.

Davies' Method (Group Contribution)

Davies' method assigns specific values to functional groups, allowing us to model the molecule in both its neutral and protonated states[4].

  • Formula: HLB=7+∑(HydrophilicGroups)−∑(LipophilicGroups)

  • Lipophilic Groups: 18 × (-CH₂-/-CH₃) at -0.475 each = -8.55

  • Hydrophilic Groups (PEG): 4 × (-CH₂CH₂O-) at +0.33 each = +1.32

At pH 7.4 (Neutral Amine):

  • Amine (-NH₂) value = +9.4

  • HLBneutral​=7+(1.32+9.4)−8.55=9.17

At pH 5.5 (Protonated Amine):

  • Protonated Amine (-NH₃⁺) value ≈ +21.1

  • HLBionized​=7+(1.32+21.1)−8.55=20.87

Summary of HLB Dynamics
StateEnvironmental pHAmine StatusCalculated HLBSurfactant Classification
Systemic Circulation 7.4Predominantly Neutral~8.6 - 9.2Wetting Agent / W/O Emulsifier
Endosomal Compartment 5.5Fully Protonated> 20.0Highly Soluble Hydrotrope

Table 1: Comparative HLB values of C18-PEG4-Amine demonstrating the pH-driven hydrophilic shift.

Mechanistic Pathway: pH-Driven Endosomal Escape

The massive shift in HLB from ~9.2 to >20.0 is the causal mechanism for endosomal escape. When the LNP is taken up by a cell, the endosome actively pumps in protons, dropping the pH. The C18-PEG4-Amine becomes highly protonated. This sudden surge in hydrophilicity forces the lipid tail to pull out of the LNP core, disrupting the lamellar structure of the nanoparticle and inducing an inverted hexagonal ( HII​ ) phase transition that ruptures the endosomal membrane.

Mechanism LNP LNP in Circulation (pH 7.4, HLB ~9.2) Endo Endosomal Uptake (pH Drops to 5.5) LNP->Endo Protonation Amine Protonation (HLB shifts to >20) Endo->Protonation Phase Lipid Phase Transition (Lamellar to H_II) Protonation->Phase Release Endosomal Rupture & mRNA Release Phase->Release

Mechanism of pH-driven HLB shift and endosomal escape.

Empirical Determination of HLB via RP-HPLC

Because theoretical calculations (Davies/Griffin) are approximations, rigorous pharmaceutical development requires empirical validation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for empirically determining the HLB of complex amphiphiles by correlating retention time with hydrophobicity [5].

Protocol 1: RP-HPLC Method for HLB Determination

Objective: To determine the empirical HLB of C18-PEG4-Amine by comparing its retention time against a calibration curve of standard surfactants with known HLB values (e.g., Span 80, Tween 20, Tween 80).

Materials:

  • Agilent 1260 Infinity II (or equivalent) HPLC system.

  • Column: C18 Reversed-Phase Column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Methanol / Water (Gradient elution).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as C18-PEG4-Amine lacks strong UV chromophores.

Step-by-Step Procedure:

  • Standard Preparation: Prepare 1 mg/mL solutions of reference surfactants (Span 80 [HLB 4.3], Tween 80[HLB 15.0], Tween 20 [HLB 16.7]) in HPLC-grade methanol.

  • Sample Preparation: Dissolve C18-PEG4-Amine in methanol to a concentration of 1 mg/mL.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 μL.

    • Gradient: Start at 50% Methanol / 50% Water (containing 0.1% TFA to control amine ionization), ramping to 100% Methanol over 20 minutes.

  • Data Acquisition: Record the retention time ( tR​ ) for all standards and the sample.

  • Calibration & Calculation: Plot the known HLB values of the standards against the logarithm of their retention times ( logtR​ ). Use the resulting linear regression equation to interpolate the empirical HLB of C18-PEG4-Amine.

Application Protocol: Microfluidic LNP Formulation

To leverage the unique HLB profile of C18-PEG4-Amine, it must be carefully integrated into the lipid mix using microfluidic mixing. The brief PEG4 chain requires precise solvent displacement to ensure stable self-assembly.

Protocol 2: Microfluidic Mixing Workflow

Objective: Formulate mRNA-loaded LNPs utilizing C18-PEG4-Amine as a functional structural lipid.

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Dissolve mRNA in 50 mM Citrate Buffer at pH 4.0. (The acidic pH ensures the ionizable lipids are fully protonated and capable of complexing with the negatively charged mRNA).

  • Organic Phase Preparation: Dissolve the lipid mixture in absolute ethanol. A standard molar ratio is:

    • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): 50%

    • Cholesterol (structural support): 38.5%

    • DSPC (helper lipid): 10%

    • C18-PEG4-Amine: 1.5%

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer (e.g., Precision NanoSystems Ignite) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Self-Assembly: As the ethanol dilutes into the aqueous phase, the polarity of the solvent changes, forcing the hydrophobic C18 tails to collapse inward while the PEG4-Amine heads orient toward the aqueous exterior, encapsulating the mRNA.

  • Dialysis & Buffer Exchange: Immediately transfer the raw LNPs into a 10 kDa MWCO dialysis cassette against 1X PBS (pH 7.4) for 12 hours. Causality note: This step neutralizes the pH, dropping the HLB of the C18-PEG4-Amine back to ~9.2, stabilizing the LNP for storage and systemic administration.

Workflow Aq Aqueous Phase mRNA in pH 4.0 Buffer Mix Microfluidic Mixing (Flow Ratio 3:1) Aq->Mix Org Organic Phase Lipids + C18-PEG4-Amine in EtOH Org->Mix Assembly Spontaneous LNP Self-Assembly Mix->Assembly Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Assembly->Dialysis

Microfluidic formulation workflow for C18-PEG4-Amine LNPs.

References

  • QxMD. (2026). The PEG Dilemma in Lipid Nanoparticles. Retrieved from[Link]

  • Wikipedia. (n.d.). Hydrophilic–lipophilic balance (Griffin's Method). Retrieved from[Link]

  • ResearchGate. (1989). HLB determination by HPLC. Retrieved from[Link]

Foundational

A Technical Guide to C18-PEG4-Amine: Molecular Properties and Application Insights

Abstract C18-PEG4-Amine is an amphiphilic molecule of significant interest in the fields of drug delivery, nanotechnology, and bioconjugation. Comprising a hydrophobic octadecyl (C18) tail, a hydrophilic tetraethylene gl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

C18-PEG4-Amine is an amphiphilic molecule of significant interest in the fields of drug delivery, nanotechnology, and bioconjugation. Comprising a hydrophobic octadecyl (C18) tail, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive primary amine terminus, this linker offers a unique combination of properties. The C18 chain serves as a robust anchor for insertion into lipid-based structures like liposomes and lipid nanoparticles (LNPs), while the flexible, biocompatible PEG4 spacer provides a hydrated barrier that can reduce non-specific protein binding. The terminal amine group offers a versatile handle for the covalent attachment of targeting ligands, therapeutic payloads, or imaging agents. This guide provides an in-depth analysis of the core molecular attributes of C18-PEG4-Amine, a detailed examination of its spacer length and its functional implications, and practical, field-proven protocols for its application.

Core Molecular Attributes

The precise physicochemical properties of C18-PEG4-Amine are fundamental to its function in complex biological systems. These attributes dictate its solubility, reactivity, and behavior when incorporated into larger assemblies.

Physicochemical Data Summary

A summary of the key quantitative data for C18-PEG4-Amine is presented below. These values are critical for accurate experimental design, including molar ratio calculations in formulation and conjugation reactions.

PropertyValueSource
Molecular Formula C₂₆H₅₅NO₄
Molecular Weight 445.72 g/mol
Structure Stearamide-PEG4-Amine-
Appearance Varies (solid to viscous oil)-
Solubility Soluble in many organic solvents like DMSO, DMF, and Chloroform.[1][2]-

The structure consists of a stearic acid (C18) backbone linked via an amide bond to a tetraethylene glycol (PEG4) spacer, which is terminated with a primary amine. This amphiphilic nature is central to its utility, particularly in forming and functionalizing micelles and lipid-based drug delivery systems.[3]

The PEG4 Spacer: A Critical Analysis of Length and Function

The "PEG4" component refers to a chain of four repeating ethylene glycol units. The length and properties of this spacer are not arbitrary; they are critical for modulating the biological performance of the final conjugate.

Calculating Spacer Length

The extended length of a PEG spacer can be estimated based on the bond lengths of its constituent atoms. Each ethylene glycol unit (-O-CH₂-CH₂-) contributes approximately 3.5 Å to the total length.

  • Length per PEG unit: ~3.5 Å

  • Number of units: 4

  • Estimated Spacer Length: ~14 Å to 15 Å

This calculated length represents the linear distance from the C18 backbone to the terminal amine group. This separation is crucial for overcoming the steric hindrance that might otherwise prevent the terminal amine from reacting with other molecules, especially when conjugating large proteins or antibodies.[4][5]

Functional Implications of the PEG4 Spacer

The PEG spacer imparts several advantageous properties that are essential for in vivo applications:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of conjugated molecules, which is particularly important for hydrophobic drugs or lipids.[1][4][6]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer.[7] When attached to a nanoparticle or protein surface, the flexible PEG chains create a hydrated cloud that can mask immunogenic epitopes and reduce recognition by the immune system.[4][8]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule or nanoparticle, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[6][7]

  • Optimized Spacing: The defined length of the PEG4 spacer provides critical spatial separation between the carrier (e.g., a nanoparticle) and the attached ligand.[8] This can be vital for ensuring that a targeting ligand can effectively reach and bind to its cellular receptor without being obstructed by the carrier surface.[9]

While longer PEG chains can offer a more pronounced "stealth" effect, shorter chains like PEG4 are often preferred when minimal interference with the binding affinity of a small targeting molecule is desired.[10][11] The choice of PEG length is therefore a critical optimization parameter in drug development.[8][10]

Practical Application: Functionalization of Lipid Nanoparticles (LNPs)

A primary application for C18-PEG4-Amine is its incorporation into LNPs to provide a functional surface for targeted drug delivery. The C18 tail integrates into the lipid bilayer of the nanoparticle, leaving the hydrophilic PEG4-Amine chain exposed to the aqueous environment.

Experimental Rationale

The choice of C18-PEG4-Amine is deliberate. The C18 alkyl chain provides a strong, stable hydrophobic anchor within the lipid core of the LNP.[12] The PEG4 spacer extends the reactive amine group away from the LNP surface, making it accessible for conjugation reactions. The terminal primary amine is a versatile functional group that readily reacts with N-hydroxysuccinimide (NHS) esters, a common chemistry used to attach targeting ligands like antibodies or peptides.[2][13]

Step-by-Step Protocol: LNP Surface Functionalization

This protocol outlines a general workflow for incorporating C18-PEG4-Amine into an LNP formulation and subsequently conjugating a targeting ligand via NHS-ester chemistry.

  • LNP Formulation:

    • Prepare a lipid mixture in ethanol. This typically includes an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and the C18-PEG4-Amine linker. A typical molar ratio might be 50:10:38.5:1.5, respectively.

    • Rapidly mix the lipid-ethanol solution with an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic payload (e.g., siRNA) using a microfluidic mixing device to induce self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Remove residual ethanol and unencapsulated payload from the LNP suspension. This is typically achieved by tangential flow filtration (TFF) or size exclusion chromatography (SEC).

    • During this step, exchange the LNPs into a conjugation-compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.5 - 8.0. Amine-free buffers are critical to prevent competing reactions.[14]

  • Ligand Activation (if necessary):

    • Dissolve the targeting ligand (e.g., a peptide with a carboxylic acid group) and an NHS ester activating agent (e.g., EDC/Sulfo-NHS) in the reaction buffer.

    • Allow the activation reaction to proceed to generate the NHS-ester-functionalized ligand.

  • Conjugation Reaction:

    • Add the activated NHS-ester ligand to the purified LNP suspension. A 5- to 20-fold molar excess of the activated ligand relative to the surface-exposed amine groups is often used.[10]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Final Purification:

    • Stop the reaction by adding a quenching reagent, such as Tris or glycine, which contains a primary amine to react with any excess NHS esters.[7]

    • Purify the final ligand-conjugated LNPs using SEC or TFF to remove unreacted ligand and quenching reagents.

  • Characterization:

    • Confirm the successful conjugation and characterize the final product using techniques such as Dynamic Light Scattering (DLS) for size and Zeta Potential for surface charge.

Workflow Visualization

The following diagram illustrates the key stages of the LNP functionalization process.

LNP_Functionalization_Workflow cluster_formulation 1. LNP Formation cluster_purification 2. Purification cluster_conjugation 3. Conjugation cluster_final 4. Final Product lipid_mix Prepare Lipid Mix (with C18-PEG4-Amine) in Ethanol mixing Microfluidic Mixing lipid_mix->mixing aq_phase Prepare Aqueous Phase (with Payload) aq_phase->mixing purify Purification & Buffer Exchange (e.g., TFF into PBS pH 7.5) mixing->purify conjugate Conjugate to LNPs purify->conjugate activate_ligand Activate Ligand (e.g., with EDC/NHS) activate_ligand->conjugate quench Quench Reaction (e.g., with Glycine) conjugate->quench final_purify Final Purification (e.g., SEC) quench->final_purify characterize Characterization (DLS, Zeta, etc.) final_purify->characterize

Caption: Workflow for LNP functionalization using C18-PEG4-Amine.

Structure-Function Rationale

The efficacy of C18-PEG4-Amine stems directly from the synergistic action of its three distinct chemical moieties. Understanding this relationship is key to leveraging the molecule for advanced applications.

Structure_Function main C18-PEG4-Amine C18 Alkyl Chain PEG4 Spacer Terminal Amine anchor Hydrophobic Anchoring (Lipid Bilayer Integration) main:c18->anchor solubility Hydrophilicity & Solubility main:peg4->solubility stealth Biocompatibility & 'Stealth' Effect main:peg4->stealth conjugation Covalent Bioconjugation Site (e.g., for Ligands, Drugs) main:amine->conjugation spacing Steric Hindrance Reduction main:peg4->spacing

Caption: Relationship between the structure and function of C18-PEG4-Amine.

This modular design allows for a rational approach to the surface engineering of drug delivery systems. The C18 component ensures stable incorporation, the PEG4 spacer provides essential physicochemical benefits for in vivo use, and the amine terminus acts as a reliable point of attachment for functional moieties. This combination makes C18-PEG4-Amine a powerful tool in the development of next-generation targeted therapeutics and diagnostics.

References

  • Norbornene-PEG4-amine | C18H32N2O5 - PubChem. (Source: National Center for Biotechnology Information) [Link]

  • C18-PEG4-NH2 四乙二醇十八烷基醚-胺自组装PEG表面活性剂. (Source: Polymer.cn) [Link]

  • Physicochemical properties of soluble POx and PEG, and of POx‐HEP and... (Source: ResearchGate) [Link]

  • Amino-PEG4-amine - Creative Biolabs. (Source: Creative Biolabs) [Link]

  • Overview of PEG Linkers & Their Applications. (Source: Technology Networks) [Link]

  • PEGylation - Bio-Synthesis, Inc. (Source: Bio-Synthesis, Inc.) [Link]

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC. (Source: National Center for Biotechnology Information) [Link]

  • The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68 Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (Source: MDPI) [Link]

Sources

Exploratory

The Architecture of Self-Assembly: A Technical Guide to Micelle Formation by C18-PEG4-Amine

Abstract This technical guide provides an in-depth exploration of the principles and mechanisms governing the self-assembly of C18-PEG4-Amine into micellar nanostructures. Designed for researchers, scientists, and profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the principles and mechanisms governing the self-assembly of C18-PEG4-Amine into micellar nanostructures. Designed for researchers, scientists, and professionals in drug development, this document elucidates the thermodynamic driving forces, molecular architecture, and critical parameters that influence micelle formation. We will delve into the causality behind experimental choices for characterization and provide field-proven protocols for determining critical micelle concentration (CMC), particle size, and morphology. This guide aims to serve as an authoritative resource, grounded in scientific integrity and supported by comprehensive references, to facilitate the rational design and application of C18-PEG4-Amine-based drug delivery systems.

Introduction: The Amphiphilic Nature of C18-PEG4-Amine

The capacity of C18-PEG4-Amine to form micelles is rooted in its amphiphilic molecular structure. This structure consists of two distinct moieties with opposing affinities for aqueous environments: a hydrophobic (water-repelling) C18 alkyl chain and a hydrophilic (water-attracting) polyethylene glycol (PEG) chain with a terminal amine group.[1] In an aqueous solution, these molecules orient themselves to minimize the energetically unfavorable contact between the hydrophobic tails and water, a phenomenon that is the primary driving force for self-assembly.[2][3]

The C18-PEG4-Amine molecule can be deconstructed as follows:

  • C18 Alkyl Chain (Hydrophobic Core-Forming Block): This long hydrocarbon chain is responsible for the molecule's low solubility in water. In the process of micellization, these chains aggregate to form the core of the micelle, effectively sequestering themselves from the aqueous surroundings.[4] The length of this hydrophobic block significantly influences the size and drug-loading capacity of the resulting micelle; longer chains generally lead to larger cores and higher loading efficiencies.[5]

  • PEG4 Linker (Hydrophilic Corona-Forming Block): The polyethylene glycol (PEG) segment is highly soluble in water and forms the outer shell, or corona, of the micelle.[4] This hydrophilic corona provides a steric barrier that prevents the micelles from aggregating and prolongs their circulation time in biological systems.[6][7] The length of the PEG chain impacts the critical micelle concentration (CMC), with longer chains generally resulting in a higher CMC.[8]

  • Terminal Amine Group: The amine group at the terminus of the PEG chain imparts a pH-responsive character to the micelle. At physiological pH (around 7.4), the amine group can be protonated, resulting in a positively charged surface. This charge can influence the micelle's interaction with biological membranes and its overall stability.[9][10] The pH-dependent protonation can also be exploited for triggered drug release in acidic tumor microenvironments.[11][12]

The Thermodynamics of Micellization: A Spontaneous Process

The formation of micelles is a thermodynamically spontaneous process governed by the change in Gibbs free energy (ΔG).[3] The overall ΔG of micellization is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation: ΔG = ΔH - TΔS.

The primary driving force for micellization in aqueous solutions is the hydrophobic effect .[3][5] This effect is largely entropy-driven.[13] When individual C18-PEG4-Amine molecules (unimers) are dispersed in water, the water molecules form ordered, cage-like structures (clathrates) around the hydrophobic C18 chains. This ordering of water molecules represents a decrease in the entropy of the system.[3]

Upon micellization, the hydrophobic chains are sequestered into the core, releasing the ordered water molecules into the bulk solvent. This release of water molecules leads to a significant increase in the overall entropy of the system (a large, positive ΔS), which is the main contributor to the negative ΔG that makes micellization spontaneous.[3][14]

The enthalpy change (ΔH) of micellization is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and the specific interactions between the amphiphilic molecules.[13][15]

Critical Micelle Concentration (CMC)

A fundamental parameter in the study of micelle formation is the Critical Micelle Concentration (CMC) . The CMC is the specific concentration of an amphiphile at which micelles begin to form.[16] Below the CMC, the C18-PEG4-Amine molecules exist predominantly as individual unimers in solution. As the concentration increases and reaches the CMC, the unimers start to self-assemble into micelles. Above the CMC, any additional amphiphile added to the solution will primarily form more micelles, while the concentration of free unimers remains relatively constant at the CMC.[17][18]

The CMC is a critical indicator of micelle stability. A lower CMC value signifies that micelles can form and remain stable even at high dilutions, a crucial characteristic for in vivo drug delivery applications where the concentration of the formulation can decrease significantly upon administration.[7]

Caption: Self-assembly of C18-PEG4-Amine into micelles above the CMC.

Characterization of C18-PEG4-Amine Micelles

A thorough characterization of the physicochemical properties of C18-PEG4-Amine micelles is essential for their application in drug delivery. Key parameters include the CMC, particle size and size distribution (polydispersity), and morphology.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Assay

The pyrene fluorescence assay is a highly sensitive and widely used method for determining the CMC of polymeric micelles.[19][20] Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. When micelles form, pyrene preferentially partitions into the hydrophobic core. This nonpolar environment causes a significant decrease in the I1/I3 ratio.[18] By plotting the I1/I3 ratio as a function of the logarithm of the C18-PEG4-Amine concentration, a sigmoidal curve is obtained, and the CMC can be determined from the inflection point of this curve.[21]

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10^-4 M.

  • Prepare a series of aqueous solutions of C18-PEG4-Amine with varying concentrations, bracketing the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each C18-PEG4-Amine solution to achieve a final pyrene concentration of approximately 1x10^-6 M. Ensure the volume of the organic solvent is minimal (e.g., <0.1% v/v) to avoid affecting micellization.[22]

  • Incubate the solutions for a sufficient time (e.g., 24 hours) at a controlled temperature to allow for equilibration and pyrene partitioning.[19]

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength is typically set to 334 nm, and the emission is scanned from approximately 350 to 450 nm.[20]

  • Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the I1/I3 ratio against the logarithm of the C18-PEG4-Amine concentration.

  • Fit the data to a sigmoidal curve and determine the CMC from the concentration at the inflection point.[21]

Particle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[23][24] The technique measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.[23] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles.[24]

DLS also provides the Polydispersity Index (PDI), which is a measure of the heterogeneity of the sample. A PDI value below 0.3 generally indicates a monodisperse population of micelles, which is desirable for drug delivery applications.[25]

  • Prepare a solution of C18-PEG4-Amine at a concentration significantly above the determined CMC.

  • Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Transfer the filtered solution to a clean DLS cuvette.

  • Equilibrate the sample to the desired measurement temperature (e.g., 25 °C) within the DLS instrument.[17]

  • Perform the DLS measurement. The instrument will automatically set parameters such as the measurement angle and duration.

  • Analyze the correlation function to obtain the z-average hydrodynamic diameter and the Polydispersity Index (PDI). It is important to note that for concentrated micellar solutions, the viscosity of the suspension can differ significantly from that of the solvent, which can affect the accuracy of the size measurement.[17]

Morphological Characterization by Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of the micelles.[26] Cryogenic TEM (cryo-TEM) is particularly useful for observing micelles in their native, hydrated state, avoiding artifacts that can be introduced by conventional TEM sample preparation techniques like negative staining.[27] TEM images can confirm the spherical shape of the micelles and provide information on their size and uniformity.[28][29]

  • Prepare a dilute solution of the C18-PEG4-Amine micelles in water.

  • Place a drop of the micelle solution onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

  • Blot off the excess solution with filter paper.

  • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a brief period (e.g., 30-60 seconds).

  • Blot off the excess staining solution and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. The micelles will appear as light objects against a dark background.[30]

Caption: Experimental workflow for the characterization of C18-PEG4-Amine micelles.

Summary of Key Physicochemical Properties

The following table summarizes the key physicochemical properties of C18-PEG4-Amine micelles and the techniques used for their determination.

PropertyDescriptionCharacterization Technique
Critical Micelle Concentration (CMC) The minimum concentration at which micelles form.Pyrene Fluorescence Assay[19]
Hydrodynamic Diameter The effective size of the micelle in solution, including the hydrophilic corona.[24]Dynamic Light Scattering (DLS)[23]
Polydispersity Index (PDI) A measure of the width of the particle size distribution.[25]Dynamic Light Scattering (DLS)[23]
Morphology The shape and structure of the micelles (typically spherical).Transmission Electron Microscopy (TEM)[26][30]
Zeta Potential A measure of the surface charge of the micelles, influenced by the terminal amine group.[31]Electrophoretic Light Scattering

Conclusion

The self-assembly of C18-PEG4-Amine into micelles is a robust and well-defined process driven by the hydrophobic effect. A comprehensive understanding of the molecular architecture, the thermodynamics of micellization, and the key physicochemical properties is paramount for the rational design of effective drug delivery systems. The experimental protocols detailed in this guide provide a self-validating framework for the characterization of these nanostructures. By leveraging this knowledge, researchers and drug development professionals can harness the potential of C18-PEG4-Amine micelles for a wide range of therapeutic applications, particularly for the solubilization and targeted delivery of hydrophobic drugs.[4][32]

References

  • Thermodynamics of micellization - Grokipedia. [Link]

  • Moterde, C., et al. (2004). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation. Journal of Pharmaceutical Sciences, 93(10), 2471-2482. [Link]

  • Li, Z., et al. (2022). Comparative Thermodynamic Studies of the Micellization of Amphiphilic Block Copolymers before and after Cyclization. Langmuir, 38(2), 835-843. [Link]

  • Lu, Y., et al. (2018). Polymerization-Induced Self-Assembly of Micelles Observed by Liquid Cell Transmission Electron Microscopy. ACS Central Science, 4(5), 629-635. [Link]

  • McConnell, M. D., et al. (2020). Direct Observation of Micelle Fragmentation via In Situ Liquid-Phase Transmission Electron Microscopy. ACS Macro Letters, 9(1), 114-120. [Link]

  • Luttikhedde, S. J., et al. (2018). Simulations Study of Single-Component and Mixed n-Alkyl-PEG Micelles. The Journal of Physical Chemistry B, 122(19), 5144-5154. [Link]

  • Amphiphilic Block Copolymer Micelles for Drug Delivery Vehicles. (n.d.). [Link]

  • Luttikhedde, S. J., et al. (2018). Simulations Study of Single-Component and Mixed n-Alkyl-PEG Micelles. The Journal of Physical Chemistry B, 122(19), 5144-5154. [Link]

  • Physical Chemistry MODULE No.30 : TITLE: Thermodynamics of Micellization - e-PG Pathshala. [Link]

  • Kim, S. Y., et al. (2014). Poly(ethylene glycol) Corona Chain Length Controls End-Group-Dependent Cell Interactions of Dendron Micelles. Macromolecules, 47(19), 6849-6858. [Link]

  • Ghaffari, M., et al. (2018). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. Polymers, 10(5), 484. [Link]

  • Applications Note Thermodynamics of Micelle Formation - TA Instruments. [Link]

  • Polymer Micelles. (n.d.). [Link]

  • Ben-Shaul, A., et al. (1984). Statistical thermodynamics of amphiphile chains in micelles. Biophysical Journal, 45(4), 745-758. [Link]

  • Transmission electron microscopy (TEM) pictures of polymeric micelles... - ResearchGate. [Link]

  • WP4005: Determination of critical micelle concentration by dynamic light scattering - Waters. [Link]

  • TEM images and size distributions of the a polymeric micelles at pH... - ResearchGate. [Link]

  • Leaist, D. G. (2008). Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? Journal of Chemical & Engineering Data, 53(8), 1801-1805. [Link]

  • Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions. [Link]

  • Iravani, S., & Varma, R. S. (2020). Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy. Cancers, 12(5), 1145. [Link]

  • The effect of topology of PEG chain on the stability of micelles in brine and serum. [Link]

  • Li, Y., et al. (2021). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Chemistry, 9, 674558. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. [Link]

  • Chen, Y., et al. (2018). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 5(1), 171378. [Link]

  • Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. [Link]

  • Anyone here got a SOP for CMC determination using pyrene? : r/chemistry - Reddit. (2018, July 6). [Link]

  • Islam, M. S., et al. (2014). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. American Journal of Analytical Chemistry, 5(1), 1-8. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity - Academia.edu. [Link]

  • Islam, M. S., et al. (2014). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. American Journal of Analytical Chemistry, 5(1), 1-8. [Link]

  • Wescott, N. D., et al. (2023). Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. International Journal of Molecular Sciences, 24(7), 6689. [Link]

  • Polymeric micelle stability | Shoichet Lab - University of Toronto. [Link]

  • Agut, W., et al. (2017). Synthesis and Characterization of Micelle-Forming PEG-Poly(Amino Acid) Copolymers with Iron-Hydroxamate Cross-Linkable Blocks for Encapsulation and Release of Hydrophobic Drugs. Biomacromolecules, 18(6), 1913-1924. [Link]

  • Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC. [Link]

  • Evaluation of pH-Sensitive Polymeric Micelles Using Citraconic Amide Bonds for the Co-Delivery of Paclitaxel, Etoposide, and Rapamycin - MDPI. [Link]

  • Morphology of the Micelles Formed by a Comb-Like PEG-Containing Copolymer Loaded with Antitumor Substances with Different Water - SciSpace. [Link]

  • Synthesis and investigation of surface activity of amino acid surfactants - E3S Web of Conferences. [Link]

  • A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC. [Link]

  • Wang, Y., et al. (2020). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 12(2), 329. [Link]

  • PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Publishing. [Link]

  • Micelles of enzymatically synthesized PEG-poly(amine-co-ester) block copolymers as pH-responsive nanocarriers for docetaxel delivery - PubMed. [Link]

  • Enhanced drug resistance suppression by serum-stable micelles from multi-arm amphiphilic block copolymers and tocopheryl polyethylene glycol 1000 succinate - PMC. [Link]

  • Agut, W., et al. (2017). Synthesis and Characterization of Micelle-Forming PEG-Poly(Amino Acid) Copolymers with Iron-Hydroxamate Cross-Linkable Blocks for Encapsulation and Release of Hydrophobic Drugs. Biomacromolecules, 18(6), 1913-1924. [Link]

Sources

Foundational

The Solubility Profile of C18-PEG4-Amine: A Guide for Aqueous and Organic Systems

An In-Depth Technical Guide for Researchers Abstract C18-PEG4-Amine is a vital amphiphilic molecule in modern drug delivery and bioconjugation, prized for its ability to bridge aqueous and lipid environments. Its unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

C18-PEG4-Amine is a vital amphiphilic molecule in modern drug delivery and bioconjugation, prized for its ability to bridge aqueous and lipid environments. Its unique structure, comprising a long-chain saturated hydrocarbon (C18), a short polyethylene glycol (PEG) linker, and a terminal primary amine, dictates a complex solubility profile that is fundamental to its application. This guide provides an in-depth analysis of the factors governing the solubility of C18-PEG4-Amine in both aqueous and organic media. We will explore the underlying chemical principles, present qualitative and quantitative solubility data, and provide detailed, field-proven protocols for empirical determination.

The Amphiphilic Architecture of C18-PEG4-Amine

The solubility behavior of C18-PEG4-Amine is a direct consequence of its dual-natured chemical structure. It consists of two distinct domains:

  • A Hydrophobic Tail: The 18-carbon stearyl (C18) alkyl chain is non-polar and lipophilic. This segment is responsible for the molecule's affinity for non-polar organic solvents and its tendency to self-assemble in aqueous environments to minimize contact with water.

  • A Hydrophilic Head: The tetra-polyethylene glycol (PEG4) linker terminated with a primary amine group constitutes the polar, water-soluble portion of the molecule. The ether oxygens in the PEG chain can form hydrogen bonds with water, and the terminal amine group is both polar and ionizable, significantly contributing to aqueous solubility, especially at acidic pH.[1][2]

This amphiphilic nature is the core determinant of its utility in forming micelles, liposomes, and other nanostructures for drug delivery.[3][4]

cluster_hydrophobic Hydrophobic Domain cluster_hydrophilic Hydrophilic Domain C18_label C18 Alkyl Chain (Stearyl) - Governs lipid & non-polar solvent solubility - Drives micelle core formation C18_node CH3(CH2)17 PEG4_label PEG4 Linker - Enhances aqueous solubility - Provides steric shielding PEG4_node -(OCH2CH2)4- Amine_label Primary Amine (-NH2) - pH-dependent charge - Key site for conjugation Amine_node -NH2 C18_node->PEG4_node Ether Linkage PEG4_node->Amine_node

Caption: Structure of C18-PEG4-Amine showing distinct domains.

Aqueous Solubility: A pH-Dependent Phenomenon

The term "solubility" for an amphiphile like C18-PEG4-Amine in water is nuanced. At low concentrations, it may exist as solvated monomers. However, above a specific threshold known as the Critical Micelle Concentration (CMC) , the molecules spontaneously self-assemble into micelles to shield their hydrophobic C18 tails from the aqueous environment.[5] This micellar dispersion is often macroscopically clear and stable, and for practical purposes, is considered "solubilized." The hydrophilic PEG spacer enhances this solubility and stability.[2][6]

The Critical Role of pH

The primary amine group has a pKa in the basic range, meaning its state of protonation is highly dependent on the solution's pH. This is the most critical factor influencing aqueous solubility.

  • Acidic pH (pH < 7): In an acidic environment, the amine group is protonated to form an ammonium cation (-NH3+). This positive charge dramatically increases the hydrophilicity of the head group. Furthermore, the electrostatic repulsion between the positively charged head groups in a micelle can destabilize the micellar structure, favoring the dissolution of individual molecules. Therefore, the solubility of C18-PEG4-Amine is significantly higher at acidic pH.[7][8]

  • Neutral to Basic pH (pH ≥ 7): At neutral or basic pH, the amine group is predominantly in its neutral, uncharged state (-NH2).[9] This reduces the polarity of the head group, strengthening the hydrophobic effect and promoting the formation of stable micelles. While the compound remains dispersible as micelles, its true monomeric solubility is considerably lower than in acidic conditions.[1]

Influence of Temperature

For many PEG-containing molecules, aqueous solubility can decrease as temperature increases, a phenomenon known as a Lower Critical Solution Temperature (LCST).[10] This occurs because the hydrogen bonds between the PEG ether oxygens and water molecules are disrupted at higher temperatures, reducing the hydration of the hydrophilic chain. While the short PEG4 chain in C18-PEG4-Amine makes this effect less pronounced than for high-molecular-weight PEGs, it is a factor to consider, especially in heated applications.[11]

Summary of Aqueous Solubility
ConditionDominant SpeciesExpected SolubilityRationale
Acidic Buffer (e.g., pH 5.0) Protonated Monomers (-NH3+)HighIncreased head group polarity and electrostatic repulsion disfavor micellization.[7]
Neutral Buffer (e.g., PBS pH 7.4) Micellar Aggregates (-NH2)Low Monomeric, High as MicellesUncharged amine group promotes self-assembly into stable micellar structures.[5]
Basic Buffer (e.g., pH 9.0) Micellar Aggregates (-NH2)Low Monomeric, High as MicellesThe molecule is least polar, strongly favoring micelle formation over dissolution.[1]

Organic Solvent Solubility

The solubility in organic solvents is primarily dictated by the long C18 alkyl chain, with the PEG4-Amine head group playing a secondary role. The "like dissolves like" principle is a strong predictor of behavior.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): C18-PEG4-Amine exhibits excellent solubility in these solvents.[3][12] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective at solvating both the polar PEG-amine head group and, to a lesser extent, the non-polar alkyl chain. Product data for similar PEG-amine linkers confirms high solubility, often exceeding 100 mg/mL in DMSO.[13][]

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): High solubility is expected and observed.[3][15][16] These solvents are highly effective at solvating the C18 hydrocarbon tail through van der Waals interactions, while still having sufficient polarity to interact favorably with the PEG linker.

  • Alcohols (e.g., Ethanol, Methanol): Moderate to low solubility is typical.[3] While the alcohol's hydroxyl group can interact with the PEG-amine head, the overall polarity is not ideal for fully solvating the long, non-polar C18 chain. Stearyl amine itself is soluble in ethanol, but the addition of the PEG chain can alter this balance.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low. Toluene may show some limited solubility, particularly with heating, due to its ability to interact with the alkyl chain.[15] Aliphatic hydrocarbons like hexane are very poor solvents, as they cannot effectively solvate the polar PEG-amine head group.[11]

  • Ethers (e.g., Diethyl Ether): Insoluble. PEG derivatives are generally noted for their insolubility in diethyl ether.[15][16][17]

Summary of Organic Solvent Solubility
Solvent ClassRepresentative SolventsExpected SolubilityPrimary Interaction
Polar Aprotic DMSO, DMFHighSolvates both polar head and non-polar tail effectively.[3][12]
Chlorinated Dichloromethane (DCM), ChloroformHighExcellent solvation of the C18 alkyl chain.[15][16]
Polar Protic Ethanol, MethanolModerate to LowFavorable interaction with the head group, but poor solvation of the tail.[3]
Aromatic TolueneLow (may increase with heat)Interaction with the C18 alkyl chain.[15]
Aliphatic Hexane, HeptaneVery Low / InsolubleCannot solvate the polar PEG-amine head group.[11]
Ethers Diethyl EtherVery Low / InsolublePEGs are characteristically insoluble in ether.[15][17]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental determination is essential. We present two standard, yet robust, methodologies for assessing thermodynamic and kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard".[18]

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess C18-PEG4-Amine to a vial with a known volume of solvent. B Seal vial and agitate (e.g., orbital shaker) at a constant temperature (e.g., 25°C) for 24-72h. A->B Reach Equilibrium C Allow suspension to settle to let undissolved solid sediment. B->C D Carefully withdraw an aliquot of the supernatant. C->D Isolate Saturated Solution E Filter through a 0.22 µm PVDF or PTFE filter to remove all particulate matter. D->E F Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, LC-MS). E->F Analyze Solute G Calculate solubility in mg/mL or mM based on a standard curve. F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of C18-PEG4-Amine (e.g., 5-10 mg, ensuring solid is visible) to a glass vial containing a precise volume (e.g., 1 mL) of the test solvent.

  • Equilibration: Seal the vial tightly. Place it in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours to allow undissolved solid to sediment.

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF for aqueous, PTFE for organic) to remove any microscopic solid particles. This step is critical to avoid overestimation.

  • Quantification: Analyze the concentration of C18-PEG4-Amine in the filtrate. As the molecule lacks a strong chromophore, methods like HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), or LC-MS are ideal. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol: Kinetic Solubility via Turbidimetric Assay

This high-throughput method measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound stays in solution under non-equilibrium conditions.[19]

G cluster_prep Preparation cluster_dil Dilution & Precipitation cluster_analysis Measurement A Prepare a high-concentration stock solution of C18-PEG4-Amine in 100% DMSO (e.g., 10 mM). C Add a small volume of DMSO stock to the first well to create the highest concentration (e.g., 200 µM). A->C B Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate. B->C DMSO 'crash-out' D Perform serial dilutions across the plate to create a concentration gradient. C->D E Incubate plate for a set time (e.g., 2 hours) at room temperature. D->E Allow precipitation F Measure turbidity (light scattering) of each well using a nephelometer or plate reader. E->F Read plate G The lowest concentration showing a significant increase in turbidity above background is the kinetic solubility limit. F->G

Sources

Exploratory

Precision Surface Engineering of Lipid Nanoparticles: The Mechanistic Role of C18-PEG4-Amine

Executive Summary Lipid nanoparticles (LNPs) are the foundational delivery vehicles for modern genetic medicine, enabling the clinical success of mRNA vaccines and targeted gene therapies . While the classical LNP archit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipid nanoparticles (LNPs) are the foundational delivery vehicles for modern genetic medicine, enabling the clinical success of mRNA vaccines and targeted gene therapies . While the classical LNP architecture—comprising an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid—is highly effective for hepatic delivery, extrahepatic targeting requires precision surface functionalization [[1]]([Link]).

As formulation scientists, we constantly battle the "PEG dilemma": the dense steric shielding of traditional PEG2000 lipids prolongs systemic circulation but severely impedes cellular uptake and endosomal escape , . To resolve this, C18-PEG4-Amine (CAS: 1807537-36-5) has emerged as a critical functional excipient . This whitepaper deconstructs the biophysical and chemical rationale behind utilizing C18-PEG4-Amine to engineer actively targeted, self-validating LNP systems.

Mechanistic Deconstruction of C18-PEG4-Amine

LNP formulation is not merely a mixture of ingredients; it is a thermodynamically driven self-assembling system. Every structural domain of C18-PEG4-Amine serves a distinct biophysical purpose designed to overcome biological barriers.

The C18 (Stearyl) Anchor: Thermodynamic Stability

The hydrophobic tail consists of an 18-carbon saturated aliphatic chain. During microfluidic assembly, this C18 chain acts as a thermodynamic sink, interdigitating deeply with the hydrophobic tails of helper lipids (e.g., DSPC) and cholesterol . Unlike shorter C14 (myristoyl) chains that rapidly shed from the LNP surface in vivo, the high phase transition temperature ( Tm​ ) of the C18 anchor ensures slow desorption kinetics. This guarantees that conjugated targeting ligands remain stably embedded in the LNP surface for hours to days .

The PEG4 Spacer: Minimizing the Steric Penalty

Standard LNPs utilize PEG2000 (approximately 45 repeating units) to prevent opsonization . However, this creates a dense hydrophilic cloud that masks targeting ligands. The PEG4 spacer (only 4 repeating units, MW ~176 Da) is a deliberate engineering choice. It provides precisely enough hydrophilicity to extend the terminal functional group beyond the immediate lipid headgroup interface, ensuring it is accessible for receptor binding without inducing the massive steric penalty associated with PEG2000 .

The Primary Amine (-NH 2​ ) Terminus: The Bioconjugation Handle

The terminal primary amine acts as a highly reactive, universal chemical handle. At a slightly basic pH, primary amines are strongly nucleophilic, allowing for rapid, high-yielding covalent bioconjugation with carboxyl-containing ligands via EDC/NHS coupling, or direct reaction with NHS-ester functionalized moieties .

G C18 C18 Stearyl Tail (Hydrophobic Anchor) Bilayer LNP Lipid Bilayer (Core/Shell Interface) C18->Bilayer Anchors into PEG4 PEG4 Spacer (Minimal Steric Shield) C18->PEG4 Covalently linked Amine Primary Amine (Reactive Handle) PEG4->Amine Terminates in Ligand Targeting Ligand (e.g., Peptide/Antibody) Amine->Ligand Bioconjugation Target Cellular Receptor Ligand->Target Active Targeting

Structural and functional hierarchy of C18-PEG4-Amine in targeted LNP systems.

Quantitative Comparative Analysis of PEG-Lipids

To understand the causality behind selecting C18-PEG4-Amine, we must quantitatively compare its properties against standard LNP excipients.

Biophysical PropertyDMG-PEG2000DSPE-PEG2000C18-PEG4-Amine
Alkyl Chain Length C14 (Myristoyl)C18 (Stearoyl)C18 (Stearyl)
PEG Molecular Weight ~2000 Da (45 units)~2000 Da (45 units)~176 Da (4 units)
Surface Half-Life (Desorption) Rapid (~1-2 hours)Slow (>24 hours)Slow (>24 hours)
Steric Shielding HighHighMinimal
Primary Function Transient stealthProlonged circulationActive targeting
Reactive Handle Methoxy (Inert)Methoxy (Inert)Primary Amine (Reactive)

Self-Validating Experimental Protocol: LNP Bioconjugation

Trustworthiness in formulation science requires protocols that validate themselves at each critical step. The following is a standardized, self-validating workflow for conjugating a carboxyl-terminated targeting peptide to C18-PEG4-Amine functionalized LNPs using EDC/NHS chemistry .

Causality Note: Post-formulation conjugation is chosen over pre-formulation mixing to ensure that delicate targeting ligands (like peptides or antibodies) are not denatured by the organic solvents (ethanol) or high shear forces required during initial microfluidic LNP assembly.

Step 1: LNP Formulation & Buffer Exchange
  • Synthesize LNPs via microfluidic mixing using an ethanol phase (Ionizable lipid, DSPC, Cholesterol, and 1.5 mol% C18-PEG4-Amine) and an aqueous phase (mRNA in 50 mM citrate buffer, pH 4.0) [[1]]([Link]).

  • Dialyze the LNPs against PBS (pH 7.4) to remove ethanol and neutralize the pH.

Validation Checkpoint 1: Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Expected baseline: Size 60-80 nm, PDI < 0.15.

Step 2: Ligand Activation (O-acylisourea Formation)
  • Dissolve the carboxyl-terminated targeting peptide in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: Acidic pH prevents the rapid hydrolysis of the EDC intermediate.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS at a 10-fold molar excess relative to the peptide.

  • Incubate at room temperature for 15 minutes to form the stable, amine-reactive Sulfo-NHS-ester intermediate .

Step 3: Covalent Conjugation (Nucleophilic Attack)
  • Adjust the pH of the activated peptide solution to 7.8 using 1M Tris. Causality: Primary amines on the LNP surface are protonated at lower pH; shifting to pH 7.8 increases their nucleophilicity for the reaction.

  • Immediately add the activated peptide to the C18-PEG4-Amine LNPs (optimal molar ratio of peptide to LNP amine is typically 3:1).

  • Incubate for 2 hours at room temperature under gentle agitation.

Step 4: Quenching and Purification
  • Quench unreacted NHS esters by adding 1M Glycine (pH 8.0) and incubating for 15 minutes.

  • Purify the targeted LNPs using Tangential Flow Filtration (TFF) or centrifugal ultrafiltration (100 kDa MWCO) to remove unbound peptide and reaction byproducts.

Step 5: System Validation

Validation Checkpoint 2: Re-measure size and PDI via DLS. Expected: A slight increase in size (2-5 nm) indicates successful ligand decoration. Aggregation (PDI > 0.2) indicates unwanted cross-linking. Validation Checkpoint 3: Perform a Fluorescamine assay on the intact LNPs. Fluorescamine reacts with primary amines to yield a fluorescent product. Expected: A quantifiable decrease in fluorescence compared to unconjugated LNPs confirms amine consumption and conjugation efficiency.

Workflow Step1 Step 1: Ligand Activation Peptide-COOH + EDC/NHS (pH 6.0) Step2 Step 2: Intermediate Formation of NHS-Ester Peptide Step1->Step2 15 min RT Step3 Step 3: Conjugation Add to C18-PEG4-Amine LNPs (pH 7.8) Step2->Step3 pH Adjustment Step4 Step 4: Purification TFF / Ultrafiltration to remove excess Step3->Step4 2 hrs RT Final Final Validation DLS & Fluorescamine Assay Step4->Final Purified Targeted LNPs

Step-by-step EDC/NHS bioconjugation workflow for amine-functionalized LNPs.

Impact on Biodistribution and Pharmacokinetics

The integration of functionalized PEG lipids directly dictates LNP biodistribution . When standard, untargeted LNPs are injected intravenously, they naturally accumulate in the liver due to apolipoprotein E (ApoE) adsorption, which facilitates uptake by hepatocytes via the LDL receptor .

By substituting a fraction of the standard PEG-lipid with C18-PEG4-Amine and conjugating a specific ligand (such as an anti-CD4 antibody or a tumor-targeting peptide), the pharmacokinetics shift dramatically . The C18 anchor ensures the ligand remains attached during systemic circulation, while the minimal PEG4 spacer ensures the ligand is physically accessible to bind its target receptor, enabling active receptor-mediated endocytosis in extrahepatic tissues and fundamentally altering the therapeutic index of the payload [[1]]([Link]).

References

  • Precigenome LLC. "Targeted Delivery of Lipid Nanoparticles Through Antibody Conjugation and Lipid Engineering." Precigenome. Available at: [Link]

  • Beilstein Journal of Nanotechnology. "PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation." Beilstein Journals. Available at: [Link]

  • Chemsrc. "C18-PEG4-Amine | CAS#:1807537-36-5." Chemsrc. Available at: [Link]

Sources

Foundational

A Technical Guide to the Amphiphilic Properties of Stearyl-PEG4-Amine Linkers: From Molecular Architecture to Advanced Drug Delivery

Abstract Amphiphilic molecules, possessing both hydrophobic and hydrophilic domains, are the cornerstone of many advanced drug delivery systems. Among these, Stearyl-PEG4-amine linkers have emerged as a critical componen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Amphiphilic molecules, possessing both hydrophobic and hydrophilic domains, are the cornerstone of many advanced drug delivery systems. Among these, Stearyl-PEG4-amine linkers have emerged as a critical component, particularly in the formulation of lipid nanoparticles (LNPs) and functionalized micelles. This guide provides a comprehensive exploration of the fundamental amphiphilic properties of Stearyl-PEG4-amine. We will dissect its molecular architecture, delve into the principles of its self-assembly in aqueous environments, and detail the experimental methodologies used to characterize its behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile linker for enhanced therapeutic efficacy and targeted delivery.

The Molecular Architecture: A Tripartite Design

The functionality of the Stearyl-PEG4-amine linker stems from its distinct three-part structure. Each component serves a specific purpose, collectively defining its amphiphilic character and utility in biomedical applications.[1]

  • The Stearyl Group (C18): The Hydrophobic Anchor: This long, saturated C18 alkyl chain (octadecanoic acid) constitutes the lipid tail of the molecule. Its nonpolar nature makes it intensely hydrophobic, driving it to minimize contact with water. In aqueous solutions, this hydrophobic tail is the primary driver for self-assembly, forming the core of micelles or anchoring the linker within a lipid bilayer.[1][2]

  • The Polyethylene Glycol (PEG4) Spacer: The Hydrophilic Shield: The short chain of four ethylene glycol units provides a defined, water-soluble region. This PEG spacer is hydrophilic, forming a hydrated layer that interfaces with the aqueous environment. In nanoparticle formulations, this PEG layer provides a "stealth" characteristic, creating a steric barrier that reduces nonspecific protein adsorption and recognition by the immune system, thereby prolonging circulation time.[3][4][5]

  • The Terminal Amine (-NH2): The Reactive Handle: The primary amine group at the terminus of the PEG chain is a crucial functional moiety. It serves as a reactive site for covalent conjugation, allowing for the attachment of targeting ligands such as antibodies, peptides, or small molecules.[6][7][8] This enables the transformation of a passive nanocarrier into an actively targeted drug delivery system. Furthermore, the amine group's charge is pH-dependent; it can be protonated at lower pH, which can be leveraged for specific delivery strategies.[9]

cluster_molecule Stearyl-PEG4-Amine Structure stearyl Stearyl Chain (C18) Hydrophobic Anchor peg4 PEG4 Linker Hydrophilic Spacer stearyl->peg4 Amide Bond amine Amine Group (-NH2) Functional Head peg4->amine Ether Linkages

Caption: Molecular components of the Stearyl-PEG4-amine linker.

Self-Assembly in Aqueous Media: The Formation of Micelles

The dual hydrophobic-hydrophilic nature of Stearyl-PEG4-amine dictates its behavior in water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these individual linker molecules (unimers) spontaneously self-assemble into spherical structures called micelles.[10][11]

This process is thermodynamically driven:

  • Core Sequestration: The hydrophobic stearyl tails aggregate to form a nonpolar core, effectively shielding themselves from the surrounding water molecules. This hydrophobic interaction is the primary driving force for micellization.

  • Corona Formation: The hydrophilic PEG4-amine head groups arrange themselves on the exterior, forming a stabilized corona that faces the aqueous phase. This hydrophilic shell ensures the colloidal stability of the micelle in solution.[10]

These core-shell structures are ideal for drug delivery, as the hydrophobic core can encapsulate poorly water-soluble drugs, effectively solubilizing them in an aqueous medium for intravenous administration.[1][2]

cluster_micelle Micelle Cross-Section a1 center->a1 a2 center->a2 a3 center->a3 a4 center->a4 a5 center->a5 a6 center->a6 a7 center->a7 a8 center->a8 a9 center->a9 a10 center->a10 a11 center->a11 a12 center->a12 b1 a1->b1 b2 a2->b2 b3 a3->b3 b4 a4->b4 b5 a5->b5 b6 a6->b6 b7 a7->b7 b8 a8->b8 b9 a9->b9 b10 a10->b10 b11 a11->b11 b12 a12->b12 label_core Hydrophobic Core (Stearyl Chains) label_corona Hydrophilic Corona (PEG-Amine Heads) label_corona->b3

Caption: Self-assembly of linkers into a core-shell micelle.

Characterization of Amphiphilic Properties

Quantifying the amphiphilic properties of Stearyl-PEG4-amine linkers is essential for formulation development. The Critical Micelle Concentration (CMC) and micelle size are two of the most important parameters.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which micelles begin to form and is a key indicator of the stability of the micellar system. A lower CMC value implies that micelles will form at a lower concentration and are less likely to dissociate into unimers upon dilution in the bloodstream, which is critical for in vivo applications.[2][12]

Factors Influencing CMC:

  • Hydrophobic Chain Length: Increasing the length of the alkyl chain (e.g., from C14 to C18) enhances hydrophobic interactions, resulting in a lower CMC.[2][13]

  • Hydrophilic Chain Length: Conversely, increasing the length of the hydrophilic PEG chain generally leads to a higher CMC.[14][15] The larger hydrophilic head groups create more steric repulsion, requiring a higher concentration of monomers to achieve stable micellization.[14]

AmphiphileHydrophobic ChainPEG Length (MW)Typical CMC Range (µM)
DSPE-PEGC18 (DSPE)20000.5 - 10[15][16]
DSPE-PEGC18 (DSPE)50001 - 25[15]
Stearyl-PEG4-Amine C18 (Stearyl) ~200 Expected to be low due to C18 chain

Table 1: Comparison of Critical Micelle Concentrations for various PEGylated lipids. The CMC is highly dependent on the balance between the hydrophobic and hydrophilic portions of the molecule.

Protocol: CMC Determination by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

prep_linker 1. Prepare Serial Dilutions of Stearyl-PEG4-Amine prep_pyrene 2. Add Constant Amount of Pyrene Stock to Each Dilution prep_linker->prep_pyrene incubate 3. Incubate to Equilibrate (Allow Pyrene Partitioning) prep_pyrene->incubate measure 4. Measure Fluorescence Emission (Scan from 350-450 nm, Excitation at 335 nm) incubate->measure plot 5. Plot Intensity Ratio (I3/I1) vs. log(Concentration) measure->plot determine 6. Determine CMC (Inflection Point of the Sigmoidal Curve) plot->determine

Caption: Workflow for CMC determination using a fluorescent probe.

Step-by-Step Methodology:

  • Materials: Stearyl-PEG4-amine linker, pyrene, high-purity water or buffer (e.g., PBS), spectrofluorometer.

  • Preparation: Prepare a stock solution of the linker at a concentration well above the expected CMC. Perform serial dilutions to create a range of concentrations spanning the expected CMC.

  • Probe Addition: Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution vial. The final pyrene concentration should be very low (~0.5-1.0 µM). Gently evaporate the solvent.

  • Equilibration: Add the corresponding linker solution to each vial and allow the samples to equilibrate overnight in the dark. This allows the pyrene to partition between the aqueous phase and the hydrophobic micelle cores.

  • Fluorescence Measurement:

    • Set the excitation wavelength to ~335 nm.

    • Record the emission spectra from ~360 nm to 420 nm.

    • Note the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis and Causality:

    • Rationale: In a polar aqueous environment (below CMC), the I1 peak is more intense. When pyrene partitions into the nonpolar, hydrophobic core of the newly formed micelles (at and above CMC), the I3 peak intensity increases significantly.

    • Calculation: Calculate the intensity ratio of I3/I1 for each concentration.

    • Plotting: Plot the I3/I1 ratio against the logarithm of the linker concentration.

    • Determination: The resulting plot will be a sigmoidal curve. The CMC is determined from the inflection point of this curve, representing the sharp change in the microenvironment polarity as micelles form.[17][18]

Micelle Size and Distribution

Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of micelles in solution.[19][20]

Protocol: Micelle Size Analysis by DLS

  • Sample Preparation: Prepare a solution of the Stearyl-PEG4-amine linker in a suitable buffer (e.g., filtered PBS) at a concentration significantly above the CMC. Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and aggregates.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument measures the time-dependent fluctuations in scattered laser light intensity caused by the Brownian motion of the micelles.

  • Data Interpretation:

    • Hydrodynamic Diameter (Z-average): The Stokes-Einstein equation is used to relate the diffusion speed of the particles to their size. This gives the Z-average diameter, which is an intensity-weighted average size.

    • Polydispersity Index (PDI): This value ranges from 0 to 1 and indicates the breadth of the size distribution. A PDI value below 0.2 is typically considered indicative of a monodisperse or narrowly distributed population of micelles, which is desirable for drug delivery applications.

Field-Proven Applications in Drug Delivery

The unique amphiphilic and functional properties of Stearyl-PEG4-amine make it a valuable excipient in advanced drug delivery formulations.

  • Lipid Nanoparticle (LNP) Formulations: Stearyl-PEG-amine linkers are incorporated into LNPs, which are famously used for mRNA vaccines.[3][21] The stearyl anchor secures the linker in the LNP's lipid shell, while the PEG-amine corona provides steric stability, prevents aggregation, and allows for surface functionalization for targeting specific tissues or cells.[5][6]

  • Targeted Micellar Nanocarriers: The terminal amine group is readily available for conjugation to targeting ligands.[22] For example, a peptide that binds to a receptor overexpressed on cancer cells can be attached, guiding the drug-loaded micelle to the tumor site, thereby increasing therapeutic efficacy and reducing off-target toxicity.[6][8]

  • Enhanced Drug Solubility: The hydrophobic core of micelles formed from these linkers can encapsulate hydrophobic drugs, which constitute a significant portion of new chemical entities. This formulation strategy improves drug solubility and bioavailability.[1][23]

Conclusion

The Stearyl-PEG4-amine linker is a powerful and versatile tool in the field of nanomedicine, designed with a clear structure-function relationship. Its amphiphilic nature, driven by the hydrophobic stearyl anchor and hydrophilic PEG spacer, enables predictable self-assembly into stable micellar structures. The terminal amine group adds a critical layer of functionality, permitting the development of targeted and intelligent drug delivery systems. A thorough understanding and characterization of its core properties, particularly the CMC and micelle size, are paramount for the rational design and optimization of next-generation nanocarriers.

References

  • PEG-Graft Density Controls Polymeric Nanoparticle Micelle Stability.
  • Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC.
  • The effect of topology of PEG chain on the stability of micelles in brine and serum.
  • Dendritic PEG outer shells enhance serum stability of polymeric micelles - PMC.
  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed.
  • PEGylated Lipid Products - Creative Biolabs.
  • Stearic acid-PEG-NH2 - NSP-Functional Polymers & Copolymers. NSP-Functional Polymers & Copolymers.
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - Beilstein Journals. Beilstein-Institut.
  • Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC.
  • Stearic acid-PEG-amine - AxisPharm. AxisPharm.
  • Cell-Penetrating Peptide Modified PEG-PLA Micelles for Efficient PTX Delivery - PMC.
  • Simulations Study of Single-Component and Mixed n-Alkyl-PEG Micelles - ACS Public
  • Determination of Critical Micelle Concentration of Lipopolymers and Other Amphiphiles: Comparison of Sound Velocity and Fluorescent Measurements | Request PDF - ResearchGate.
  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed.
  • Role of PEG Lipids in Lipid Nanoparticle Formul
  • Structural Characterization of Amphiphilic Conetworks in Selective and Nonselective Solvents Using 1H NMR and SAXS | Macromolecules - ACS Public
  • Stimuli-Responsive Tertiary Amine Functional PEGs Based on N,N-Dialkylglycidylamines. American Chemical Society.
  • Effect of Molecular Architecture on Associating Behavior of Star-Like Amphiphilic Polymers Consisting of Plural Poly(ethylene oxide) and One Alkyl Chain - MDPI. MDPI.
  • Structural characterization of amphiphilic homopolymer micelles using light scattering, SANS, and cryo-TEM - PMC.
  • The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - RSC Publishing. Royal Society of Chemistry.
  • WO2023198083A1 - Nonlinear pegylated lipid containing tertiary amine and application thereof - Google Patents.
  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - MDPI. MDPI.
  • Critical micelle concentrations (CMC) determination of DSPE-PEG 2000,... - ResearchGate.
  • Preparation and characterization of a novel amphiphilic nanocarrier based on enzymatic polymerization-derived α-1,3-glucan for efficient quercetin encapsul
  • Stearic acid-PEG-amine HCl salt, MW 2,000 - BroadPharm. BroadPharm.
  • Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC.
  • Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Termin
  • Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region - RSC Publishing. Royal Society of Chemistry.
  • Instructions for the use of (PEG)n-Amine Reagents. Thermo Fisher Scientific.
  • Questioning the Use of PEGylation for Drug Delivery - PMC.
  • 1013921-36-2 | Propargyl-PEG4-amine - ChemScene. ChemScene.
  • (PDF) Application of PEG in Drug Delivery System - ResearchGate.
  • SAT(PEG)4 | Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Self-assembly of secondary aryl amides in cocrystals with perfluoroaryl coformers: structural analysis and synthon preferences - CrystEngComm (RSC Publishing). Royal Society of Chemistry.
  • PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjug
  • Synthesis and self-assembly of aminyl and alkynyl substituted sophorolipids - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Conjugation of C18-PEG4-Amine to Carboxylic Acids

Executive Summary The conjugation of lipid-PEG-amines to carboxylic acids is a critical workflow in the development of lipid nanoparticles (LNPs), peptide lipidation, and targeted drug delivery systems. C18-PEG4-Amine (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conjugation of lipid-PEG-amines to carboxylic acids is a critical workflow in the development of lipid nanoparticles (LNPs), peptide lipidation, and targeted drug delivery systems. C18-PEG4-Amine (CAS No. 1807537-36-5), also known as 3,6,9,12-Tetraoxatriacontan-1-amine, is a heterobifunctional linker characterized by a highly hydrophobic octadecyl (stearyl) tail and a short hydrophilic PEG4 spacer terminating in a primary amine[1].

Due to the extreme hydrophobicity of the C18 lipid tail, standard aqueous bioconjugation protocols often fail due to substrate precipitation or micellization. This application note provides field-proven, self-validating methodologies for coupling C18-PEG4-Amine to carboxylic acids using both fully organic (HATU/DIPEA) and semi-aqueous (EDC/NHS) chemistries, ensuring high yield and minimal side reactions.

Mechanistic Rationale & Solvent Causality

The formation of an amide bond between an unactivated carboxylic acid and an amine requires an activating agent to convert the hydroxyl group into a suitable leaving group[2]. The choice of activation chemistry is dictated by the solubility of the carboxylic acid substrate and its steric hindrance:

  • Organic Phase (HATU/DIPEA): HATU is a uronium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester[3]. DIPEA acts as a sterically hindered weak base to deprotonate the carboxylic acid without competing as a nucleophile[4],[5]. The presence of the HOAt moiety accelerates the coupling reaction and suppresses epimerization/racemization, making it the gold standard for sterically hindered substrates and peptide synthesis[3],[6].

  • Semi-Aqueous Phase (EDC/NHS): For biomacromolecules (e.g., proteins) that denature in pure organic solvents, EDC is used as a "zero-length" crosslinker to form an unstable O-acylisourea intermediate[7],[8]. Because this intermediate rapidly hydrolyzes in water, N-hydroxysuccinimide (NHS) or Sulfo-NHS is added to stabilize it into a semi-stable, amine-reactive NHS ester[7],[8].

Mechanism Acid Carboxylic Acid (-COOH) Activator Activation (HATU or EDC/NHS) Acid->Activator Base (DIPEA) or Buffer ActiveEster Active Ester (OAt or NHS-Ester) Activator->ActiveEster -H2O Amide Stable Amide Conjugate ActiveEster->Amide Nucleophilic Attack Amine C18-PEG4-Amine (Lipid-PEG-NH2) Amine->ActiveEster Addition

Mechanistic pathway of carboxylic acid activation and subsequent amidation with C18-PEG4-Amine.

Conjugation Strategy Decision Matrix

The physical properties of C18-PEG4-Amine dictate the experimental design. The C18 tail is insoluble in pure water. If aqueous conditions are mandatory for the carboxylic acid (e.g., an antibody), a co-solvent system (10-20% DMSO or DMF) is strictly required to prevent the C18-PEG4-Amine from crashing out of solution[9],[10].

DecisionMatrix Start Carboxylic Acid Substrate Solubility Substrate Solubility Profile? Start->Solubility OrgSol Soluble in Organic Solvents (DMF, DMSO, DCM) Solubility->OrgSol AqSol Requires Aqueous Buffer (Proteins, Biologics) Solubility->AqSol HATU HATU / DIPEA Protocol (High Efficiency, Low Epimerization) OrgSol->HATU Peptides & Small Molecules EDC_Aq EDC / Sulfo-NHS Protocol (Requires 10-20% DMSO co-solvent) AqSol->EDC_Aq Required for C18 Lipid Solubility Product C18-PEG4-Amide Conjugate HATU->Product EDC_Aq->Product

Workflow for selecting the optimal C18-PEG4-Amine conjugation strategy based on substrate solubility.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to drive the conjugation to completion while minimizing hydrolysis and byproducts.

ParameterProtocol A: HATU / DIPEA (Organic)Protocol B: EDC / NHS (Semi-Aqueous)
Carboxylic Acid Substrate 1.0 Equivalent1.0 Equivalent
C18-PEG4-Amine 1.1 - 1.2 Equivalents[3]1.5 - 2.0 Equivalents
Coupling Reagent HATU: 1.0 - 1.5 Equivalents[3]EDC: 1.2 - 2.0 Equivalents[10]
Stabilizer / Additive DIPEA: 2.0 - 5.0 Equivalents[3](Sulfo)-NHS: 2.0 - 5.0 Equivalents[10]
Primary Solvent Anhydrous DMF, DMSO, or DCM[3]0.1 M MES Buffer (pH 5.5 - 6.0)[9]
Required Co-Solvent None10 - 20% DMSO or DMF (Critical)
Reaction Time 1 - 18 hours[3]Activation: 15-30 min; Coupling: 2-4 hrs[7]
Temperature 0 °C to Room TemperatureRoom Temperature

Detailed Experimental Protocols

Protocol A: Organic Phase HATU/DIPEA Coupling

Target Audience: Chemists synthesizing lipid-peptides, amphiphilic small molecules, or modified polymers.

Causality Note: Pre-activation is performed before adding the amine to ensure the complete conversion of the acid to the OAt-active ester, preventing the amine from forming unreactive salts with the free acid[3],[11].

  • Substrate Preparation: Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DMF or DMSO (approx. 10 mL per mmol) under an inert atmosphere (nitrogen or argon)[3].

  • Base Addition: Add DIPEA (3.0 - 5.0 eq) to the solution. The weak base deprotonates the carboxylic acid to form a carboxylate anion[11],[5].

  • Pre-Activation: Add HATU (1.2 eq) to the mixture. Stir at room temperature for 15–30 minutes[3].

  • Intermediate Validation (Self-Validating Step): Remove a 1 µL aliquot, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the starting material mass and the appearance of the OAt-ester intermediate.

  • Coupling: Dissolve C18-PEG4-Amine (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated reaction mixture[3].

  • Reaction Monitoring: Stir at room temperature for 2 to 18 hours. Monitor reaction progress via TLC or LC-MS until the amine is fully consumed[3],[10].

  • Work-up & Purification: Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or DCM). Wash successively with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine[11]. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure[11]. Purify the crude lipid-conjugate via reverse-phase column chromatography.

Protocol B: Semi-Aqueous EDC/NHS Coupling

Target Audience: Biologists and biochemists conjugating C18-PEG4-Amine to proteins, antibodies, or hyaluronic acid.

Causality Note: EDC activation is highly efficient at mildly acidic pH (5.5–6.0), but the subsequent amidation reaction is optimal at neutral to slightly basic pH (7.2–8.5). A two-step buffer exchange or pH adjustment is utilized to maximize yield[9],[10].

  • Activation: Dissolve the carboxyl-containing biomolecule in Activation Buffer (50-100 mM MES, pH 5.5–6.0)[9],[10].

  • Reagent Addition: Prepare fresh stock solutions of EDC and Sulfo-NHS in water (EDC is prone to rapid hydrolysis once dissolved)[7]. Add EDC (2.0 eq) and Sulfo-NHS (5.0 eq) to the biomolecule solution.

  • Incubation: Incubate for 15–30 minutes at room temperature with gentle agitation to form the stable NHS-ester[7].

  • Quenching/Washing (Crucial for Biologics): To prevent unwanted protein crosslinking, remove excess EDC and NHS using a desalting column (e.g., SEC) equilibrated with Coupling Buffer (PBS, pH 7.5)[7],[9].

  • Lipid Solubilization: Dissolve C18-PEG4-Amine in pure DMSO to create a highly concentrated stock (e.g., 50 mg/mL)[10].

  • Coupling: Add the C18-PEG4-Amine stock to the activated biomolecule in Coupling Buffer. Ensure the final concentration of DMSO in the reaction mixture is between 10% and 20% to keep the C18 tail fully solvated.

  • Reaction & Validation (Self-Validating Step): Incubate for 2–4 hours at room temperature[7],[9]. Validate the conjugation by performing a Ninhydrin or TNBS assay to confirm the depletion of primary amines, or analyze the mass shift via SEC-HPLC.

  • Final Purification: Remove unreacted C18-PEG4-Amine and DMSO via extensive dialysis against PBS (using a MWCO membrane appropriate for the biomolecule) or via size-exclusion chromatography[8].

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. Benchchem.
  • Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers - Benchchem. Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Echo Biosystems.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester. Benchchem.
  • Acid-Amine Coupling using HBTU. Organic Synthesis.
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Protocol for Amino PEG. BroadPharm.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Process optimization for acid-amine coupling: a c
  • 1807537-36-5 | 3,6,9,12-Tetraox

Sources

Application

Protocol and Technical Guide: Covalent Conjugation of Carboxylic Acids to C18-PEG4-Amine via EDC/NHS Chemistry

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive protocol for the covalent conjugation of molecules containing carboxylic acid groups to the amphiphilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the covalent conjugation of molecules containing carboxylic acid groups to the amphiphilic molecule C18-PEG4-Amine. This process utilizes the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. We will delve into the reaction mechanism, outline critical parameters for optimization, present a detailed step-by-step protocol, and offer guidance on characterization and troubleshooting. This document is intended for researchers in bioconjugation, materials science, and drug delivery who seek to modify proteins, surfaces, or nanoparticles with the unique properties of the C18-PEG4 moiety—a long alkyl chain for hydrophobic interactions coupled with a hydrophilic polyethylene glycol (PEG) spacer.

Introduction and Scientific Principle

The functionalization of biomolecules and surfaces is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG)ylation, the attachment of PEG chains, is a proven strategy to enhance the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity[1][2]. The C18-PEG4-Amine reagent offers a unique combination of a hydrophobic C18 alkyl tail and a flexible, hydrophilic tetra-ethylene glycol spacer, terminating in a primary amine. This structure is ideal for creating self-assembling systems, functionalizing lipid nanoparticles, or anchoring molecules to hydrophobic surfaces while maintaining aqueous accessibility.

The conjugation method described herein employs EDC/NHS chemistry, a "zero-length" crosslinking reaction that forms a stable amide bond between a carboxylic acid and a primary amine[3]. The reaction proceeds through a well-defined, multi-step mechanism that can be optimized for high efficiency.

The Three-Stage Reaction Mechanism

The coupling reaction is most effectively performed as a two-step process to maximize efficiency and minimize undesirable side reactions.

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate[4][5][6].

  • Formation of a Stable NHS-Ester: The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes the reactive intermediate. NHS rapidly displaces the O-acylisourea group to form a semi-stable NHS-ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate[3][6][7]. This conversion significantly increases the yield of the final conjugate by extending the lifetime of the activated carboxyl group[8].

  • Amide Bond Formation: The primary amine of C18-PEG4-Amine performs a nucleophilic attack on the carbonyl carbon of the NHS-ester. This results in the formation of a stable, covalent amide bond and the release of NHS[3][6]. This final coupling step is most efficient at a physiological to slightly basic pH (7.0–8.5), where the primary amine is deprotonated and thus more nucleophilic[4][9].

G cluster_activation Stage 1 & 2: Activation (pH 4.5-6.0) cluster_coupling Stage 3: Coupling (pH 7.0-8.5) Carboxyl Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->NHSEster + NHS Urea Urea Byproduct Intermediate->Urea NHS NHS Product Stable Amide Bond (R-CO-NH-R') NHSEster->Product + Amine Amine C18-PEG4-Amine (R'-NH₂) NHS_released NHS Released Product->NHS_released

Caption: The EDC/NHS reaction mechanism proceeds in distinct stages.

Critical Parameters for Successful Conjugation

The success of the EDC/NHS coupling reaction is highly dependent on careful control of several experimental parameters. Understanding the causality behind these choices is key to optimizing the protocol.

ParameterRecommended RangeRationale & Expert Insights
Activation pH 4.5 - 6.0EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment. This pH range minimizes the hydrolysis of EDC while ensuring sufficient carboxylate anion concentration for the reaction to proceed. MES buffer is strongly recommended as it is non-reactive[4][10].
Coupling pH 7.0 - 8.5The nucleophilic attack by the primary amine on the NHS-ester is optimal in this range. Below pH 7.0, the amine is increasingly protonated (-NH3+), rendering it non-nucleophilic. Above pH 8.5, the hydrolysis of the NHS-ester becomes significantly faster, reducing the reaction yield[4][8].
Buffer Selection Activation: 0.1 M MESCoupling: 0.1 M PBS or HEPESCrucial: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate). These will compete with the desired reaction, either by reacting with the NHS-ester or by being activated by EDC, respectively[5][11].
Reagent Stoichiometry 2- to 10-fold molar excess of EDC and NHS over carboxyl groupsA molar excess drives the reaction towards completion. However, excessive EDC can lead to protein precipitation or unwanted side reactions[5][12]. A typical starting point is a 1:5:5 or 1:10:10 molar ratio of Carboxyl:EDC:NHS, but this should be optimized for each specific application[5][13].
Reagent Handling Store desiccated at -20°C. Warm to RT before opening. Prepare solutions fresh.EDC and NHS are highly sensitive to moisture and will hydrolyze, leading to inactivation. Allowing vials to warm to room temperature before opening prevents atmospheric moisture from condensing on the cold powder[4][14]. Always use freshly prepared solutions for maximum activity[15].
Reaction Time Activation: 15-30 minCoupling: 2 hours at RT or overnight at 4°CThe activation step is rapid. Longer activation times do not significantly improve results and may increase hydrolysis. The coupling step is slower; incubation at 4°C overnight can improve yields for sensitive proteins while minimizing degradation[4][5].

Detailed Experimental Protocol: Two-Step Aqueous Conjugation

This two-step protocol is highly recommended as it separates the activation and coupling phases, providing greater control and higher efficiency, especially for biomolecules that contain both amine and carboxyl groups[7][15].

Required Materials and Reagents
  • Molecule to be modified: Protein, peptide, or nanoparticle with available carboxyl groups.

  • C18-PEG4-Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) : Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at -20°C.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (appropriate MWCO).

Reagent Preparation
  • Carboxylated Molecule Solution: Prepare your target molecule in ice-cold Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • C18-PEG4-Amine Solution: Prepare a stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO or water, depending on its solubility characteristics.

  • EDC/NHS Solution: Prepare immediately before use. Calculate the required mass of EDC and NHS to achieve a 5- to 10-fold molar excess relative to the moles of your carboxylated molecule. Dissolve the powders in a small volume of Activation Buffer.

Caption: A logical workflow for the two-step EDC/NHS conjugation protocol.
Step-by-Step Conjugation Procedure
  • Activation (pH 6.0):

    • To your solution of the carboxylated molecule in Activation Buffer, add the freshly prepared EDC/NHS solution.

    • Mix gently and incubate at room temperature for 15-30 minutes[4][9].

  • Coupling (pH ~7.4):

    • Immediately following activation, add the desired molar equivalent of the C18-PEG4-Amine stock solution to the reaction mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of concentrated Coupling Buffer (e.g., 10x PBS) or another suitable non-amine buffer[9].

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation[4].

  • Quenching:

    • To terminate the reaction and deactivate any remaining unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction)[5].

    • Incubate for an additional 15-30 minutes at room temperature[4]. This step is critical to prevent modification in subsequent steps and to block any unreacted sites on the target molecule[3].

Purification and Characterization

Purification of the Conjugate

Post-reaction cleanup is essential to remove EDC byproducts (urea), unreacted reagents, and the quenching agent.

  • Dialysis / Buffer Exchange: An effective method for removing small molecule impurities from macromolecular conjugates (e.g., proteins, large peptides). Dialyze against a suitable buffer (e.g., PBS) with multiple buffer changes.

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: Provides a rapid method for separating the larger conjugate from smaller contaminants. This is the preferred method for quick cleanup[7].

  • Reverse-Phase HPLC (RP-HPLC): Can be used for both purification and analysis, especially for smaller conjugates. It separates molecules based on hydrophobicity, which will be significantly altered by the addition of the C18 chain[16].

Characterization of the C18-PEG4 Conjugate

Confirming the successful conjugation is a critical final step.

  • Mass Spectrometry (MS): The most definitive method. ESI-MS or MALDI-TOF can be used to determine the mass of the final product. An increase in mass corresponding to the molecular weight of C18-PEG4 (minus water) confirms successful conjugation[17].

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can show a shift to a longer retention time due to the increased hydrophobicity from the C18 chain. SEC can show a shift in retention time if the conjugation leads to a significant change in hydrodynamic radius[16][18].

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS due to hydrolysis.2. Incorrect buffer composition (presence of competing amines/carboxyls).3. Incorrect pH for activation or coupling.4. Insufficient molar ratio of EDC/NHS.1. Use fresh EDC and NHS. Ensure reagents were stored properly and warmed to RT before opening[4][14].2. Use MES for activation and PBS/HEPES for coupling. Verify buffer components[5][10].3. Measure the pH of your reaction buffers before starting. Follow the two-step pH protocol.4. Increase the molar excess of EDC and NHS. Perform a titration to find the optimal ratio[5].
Precipitation of Molecule During Reaction 1. Excessive EDC concentration.2. The conjugate is insoluble under the reaction conditions.1. Reduce the amount of EDC used in the reaction[12].2. The amphiphilic nature of the C18-PEG4 conjugate may cause aggregation. Consider adding a non-ionic detergent or reducing the concentration of reactants.
Non-Specific Binding or Aggregation 1. Insufficient quenching of unreacted NHS-esters.2. Hydrophobic aggregation of the C18 chains.1. Ensure the quenching step is performed correctly with a sufficient concentration of quenching agent[15].2. After purification, ensure the final storage buffer is optimized for the solubility of the amphiphilic conjugate.

References

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2018). Biomolecules. [Link]

  • Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. (2008). Analytical Chemistry. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). CD Bioparticles. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

  • Protein PEGylation Services. (N.D.). BioPharmaSpec. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (N.D.). Novatia. [Link]

  • Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. (2008). Macromolecular Bioscience. [Link]

  • NHS / sulfo-NHS Technical Sheet. (N.D.). Interchim. [Link]

  • Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? (2017). ResearchGate. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2018). Polymer Chemistry. [Link]

  • How to explain the difference between EDC-NHS coupling based and EDC-based mechanism? (2013). ResearchGate. [Link]

  • Antibody Purification. (N.D.). nanoComposix. [Link]

  • How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? (2020). ResearchGate. [Link]

Sources

Method

preparation of targeted liposomes using C18-PEG4-Amine

Application Note & Protocol Fabrication of Targeted Liposomes for Advanced Drug Delivery Using C18-PEG4-Amine Abstract: This document provides a comprehensive guide for the preparation and functionalization of targeted l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Fabrication of Targeted Liposomes for Advanced Drug Delivery Using C18-PEG4-Amine

Abstract: This document provides a comprehensive guide for the preparation and functionalization of targeted liposomes utilizing C18-PEG4-Amine. Liposomes serve as potent drug delivery vehicles, and their efficacy can be significantly enhanced by surface modification with targeting ligands, which facilitate site-specific delivery and reduce off-target effects[1][2][3]. The protocol herein details the use of C18-PEG4-Amine, a hetero-bifunctional lipid, to create a robust and versatile platform for ligand conjugation. We will cover the principles of liposome formation via the thin-film hydration and extrusion method, the rationale behind component selection, a step-by-step protocol for creating amine-functionalized liposomes, and subsequent conjugation of a targeting moiety using N-hydroxysuccinimide (NHS) ester chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to develop advanced, targeted nanocarrier systems.

Scientific Principles and Rationale

The development of targeted liposomes is a multi-step process grounded in the principles of lipid self-assembly and bioconjugation chemistry. Understanding the causality behind each step is critical for successful and reproducible formulation.

Liposome Formation: Thin-Film Hydration and Extrusion

The cornerstone of this protocol is the thin-film hydration method, also known as the Bangham method, followed by extrusion.[4][5] This technique is widely adopted for its simplicity and effectiveness in producing multilamellar vesicles (MLVs) that can be subsequently downsized.

  • Thin-Film Hydration: This process begins by dissolving lipids in an organic solvent, which is then evaporated to create a thin, uniform lipid film on the interior surface of a round-bottom flask.[4][6] This ensures a homogenous mixture of all lipid components before self-assembly. Subsequent hydration of this film with an aqueous buffer above the lipid's phase transition temperature (Tc) causes the lipid sheets to swell and detach, spontaneously forming MLVs.[4][7]

  • Extrusion: The MLVs produced during hydration are heterogeneous in size.[5] To achieve a uniform size distribution, which is crucial for in vivo applications and consistent performance, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7] This process ruptures the larger vesicles and forces them to re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.[7]

The Critical Role of Formulation Components

The selection and ratio of lipids are paramount to the final properties of the liposome, including stability, drug retention, and targeting capability.

ComponentExampleMolar Ratio (Typical)Function & Rationale
Primary Phospholipid DSPC, POPC50-60%Forms the core structural bilayer of the liposome. The choice of phospholipid (e.g., saturated vs. unsaturated chains) influences membrane rigidity and phase transition temperature (Tc).
Membrane Stabilizer Cholesterol30-40%Intercalates within the phospholipid bilayer, modulating membrane fluidity and permeability. It reduces drug leakage and enhances stability in biological fluids.[8][9]
Stealth/Functional Lipid C18-PEG4-Amine1-5%Provides a hydrophilic polyethylene glycol (PEG) layer that sterically hinders opsonization, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.[10][11] The terminal amine (-NH2) group serves as a reactive handle for covalent attachment of targeting ligands.[12]
Targeting Strategy: Amine-Reactive Bioconjugation

The C18-PEG4-Amine lipid exposes primary amine groups on the liposome surface. These amines are nucleophilic and can be targeted by various crosslinking chemistries. One of the most robust and common methods is the use of NHS esters.[13][14]

  • NHS-Ester Chemistry: Targeting ligands (e.g., antibodies, peptides) can be chemically modified with an NHS ester group. When the NHS-ester-activated ligand is introduced to the amine-functionalized liposomes at a slightly alkaline pH (typically 7.5-8.5), the primary amine attacks the ester, forming a stable, covalent amide bond and releasing the N-hydroxysuccinimide leaving group.[15][16] This reaction is highly efficient and can be performed in aqueous conditions, preserving the integrity of both the liposome and the biological ligand.[14]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the preparation and functionalization of targeted liposomes.

Diagram of the Overall Workflow

G cluster_prep Phase 1: Liposome Preparation cluster_conj Phase 2: Ligand Conjugation cluster_char Phase 3: Purification & Characterization A 1. Lipid Mixing (DSPC, Cholesterol, C18-PEG4-Amine) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Size Reduction (Extrusion through 100 nm membrane) C->D E 5. Amine-Functionalized Liposomes D->E Product F 6. Add NHS-Ester Activated Targeting Ligand (pH 8.0-8.5) E->F G 7. Incubation (Amide Bond Formation) F->G H 8. Purification (Remove excess ligand via SEC) G->H Product I 9. Characterization (DLS, Zeta Potential) H->I J Final Targeted Liposome I->J

Caption: Workflow for preparing targeted liposomes.

Materials and Equipment
  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, C18-PEG4-Amine

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), Carbonate-Bicarbonate buffer (pH 8.5), HEPES buffer

  • Reagents: NHS-ester activated targeting ligand, Argon or Nitrogen gas

  • Equipment: Rotary evaporator, Water bath, Mini-extruder with heating block, Polycarbonate membranes (100 nm), Gas-tight syringes, Glass round-bottom flask, Dynamic Light Scattering (DLS) and Zeta potential analyzer.

Protocol 1: Preparation of Amine-Functionalized Liposomes

This protocol yields approximately 1 mL of a 10 mM total lipid stock solution.

  • Lipid Film Formation: a. In a clean round-bottom flask, dissolve the lipids in a chloroform/methanol (2:1 v/v) mixture. For a 10 µmol total lipid formulation, use the following amounts:

    • DSPC: 5.5 µmol
    • Cholesterol: 4.0 µmol
    • C18-PEG4-Amine: 0.5 µmol (5 mol%) b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's Tc (for DSPC, >55°C).[4][10] c. A thin, transparent lipid film should form on the flask wall. Continue to dry the film under high vacuum for at least 1-2 hours to remove all residual organic solvent.[17]
  • Hydration of Lipid Film: a. Pre-warm 1 mL of hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of the lipids (~60-65°C). b. Add the warm buffer to the flask containing the dried lipid film.[4] c. Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. The resulting suspension will appear milky and contains multilamellar vesicles (MLVs). Allow to hydrate for at least 30 minutes above Tc.[18]

  • Size Reduction by Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[18] b. Pre-heat the extruder's heating block to the same temperature used for hydration (~60-65°C). c. Draw the MLV suspension into one of the gas-tight syringes. d. Place the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes.[18] e. Force the lipid suspension through the membrane from one syringe to the other. Repeat this process for a minimum of 11-21 passes.[18][19] An odd number of passes ensures the final product is in the opposite syringe. f. The resulting suspension should be translucent, indicating the formation of large unilamellar vesicles (LUVs). Store at 4°C.

Protocol 2: Conjugation of Targeting Ligand via NHS-Ester Chemistry
  • Buffer Exchange (Optional but Recommended): a. The amine-coupling reaction is most efficient at a pH of 8.0-8.5.[13][16] If your liposomes are in PBS (pH 7.4), exchange the buffer to a carbonate-bicarbonate buffer (pH 8.5) using size exclusion chromatography or dialysis.

  • Ligand Preparation: a. Dissolve the NHS-ester activated targeting ligand in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[15]

  • Conjugation Reaction: a. To your amine-functionalized liposome solution (at pH 8.0-8.5), add the ligand solution. A typical starting point is a 5-10 molar excess of ligand relative to the C18-PEG4-Amine concentration. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]

  • Quenching the Reaction: a. To stop the reaction and quench any unreacted NHS esters, add a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: a. Remove unconjugated ligand and byproducts from the final targeted liposome suspension using size exclusion chromatography (SEC) or dialysis.

Diagram of Liposome Structure and Conjugation

G cluster_liposome Targeted Liposome Structure cluster_reaction NHS-Ester Conjugation Chemistry A Drug p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p12->p1 chol1 Cholesterol chol2 Cholesterol chol3 Cholesterol peg_base peg_top peg_base->peg_top PEG-Amine ligand Ligand peg_top->ligand Amide Bond liposome_amine Liposome-PEG-NH₂ plus + nhs_ligand Ligand-NHS Ester arrow pH 8.0-8.5 nhs_ligand->arrow product Liposome-PEG-NH-CO-Ligand (Stable Amide Bond) arrow->product

Caption: Structure of a targeted liposome and the NHS-ester reaction.

Characterization and Quality Control

Proper characterization is essential to ensure the quality, stability, and efficacy of the final formulation.[20][21]

ParameterTechniqueTypical Expected ValuesImportance
Mean Particle Size Dynamic Light Scattering (DLS)100 - 140 nmAffects circulation half-life, biodistribution, and cellular uptake.[22]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the liposome population. A low PDI is critical for reproducibility.[8][23]
Zeta Potential Electrophoretic Light Scattering (ELS)Neutral to slightly negativeSurface charge influences stability (aggregation) and interaction with biological components. PEGylation typically results in a near-neutral charge.[8]
Conjugation Efficiency HPLC, Gel Electrophoresis (SDS-PAGE), BCA Assay> 70%Quantifies the amount of ligand successfully attached to the liposome surface, which is critical for targeting efficacy.[24]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Large PDI (> 0.3) - Incomplete extrusion. - Extrusion temperature too low. - Lipid aggregation.- Increase the number of extrusion passes (up to 21). - Ensure extrusion is performed well above the lipid Tc. - Check buffer ionic strength; highly charged lipids may require higher salt concentrations to prevent aggregation.[7]
Low Ligand Conjugation Efficiency - Inactive NHS-ester (hydrolyzed). - Incorrect reaction pH. - Insufficient molar excess of ligand.- Use fresh or properly stored NHS-ester activated ligand. Dissolve immediately before use. - Confirm reaction buffer pH is between 8.0-8.5.[13][16] - Increase the molar ratio of ligand to amine groups.
Liposome Aggregation After Conjugation - Loss of PEG "stealth" layer due to high ligand density. - Non-specific binding of ligands.- Reduce the molar ratio of C18-PEG4-Amine in the initial formulation (e.g., to 1-2 mol%). - Ensure thorough purification to remove any unreacted crosslinkers or aggregated protein ligands.
Low Drug Encapsulation (if applicable) - Drug leakage during extrusion. - Unfavorable lipid composition.- Perform extrusion at a temperature that balances membrane fluidity with drug retention. - Optimize cholesterol content to decrease membrane permeability.[9][]

References

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (n.d.). Genema.
  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation.
  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2017). Springer Protocols.
  • Mini-Extruder Extrusion Technique. (n.d.). Avanti Polar Lipids.
  • Formulation and Evaluation of Liposome by Thin Film Hydration Method. (n.d.). ResearchGate.
  • Exploring the Current Applications and Challenges of Targeted Liposomal Drug Delivery. (2024). Hilaris Publisher.
  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024). MDPI.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2024). PLOS One.
  • Development and characterization of targeted liposomes entrapping... (n.d.). ResearchGate.
  • Ligation Strategies for Targeting Liposomal Nanocarriers. (2014). PMC - NIH.
  • Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity. (2020). PMC.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
  • Liposome Drug Targeting: A Revolutionary Approach in Modern Medicine. (2024). Prime Scholars.
  • Formulation Characterization and Optimization of Photosensitive Liposomes for Targeted Drug Delivery Using UV Light Activation. (2025). Journal of Neonatal Surgery.
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Report.
  • Liposomes: Protocol. (n.d.). Nanobot.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Liposome's Structure and Extrusion: Introduction, Method, and Application. (2023). Liposome Formulation.
  • Preparation of liposomes. (2025). Bio-protocol.
  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.
  • Targeted liposomal drug delivery: a nanoscience and biophysical perspective. (2018). Nanoscale Horizons (RSC Publishing).
  • Liposome Preparation. (n.d.). Avanti Research™ - Sigma-Aldrich.
  • A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. (2019). Polymer Chemistry (RSC Publishing).
  • Advancements in Liposomal Drug Delivery Systems and Their Therapeutic Applications. (2025). Journal of Pharmaceutical Sciences and Research.
  • Targeted Liposomes: Convenient Coupling of Ligands to Preformed Vesicles Using “Click Chemistry”. (2006). ACS Publications.
  • Characterization of Liposomes. (2019). News-Medical.Net.
  • Coupling of Ligands to the Liposome Surface by Click Chemistry. (2017). PubMed.
  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024). Semantic Scholar.
  • Current methods for attaching targeting ligands to liposomes and nanoparticles. (2005). FOLIA.
  • Preparation and Characterization of PEGylated C18 Fatty Acids/Anti-SNAP25 Antibody-Targeted Liposomes. (2018). SciSpace.
  • Liposome Formulation Challenges. (2025). BOC Sciences.
  • Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. (2026). ResearchGate.
  • Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. (2015). Theranostics.
  • A Polymeric Fastener can Easily Functionalize Liposome Surfaces with Gadolinium for Enhanced Magnetic Resonance Imaging. (2014). PMC.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). PMC.
  • Dual Functionalized Liposomes for Efficient Co-delivery of Anti-cancer Chemotherapeutics for the Treatment of Glioblastoma. (2019). PMC.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids. (2025). BenchChem.
  • (PDF) Preparation and Characterization of PEGylated C18 Fatty acids/Anti-SNAP25 Antibody-Targeted Liposomes. (2018). ResearchGate.
  • Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. (2021). PMC.
  • PEG lipids used in liposomes and lipid nanoparticles. PE-PEG 2000... (n.d.). ResearchGate.

Sources

Application

Application Note &amp; Protocol: C18-PEG4-Amine Bioconjugation with Proteins

Abstract This document provides a comprehensive guide for the bioconjugation of C18-PEG4-Amine to proteins. This protocol is designed for researchers, scientists, and drug development professionals aiming to create lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the bioconjugation of C18-PEG4-Amine to proteins. This protocol is designed for researchers, scientists, and drug development professionals aiming to create lipid-protein conjugates for applications such as targeted drug delivery, membrane protein studies, and the development of novel biologics. We detail a robust, two-step protocol utilizing carbodiimide chemistry to covalently link the primary amine of the C18-PEG4 moiety to the carboxyl groups present on target proteins. This guide offers in-depth scientific rationale, step-by-step methodologies, purification strategies tailored for amphipathic conjugates, and detailed characterization techniques.

Introduction: The Principle of Lipid-Protein Conjugation

The covalent attachment of lipid moieties to proteins is a powerful strategy to modulate their biological properties.[1] The C18-PEG4-Amine reagent is an amphiphilic molecule featuring three key components:

  • C18 Alkyl Chain: A saturated 18-carbon tail that imparts strong hydrophobicity. This lipid anchor can facilitate membrane insertion, promote self-assembly into nanoparticles, or enhance interactions with hydrophobic binding pockets.[2][3]

  • Tetra-Polyethylene Glycol (PEG4) Linker: A flexible, hydrophilic spacer that enhances the aqueous solubility of the conjugate, reduces steric hindrance, and can minimize immunogenicity.[4][5]

  • Terminal Primary Amine (-NH₂): A versatile functional group that serves as a nucleophile for covalent bond formation.[6][7]

Primary amines are among the most abundant and accessible functional groups on proteins, typically found at the N-terminus and on the side chains of lysine residues.[8][9] However, to create a specific linkage from the C18-PEG4-Amine to the protein, we target the protein's carboxyl groups (-COOH) found on aspartic acid (Asp), glutamic acid (Glu) residues, and the C-terminus. This is achieved using a "zero-length" crosslinker system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]

The reaction proceeds in two stages:

  • Activation: EDC activates the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[11]

  • Stabilization & Coupling: Sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This ester is then readily attacked by the primary amine of the C18-PEG4-Amine, forming a stable amide bond.[11][12] Using Sulfo-NHS increases the efficiency of the reaction and the stability of the activated intermediate in aqueous solutions.[10][11]

Experimental Workflow Overview

A successful conjugation strategy involves careful planning and execution, from reagent preparation to final conjugate characterization. The workflow below outlines the critical stages of the process.

G cluster_prep Preparation cluster_react Reaction cluster_analysis Purification & Analysis P_Prot Protein Preparation (Buffer Exchange) R_Act 1. Carboxyl Activation (Protein + EDC/Sulfo-NHS) P_Prot->R_Act P_Reag Reagent Preparation (C18-PEG4-Amine in DMSO) R_Coup 2. Amine Coupling (Add C18-PEG4-Amine) P_Reag->R_Coup R_Act->R_Coup R_Quench 3. Quenching Reaction R_Coup->R_Quench A_Purify Purification (SEC / HIC) R_Quench->A_Purify A_Char Characterization (SDS-PAGE, MS, HPLC) A_Purify->A_Char A_Store Storage A_Char->A_Store

Figure 1. High-level experimental workflow for C18-PEG4-Amine bioconjugation.

Materials and Reagents

ReagentRecommended GradeStorage
Target Protein>95% Purity-20°C or -80°C
C18-PEG4-Amine≥95% Purity-20°C, desiccated
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)Molecular Biology Grade-20°C, desiccated
Sulfo-NHS (N-hydroxysulfosuccinimide)Molecular Biology Grade4°C, desiccated
Activation Buffer (MES, pH 4.5-6.0)0.1 M MES, 0.5 M NaCl, pH 5.54°C
Coupling Buffer (PBS or HEPES, pH 7.2-7.5)1X PBS, pH 7.2Room Temperature
Quenching Buffer1 M Tris-HCl or Hydroxylamine, pH 8.0Room Temperature
Anhydrous Dimethylsulfoxide (DMSO)Molecular Biology GradeRoom Temperature, desiccated
Purification ColumnsSEC (e.g., Sephadex G-25), HICPer manufacturer

Expert Insight: The choice of buffers is critical. The activation step requires an amine-free buffer like MES at a slightly acidic pH (4.5-6.0) to efficiently activate carboxyl groups while minimizing hydrolysis of EDC.[8] The subsequent coupling to the C18-PEG4-Amine should occur at a pH of 7.2-7.5.[7] Avoid buffers containing primary amines like Tris or glycine during the reaction steps, as they will compete with the desired reaction.[8][13]

Detailed Experimental Protocol

This protocol is a general guideline. Optimal conditions, particularly molar ratios of reagents, may need to be determined empirically for each specific protein.

Reagent Preparation
  • Protein Preparation:

    • Thaw the target protein on ice.

    • Perform a buffer exchange into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5) using a desalting column or dialysis. This removes any interfering amine-containing substances from the protein's storage buffer.[13]

    • Adjust the protein concentration to 1-5 mg/mL.[13] Keep the protein solution on ice.

  • C18-PEG4-Amine Stock Solution:

    • Rationale: Due to its C18 tail, this reagent is poorly soluble in aqueous buffers. A stock solution must be prepared in a water-miscible organic solvent.

    • Equilibrate the C18-PEG4-Amine vial to room temperature before opening to prevent condensation.

    • Prepare a 10-50 mM stock solution in anhydrous DMSO. Mix thoroughly by vortexing. This solution should be prepared fresh and used immediately.

  • EDC/Sulfo-NHS Solution:

    • Rationale: EDC and Sulfo-NHS are moisture-sensitive and hydrolyze in water. They must be weighed out quickly and dissolved immediately before use.[14]

    • Equilibrate EDC and Sulfo-NHS vials to room temperature.

    • Immediately prior to initiating the reaction, prepare a 10-fold concentrated stock of EDC and Sulfo-NHS in chilled, nuclease-free water or Activation Buffer.

Two-Step Conjugation Reaction

The following diagram illustrates the chemical mechanism at play.

Figure 2. Reaction mechanism of EDC/Sulfo-NHS mediated conjugation.

Step 1: Activation of Protein Carboxyl Groups

  • Place the tube containing the prepared protein solution (in Activation Buffer) in a rotator or on a stir plate at room temperature.

  • Add the freshly prepared EDC/Sulfo-NHS solution to the protein solution. A recommended starting molar excess is 10-20 fold of EDC and 25-50 fold of Sulfo-NHS over the total number of theoretical carboxyl groups on the protein.

  • Incubate for 15-30 minutes at room temperature.[10] This forms the semi-stable Sulfo-NHS ester on the protein surface.

Step 2: Coupling with C18-PEG4-Amine

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer (1X PBS, pH 7.2) or a similar amine-free, neutral pH buffer.

  • Immediately add the C18-PEG4-Amine stock solution to the activated protein solution. A starting point is a 10- to 20-fold molar excess of the amine linker relative to the protein concentration.[14]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

Step 3: Quenching the Reaction

  • Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[5]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining reactive Sulfo-NHS esters and consume unreacted C18-PEG4-Amine.

Purification of the Conjugate

Purification is essential to remove unreacted protein, excess C18-PEG4-Amine, and reaction byproducts. The amphipathic nature of the conjugate makes a multi-step purification strategy advisable.

MethodPrincipleApplication & Rationale
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[]Primary purification step. Effectively removes small molecules like excess C18-PEG4-Amine, hydrolyzed EDC, and free Sulfo-NHS from the much larger protein conjugate.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[]Polishing step. The conjugated protein will be significantly more hydrophobic than the unmodified protein due to the C18 tail. This allows for excellent separation of the desired product from any remaining unreacted protein.[16][17]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity using organic mobile phases.[]An alternative to HIC, particularly useful for smaller proteins and peptides. Can provide high-resolution separation of different degrees of lipidation.
Diafiltration/Ultrafiltration Separation based on molecular weight cutoff.Useful for buffer exchange and concentrating the final product. Can also remove smaller impurities.[18]

Recommended Purification Workflow:

  • Perform an initial cleanup using an SEC desalting column to rapidly remove small molecule contaminants and exchange the conjugate into a suitable buffer for the next step (e.g., HIC binding buffer).

  • Apply the SEC-purified sample to an HIC column. Elute with a decreasing salt gradient to separate the C18-conjugated protein from the unconjugated protein.

  • Pool the fractions containing the pure conjugate and perform a final buffer exchange into the desired storage buffer using dialysis or diafiltration.

Characterization of the Conjugate

Thorough characterization is required to confirm successful conjugation and determine the degree of labeling.

TechniquePrincipleExpected Outcome for Successful Conjugation
SDS-PAGE Separation by molecular weight.A shift in the molecular weight of the protein band corresponding to the mass of the attached C18-PEG4-Amine(s). The conjugated band may appear less sharp ("smeared") due to heterogeneity in labeling.
Mass Spectrometry (MALDI-TOF or ESI-MS) Precise mass determination.An increase in the mass of the protein corresponding to one or more C18-PEG4-Amine molecules. This is the most definitive method to confirm covalent modification and determine the distribution of species (e.g., 1, 2, or 3 lipids per protein).
UV-Vis Spectroscopy Measures protein concentration (A280).Used to determine the final concentration of the purified conjugate.
Analytical HPLC (SEC or RP-HPLC) High-resolution separation.SEC-HPLC: A shift to a shorter retention time compared to the unmodified protein, indicating an increased hydrodynamic radius.[] RP-HPLC: A shift to a longer retention time compared to the unmodified protein, indicating increased hydrophobicity. Provides an estimate of purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Yield - Inactive EDC/Sulfo-NHS due to hydrolysis.- Interfering substances (Tris, glycine) in protein buffer.[14]- Suboptimal pH for activation or coupling.[14]- Insufficient molar excess of reagents.- Use fresh, high-quality EDC and Sulfo-NHS; allow to warm to RT before opening.[14]- Ensure thorough buffer exchange of the protein into an amine-free buffer.[13]- Verify the pH of all reaction buffers.- Optimize the molar excess of EDC/Sulfo-NHS and the C18-PEG4-Amine linker.[14]
Protein Aggregation/Precipitation - High degree of labeling leads to increased hydrophobicity and insolubility.- Reaction conditions (e.g., pH near pI, high protein concentration) are suboptimal.[14]- Reduce the molar excess of the C18-PEG4-Amine linker to target a lower degree of labeling.- Screen different buffer conditions (pH, ionic strength).- Lower the protein concentration during the reaction.[13][14]
No Separation between Conjugated and Unconjugated Protein - Low degree of labeling results in minimal change in properties.- Purification method lacks sufficient resolution.- Increase the molar ratio of reagents to achieve a higher degree of labeling.- Switch to a higher-resolution purification method. HIC is strongly recommended for this specific application.[16]

Storage

For long-term stability, store the final purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) containing a cryoprotectant such as 5-10% glycerol. Aliquot the sample to avoid repeated freeze-thaw cycles and store at -80°C.[19]

References

  • ACS Publications. (2011, June 9). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. Retrieved from [Link]

  • Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • PubMed. (n.d.). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Protein-liposome conjugates with defined size distributions. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • PMC. (2024, August 1). Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Liposome Conjugates and Derivatives. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • ResearchGate. (2025, October 28). (PDF) High‐Resolution Characterization of Protein‐Conjugated, mRNA‐Loaded Lipid Nanoparticles by Analytical Ultracentrifugation. Retrieved from [Link]

  • YouTube. (2021, February 9). EDC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • ACS Applied Bio Materials. (2018, October 30). Design of Lipid–Protein Conjugates Using Amphiphilic Peptide Substrates of Microbial Transglutaminase. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cell biology of protein–lipid conjugation. Retrieved from [Link]

  • PMC. (n.d.). Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lipid Drug Conjugates. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • SpringerLink. (n.d.). Antibody Conjugation Methods for Active Targeting of Liposomes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • PMC. (2021, October 27). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates.
  • PMC - NIH. (n.d.). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Surface Functionalization of Gold Nanoparticles with C18-PEG4-Amine

Introduction: Engineering the Nano-Bio Interface Gold nanoparticles (AuNPs) have emerged as a powerful platform in biomedical research, with significant potential in diagnostics, bioimaging, and targeted drug delivery.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering the Nano-Bio Interface

Gold nanoparticles (AuNPs) have emerged as a powerful platform in biomedical research, with significant potential in diagnostics, bioimaging, and targeted drug delivery.[1][2] The utility of these nanomaterials is, however, critically dependent on the precise control of their surface chemistry. Surface functionalization not only dictates the stability of AuNPs in complex biological milieus but also provides the means to attach targeting ligands, therapeutic payloads, and imaging agents.[3][4]

This technical guide provides a comprehensive overview and detailed protocols for the surface functionalization of AuNPs using a hetero-bifunctional linker, Thiol-C18-PEG4-Amine . This rationally designed molecule offers a multi-faceted approach to engineering the nanoparticle surface:

  • Thiol Group (-SH): The thiol moiety serves as a robust anchor to the gold surface through the formation of a strong, semi-covalent dative bond.[5] This interaction drives the self-assembly of the linker into a densely packed monolayer.

  • C18 Alkyl Chain (-(CH₂)₁₇CH₃): The long hydrophobic C18 chain enhances the stability of the self-assembled monolayer (SAM) through van der Waals interactions between adjacent linkers. This dense packing can displace weakly bound species from the AuNP surface and provides a barrier against non-specific protein adsorption.[6]

  • Tetraethylene Glycol Spacer (PEG4): The short polyethylene glycol (PEG) linker is a hydrophilic chain that imparts "stealth" properties to the nanoparticles.[7] It reduces opsonization by the reticuloendothelial system, thereby prolonging circulation time in vivo and improving biocompatibility.[8]

  • Terminal Amine Group (-NH₂): The primary amine at the distal end of the PEG linker provides a versatile reactive handle for the covalent conjugation of a wide range of biomolecules, including proteins, antibodies, nucleic acids, and small molecule drugs, using well-established bioconjugation chemistries.[3][9]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of C18-PEG4-Amine functionalized AuNPs for their specific applications.

Core Principles of Functionalization: A Self-Validating System

The functionalization process is based on the principle of ligand exchange , where the high-affinity thiol group of the C18-PEG4-Amine displaces the loosely associated citrate ions that typically stabilize as-synthesized AuNPs.[5] The thermodynamic driving force for this exchange is the formation of the strong gold-sulfur bond.

The self-assembly of the C18 alkyl chains further contributes to the stability of the functionalized nanoparticles. The long alkyl chains tend to align in a quasi-crystalline structure on the nanoparticle surface, creating a dense and well-ordered monolayer.[10] This ordered arrangement can be characterized by techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, which can probe the vibrational modes of the alkyl chains.

The success of the functionalization process can be validated at each stage through a series of characterization techniques, creating a self-validating experimental workflow.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with Thiol-C18-PEG4-Amine.

Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is adapted from the well-established Turkevich-Frens method.[11]

Materials and Reagents:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be rigorously cleaned.

Protocol:

  • In a meticulously cleaned round-bottom flask equipped with a stir bar, bring 100 mL of a 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • To the boiling solution, rapidly inject 10 mL of a 38.8 mM trisodium citrate solution.

  • The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • The synthesized AuNPs should be characterized for their size and concentration before proceeding to the functionalization step.

Expected Results:

  • UV-Vis Spectroscopy: A characteristic Surface Plasmon Resonance (SPR) peak between 520-525 nm for spherical AuNPs of approximately 20 nm in diameter.[12]

  • Transmission Electron Microscopy (TEM): Monodisperse, spherical nanoparticles.

  • Dynamic Light Scattering (DLS): A narrow size distribution centered around 20 nm.

Part 2: Surface Functionalization with Thiol-C18-PEG4-Amine

Materials and Reagents:

  • Citrate-stabilized gold nanoparticle solution (from Part 1)

  • Thiol-C18-PEG4-Amine

  • Ethanol (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Protocol:

  • Preparation of Linker Solution: Prepare a 1 mM stock solution of Thiol-C18-PEG4-Amine in ethanol.

  • Ligand Exchange Reaction:

    • To a sterile microcentrifuge tube, add a defined volume of the citrate-stabilized AuNP solution.

    • Add the Thiol-C18-PEG4-Amine stock solution to the AuNP solution to achieve a significant molar excess of the linker. A starting point is a molar ratio of approximately 10,000:1 (linker:AuNPs) to ensure complete surface coverage.[5]

    • Gently vortex the mixture for 15-30 seconds to ensure homogeneity.

    • Incubate the reaction mixture for at least 12-24 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or rocker). This allows for the complete displacement of citrate ions and the formation of a well-ordered self-assembled monolayer.

Part 3: Purification of Functionalized Gold Nanoparticles

Purification is a critical step to remove excess, unbound Thiol-C18-PEG4-Amine and displaced citrate ions. Centrifugation is a common and effective method.[8]

Protocol:

  • Transfer the reaction mixture to a centrifuge tube.

  • Centrifuge the solution at a speed and for a duration appropriate for the size of the AuNPs. For ~20 nm AuNPs, a starting point is 12,000 x g for 20-30 minutes.

  • Carefully aspirate and discard the supernatant, which contains the unbound linker.

  • Resuspend the nanoparticle pellet in a fresh solution of ultrapure water or PBS (pH 7.4). Sonication may be required to fully resuspend the pellet.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound molecules.

  • After the final wash, resuspend the purified C18-PEG4-Amine functionalized AuNPs in a suitable buffer for storage (e.g., PBS at 4°C).

Characterization of Functionalized Gold Nanoparticles

Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the resulting nanoparticles.

Technique Purpose Expected Outcome
UV-Visible Spectroscopy To monitor the stability and surface changes of the AuNPs.A slight red-shift (2-5 nm) in the SPR peak after ligand exchange, indicating a change in the local refractive index at the nanoparticle surface.[8] The absence of significant peak broadening suggests the nanoparticles remain monodisperse.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter of the nanoparticles.An increase in the hydrodynamic diameter corresponding to the length of the C18-PEG4-Amine linker on the nanoparticle surface.
Zeta Potential To determine the surface charge of the nanoparticles.A shift in the zeta potential from negative (due to citrate ions) to a value closer to neutral or slightly positive, depending on the pH and the protonation state of the terminal amine groups.
Transmission Electron Microscopy (TEM) To visualize the size, shape, and dispersity of the nanoparticles.Nanoparticles should remain monodisperse with no signs of aggregation. The core size should be unchanged.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the C18-PEG4-Amine linker on the nanoparticle surface.Characteristic peaks corresponding to the C-H stretches of the alkyl chain, the C-O-C ether stretch of the PEG linker, and the N-H bending of the amine group.
X-ray Photoelectron Spectroscopy (XPS) To provide elemental and chemical state information of the nanoparticle surface.The presence of S 2p, C 1s, N 1s, and O 1s peaks, confirming the presence of the linker. The Au 4f signal will also be present. Quantitative analysis can provide an estimation of the ligand density.[13]

Visualization of the Functionalization Workflow

Functionalization_Workflow cluster_synthesis Part 1: AuNP Synthesis cluster_functionalization Part 2: Surface Functionalization cluster_purification Part 3: Purification cluster_characterization Characterization HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Citrate_AuNP Citrate-Stabilized AuNPs Boiling->Citrate_AuNP Ligand_Exchange Ligand Exchange Reaction (12-24h, Room Temp) Citrate_AuNP->Ligand_Exchange Linker Thiol-C18-PEG4-Amine Linker->Ligand_Exchange Centrifugation Centrifugation & Washing (3x) Ligand_Exchange->Centrifugation Final_Product C18-PEG4-Amine AuNPs Centrifugation->Final_Product UV_Vis UV-Vis Final_Product->UV_Vis DLS DLS Final_Product->DLS Zeta Zeta Potential Final_Product->Zeta TEM TEM Final_Product->TEM FTIR FTIR Final_Product->FTIR XPS XPS Final_Product->XPS

Caption: Workflow for C18-PEG4-Amine functionalization of AuNPs.

Structure of the Functionalized Nanoparticle

Functionalized_Nanoparticle cluster_NP Functionalized Gold Nanoparticle cluster_SAM Self-Assembled Monolayer AuNP Gold Nanoparticle Core Thiol Thiol Anchor (-S-Au bond) AuNP->Thiol Strong Dative Bond C18 C18 Alkyl Chain (Hydrophobic) Thiol->C18 PEG4 PEG4 Linker (Hydrophilic) C18->PEG4 Amine Terminal Amine (-NH₂ for conjugation) PEG4->Amine

Caption: Structure of a C18-PEG4-Amine functionalized AuNP.

Applications in Research and Drug Development

The terminal amine group of the C18-PEG4-Amine functionalized AuNPs serves as a versatile platform for a multitude of biomedical applications:

  • Targeted Drug Delivery: The amine group can be conjugated with targeting moieties such as antibodies, peptides, or aptamers to direct the AuNPs to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[2][3]

  • Bioimaging: Fluorescent dyes or contrast agents can be attached to the amine terminus, enabling the use of the functionalized AuNPs as probes for cellular and in vivo imaging.[3]

  • Biosensing: The covalent attachment of biorecognition elements, such as enzymes or antibodies, to the AuNP surface allows for the development of highly sensitive and selective biosensors.[2]

  • Gene Delivery: The positively charged amine group (at physiological pH) can facilitate the electrostatic binding and delivery of negatively charged genetic material like siRNA or plasmids for gene therapy applications.[3]

Conclusion

The surface functionalization of gold nanoparticles with Thiol-C18-PEG4-Amine offers a robust and versatile strategy for the development of advanced nanomaterials for biomedical applications. The combination of a strong anchoring group, a stabilizing alkyl chain, a biocompatible PEG spacer, and a reactive terminal amine provides a high degree of control over the physicochemical and biological properties of the nanoparticles. By following the detailed protocols and characterization steps outlined in this guide, researchers can confidently produce high-quality functionalized AuNPs tailored to their specific research and development needs.

References

  • Shukla, R., et al. (2005). Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. Analytical Chemistry, 77(19), 6173-6180.
  • Shukla, R., et al. (2005). Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. Request PDF.
  • Brewer, S. H., et al. (2005). Quantitative Analysis of Multivalent Ligand Presentation on Gold Glyconanoparticles and the Impact on Lectin Binding. Journal of the American Chemical Society, 127(1), 32-33.
  • Daniel, M.-C., & Astruc, D. (2004). Functionalized Gold Nanoparticles for Applications in Bionanotechnology. Chemical Reviews, 104(1), 293-346.
  • Shopsowitz, K. E., et al. (2010). Quantitative Determination of Ligand Densities on Nanomaterials by X-ray Photoelectron Spectroscopy.
  • Hiyka. (n.d.). Explore Amine Functionalized Gold Nanoparticles in Various Sizes. Hiyka.
  • Kunz, S., et al. (2011). Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. Analytical Chemistry, 83(17), 6653-6659.
  • BenchChem. (2025). An In-depth Technical Guide to Nanoparticle Functionalization with Thiols for Researchers, Scientists, and Drug Development Prof. BenchChem.
  • Kunz, S., et al. (2013). ARTICLE. Aerospace and Mechanical Engineering.
  • Tarasov, V. (2008). Control of the self-assembly of alkanethiol-coated gold nanoparticles in the solid state. Massachusetts Institute of Technology.
  • Comenge, J., et al. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles.
  • Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research, 36(5), 28822-28829.
  • Cytodiagnostics Inc. (n.d.). Functionalized Gold Nanoparticles. Cytodiagnostics Inc.
  • Boisselier, E., & Astruc, D. (2009). Functionalized Gold Nanoparticles and Their Biomedical Applications. Chemical Society Reviews, 38(6), 1759-1782.
  • Wojasinski, M., et al. (2014). The influence of the chain length and the functional group steric accessibility of thiols on the phase transfer efficiency of gold nanoparticles from water to toluene. Polish Journal of Chemical Technology, 16(1), 86-91.
  • Nezamzadeh, A., et al. (2026). Beyond wingtips: backbone alkylation affects the orientation of N-heterocyclic carbenes on gold nanoparticles. Chemical Science, 17(1), 132-140.
  • Reddy, S. T., et al. (2007). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. Nanotechnology, 18(38), 385101.
  • BroadPharm. (2022). Protocol for PEG Thiol. BroadPharm.
  • Nlate, S. (2020). Functionalization of Gold Nanoparticles by Inorganic Entities.
  • Nanopartz. (n.d.).
  • Carpick, R. W., et al. (2009). Elastic and adhesive properties of alkanethiol self-assembled monolayers on gold. Journal of Applied Physics, 105(7), 074301.
  • Nanopartz. (n.d.). All About PEG Gold Nanoparticles. Nanopartz.
  • Lee, S.-W., et al. (2000).
  • Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research, 36(5), 28822-28829.
  • Nezamzadeh, A., et al. (2026). Beyond wingtips: backbone alkylation affects the orientation of N-heterocyclic carbenes on gold nanoparticles. eScholarship.org.
  • Zhang, Y., et al. (2015). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry, 6(35), 6307-6315.
  • BenchChem. (n.d.). Application Notes and Protocols: Functionalization of Gold Nanoparticles with Amine-PEG6-thiol. BenchChem.
  • Al-Sharab, J. F., et al. (2021). Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine.
  • Wojasinski, M., et al. (2014).
  • Prestwich, G. D., et al. (2007). Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials.
  • Thermo Fisher Scientific. (n.d.).
  • Saikia, L., & Dutta, D. K. (2015). Gold nanoparticles supported on nanoscale amine-functionalized MIL-101(Cr) as a highly active catalyst for epoxidation of styrene. Catalysis Science & Technology, 5(10), 4756-4766.
  • Chen, Y.-J., et al. (2018). Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV.
  • Creative PEGWorks. (n.d.). Thiol PEG.

Sources

Application

Application Notes and Protocols: Incorporating C18-PEG4-Amine into siRNA Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals Introduction Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the inherent instability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the inherent instability and poor cellular uptake of naked siRNA necessitate sophisticated delivery vehicles.[1] Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, exemplified by the first FDA-approved siRNA therapeutic, Patisiran (Onpattro®).[2][3] A typical LNP formulation consists of four key components: an ionizable cationic lipid to encapsulate the negatively charged siRNA, a helper phospholipid, cholesterol for stability, and a PEGylated lipid to control particle size and enhance circulation time.[4][5]

This guide provides a comprehensive overview and detailed protocols for incorporating C18-PEG4-Amine into siRNA lipid nanoparticles. C18-PEG4-Amine is a PEGylated lipid characterized by an 18-carbon tail, a 4-unit polyethylene glycol (PEG) linker, and a terminal amine group. The C18 tail length influences the stability and in vivo behavior of the LNP, while the PEG chain provides a hydrophilic shield, preventing aggregation and reducing immunogenicity.[6][7] The terminal amine group offers potential for further functionalization, such as conjugation of targeting ligands.

The Architecture of an siRNA-LNP: Role of Each Component

The self-assembly of LNPs is a rapid, dynamic process, typically driven by microfluidic mixing of a lipid-ethanol solution with an aqueous siRNA solution.[8][9] Each lipid component plays a crucial role in the final structure and function of the nanoparticle.

  • Ionizable Cationic Lipid: This is the workhorse of siRNA encapsulation. At a low pH during formulation, the lipid is positively charged, enabling strong electrostatic interactions with the negatively charged siRNA backbone.[10][11] Upon entering the acidic environment of the endosome post-cellular uptake, it regains its positive charge, which is thought to disrupt the endosomal membrane and release the siRNA into the cytoplasm.[12][13] A commonly used molar ratio for the ionizable lipid is 30-50%.[2]

  • Helper Phospholipid: Often a neutral, zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this component acts as a structural scaffold, providing bilayer stability to the LNP.[2][14] It helps to maintain the integrity of the nanoparticle during formulation, storage, and circulation.[15] Typically, it constitutes 10-20% of the lipid mixture.[2]

  • Cholesterol: This essential sterol modulates the fluidity and stability of the lipid bilayer.[16][17] By filling the gaps between the other lipid molecules, cholesterol adds rigidity to the nanoparticle structure, preventing premature release of the siRNA cargo.[13][16] It is generally included at a molar ratio of 20-50%.[2]

  • PEGylated Lipid (C18-PEG4-Amine): This component, while present in a small molar percentage (typically 0.5-5%), is critical for the nanoparticle's in vivo performance.[2][18] The PEG chains form a hydrophilic corona on the LNP surface, providing steric hindrance that prevents aggregation and reduces clearance by the mononuclear phagocyte system.[4][6] The length of the lipid tail (C18 in this case) affects how long the PEG-lipid is retained in the LNP membrane, influencing its biodistribution.[18]

LNP_Structure cluster_LNP siRNA Lipid Nanoparticle (LNP) Core siRNA siRNA IonizableLipid Ionizable Lipid HelperLipid Helper Lipid Cholesterol Cholesterol PEG_Lipid C18-PEG4-Amine (Surface Coating) PEG_Lipid->IonizableLipid Stabilizes and Shields caption Schematic of an siRNA-LNP with C18-PEG4-Amine. LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_assembly LNP Assembly cluster_purification Purification & Finalization Lipid_Stock 1. Prepare Lipid Stock (in Ethanol) Microfluidics 3. Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidics siRNA_Solution 2. Prepare siRNA Solution (in Citrate Buffer, pH 4) siRNA_Solution->Microfluidics Dialysis 4. Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidics->Dialysis Sterilization 5. Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Storage 6. Storage (4°C or -80°C) Sterilization->Storage caption Workflow for siRNA-LNP Formulation.

Caption: Workflow for siRNA-LNP Formulation.

Characterization of siRNA-LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

Parameter Method Typical Specification Rationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS) 70-150 nm, PDI < 0.2 Size affects biodistribution and cellular uptake. A low PDI indicates a homogenous population of nanoparticles. [19]
Zeta Potential Laser Doppler Electrophoresis Near-neutral at pH 7.4 A neutral surface charge at physiological pH minimizes non-specific interactions and toxicity. []

| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | High encapsulation protects siRNA from degradation and ensures efficient delivery. [8]|

Protocol: siRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. [21]The other set remains intact.

  • Add RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.

  • Measure the fluorescence intensity. The fluorescence from the lysed sample represents the total siRNA, while the fluorescence from the intact sample represents the unencapsulated siRNA.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

Application: In Vitro Cell Transfection and Gene Knockdown Assessment

This protocol outlines a general procedure for transfecting mammalian cells with the formulated siRNA-LNPs to assess their gene-silencing efficacy.

Materials:

  • Formulated and characterized siRNA-LNPs.

  • Mammalian cell line expressing the target gene (e.g., HeLa, HepG2). [22]* Complete cell culture medium.

  • 96-well cell culture plates.

  • Reagents for assessing gene knockdown (e.g., qRT-PCR primers, luciferase assay kit).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight. [21]2. LNP Treatment:

    • Dilute the siRNA-LNPs in complete cell culture medium to achieve the desired final siRNA concentration (e.g., 10-100 nM). [21] * Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and target gene.

  • Assessment of Gene Knockdown:

    • qRT-PCR: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize to a housekeeping gene.

    • Protein Level Analysis: If the target gene encodes a readily measurable protein (e.g., luciferase), perform a suitable protein quantification assay (e.g., luciferase assay, Western blot). [23]

In_Vitro_Transfection_Workflow cluster_analysis Gene Knockdown Analysis Cell_Seeding 1. Seed Cells (96-well plate) LNP_Treatment 2. Treat with siRNA-LNPs (in complete medium) Cell_Seeding->LNP_Treatment Incubation 3. Incubate (24-48 hours) LNP_Treatment->Incubation RNA_Analysis 4a. RNA Extraction & qRT-PCR Incubation->RNA_Analysis Protein_Analysis 4b. Protein Quantification (e.g., Luciferase Assay) Incubation->Protein_Analysis caption In Vitro Transfection and Analysis Workflow.

Caption: In Vitro Transfection and Analysis Workflow.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size / High PDI - Suboptimal lipid ratio or concentration.- Inefficient mixing during formulation.- Optimize the molar percentage of C18-PEG4-Amine (typically 0.5-3%).<[5]br>- Ensure proper functioning of the microfluidic device and consistent flow rates.
Low Encapsulation Efficiency - Incorrect pH of the aqueous buffer.- Unfavorable N/P ratio (Nitrogen in ionizable lipid to Phosphate in siRNA).- Ensure the siRNA buffer pH is acidic (e.g., pH 4.0) to protonate the ionizable lipid.<[24]br>- Optimize the N/P ratio (common ratios range from 3 to 6). [25]
Low Transfection Efficiency / Gene Knockdown - Poor LNP quality (size, EE).- Suboptimal siRNA dose.- Cell line is difficult to transfect.- Re-formulate and re-characterize LNPs to meet quality specifications.<[25]br>- Perform a dose-response experiment to find the optimal siRNA concentration.- Test on a different, more easily transfectable cell line.
High Cytotoxicity - Excessively high LNP dose.- High N/P ratio.- Reduce the concentration of LNPs used for transfection.- Optimize to a lower N/P ratio while maintaining good encapsulation efficiency. [25]

Conclusion

The incorporation of C18-PEG4-Amine is a critical step in the rational design of effective siRNA-LNP delivery systems. By carefully controlling the formulation parameters and performing rigorous characterization, researchers can produce stable, monodisperse nanoparticles capable of efficient in vitro gene silencing. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug developers working to harness the therapeutic potential of siRNA.

References

  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). bioRxiv.
  • The Role of Cholesterol in Lipid Nanoparticles (LNPs): Enhancing Stability and Delivery. (2026). Millipore Sigma.
  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). Journal of Controlled Release.
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). Journal of Nanobiotechnology.
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Biochemistry (Moscow).
  • Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver. (2022). ACS Nano.
  • Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications. (2015). Methods in Molecular Biology.
  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. (2025). Journal of Controlled Release.
  • Role of PEG Lipids in Lipid Nanoparticle Formul
  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. (2025). Journal of Controlled Release.
  • Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device. (2021). Bio-protocol.
  • Polydispersity Characterization of Lipid Nanoparticles for siRNA Delivery Using Multiple Detection Size-Exclusion Chrom
  • In Vitro–In Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery. (2012). ACS Nano.
  • What is a Helper Lipid? (2021). BroadPharm.
  • Polydispersity characterization of lipid nanoparticles for siRNA delivery using multiple detection size-exclusion chrom
  • Lipid Nanoparticle Formul
  • The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation. (2025).
  • Advances in Lipid Nanoparticles for siRNA Delivery. (2013). MDPI.
  • Recent advances in siRNA delivery mediated by lipid-based nanoparticles. (2019). Advanced Drug Delivery Reviews.
  • Characterizing an siRNA-Containing Lipid-Nanoparticle Prepared by a Microfluidic Reactor: Small-Angle X-ray Scattering and Cryotransmission Electron Microscopic Studies. (2020). Langmuir.
  • Targeted delivery systems of siRNA based on ionizable lipid nanoparticles and cationic polymer vectors. (2025).
  • Mechanism of Macromolecular Structure Evolution in Self-Assembled Lipid Nanoparticles for siRNA Delivery. (2014). Langmuir.
  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. (2022). Advanced Drug Delivery Reviews.
  • Cholesterol | Lipid Nanoparticles. (n.d.). Tocris Bioscience.
  • Optimizing lipid nanoparticles (LNPs) processing for siRNA delivery by microfluidics system. (2025).
  • Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. (2025). Journal of the American Chemical Society.
  • PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH. (2022). IRIS UniGe.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
  • Ionization Behavior of Amino Lipids for siRNA Delivery: Determination of Ionization Constants, SAR, and the Impact of Lipid pKa on Cationic Lipid−Biomembrane Interactions. (2011). Langmuir.
  • In silico prediction of siRNA ionizable-lipid nanoparticles In vivo efficacy: Machine learning modeling based on formulation and molecular descriptors. (2022). Frontiers in Chemistry.
  • RNA Overview (mRNA, circRNA, saRNA, siRNA) for LNP Delivery. (2022). Precigenome LLC.
  • Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting. (2025). ISCA.
  • Improved localized mRNA delivery using lipid nanoparticles with a novel synthetic cholesterol derivative. (2025).
  • Strategies for Successful Formulation Development of Lipid- Based RNA Delivery and Vaccines. (n.d.). Sigma-Aldrich.
  • Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA. (2025).
  • Troubleshooting low transfection efficiency with D-Lin-MC3-DMA LNPs. (2025). Benchchem.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023). Journal of Visualized Experiments.
  • Lab-scale siRNA and mRNA LNP manufacturing by various microfluidic mixing techniques. (2023). OpenNano.
  • siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases. (2022). Pharmaceutics.
  • An introduction to Lipid Nanoparticles (LNPs) for siRNA delivery. (2025). Inside Therapeutics.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025). STAR Protocols.
  • Optimizing LNPs for siRNA Drug Delivery. (n.d.). BOC Sciences.

Sources

Method

Application Notes and Protocols: C18-PEG4-Amine NHS Ester Reaction

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Power of Amphiphilic Bioconjugation The conjugation of polyethylene glycol (PEG) chains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Amphiphilic Bioconjugation

The conjugation of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern drug delivery and biopharmaceutical development. It offers numerous advantages, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity of the conjugated molecule. The C18-PEG4-Amine linker is an amphiphilic molecule featuring a hydrophobic C18 alkyl chain and a hydrophilic tetraethylene glycol (PEG4) spacer terminated with a primary amine. This unique structure allows for the creation of self-assembling nanosystems, such as micelles, and for the modification of surfaces and biomolecules where both hydrophobic and hydrophilic interactions are desirable.[1][2][3]

This guide provides a comprehensive overview of the reaction between a C18-PEG4-Amine and a molecule activated with an N-hydroxysuccinimide (NHS) ester. We will delve into the reaction mechanism, critical parameters, and detailed protocols to ensure successful and reproducible conjugations.

Core Principles of the NHS Ester-Amine Reaction

The fundamental chemistry underpinning this conjugation is the reaction of an NHS ester with a primary amine.[4] This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of the C18-PEG4-Amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[5][6][7] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[5][6][7]

The Critical Role of pH

The pH of the reaction environment is the most critical factor influencing the success of the conjugation.[6] It governs a crucial balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water.[5][6]

  • Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[6][8][9]

  • Optimal pH (8.3-8.5): In this slightly basic range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form (-NH₂), allowing for an efficient reaction with the NHS ester.[8][10][11]

  • High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates dramatically.[12] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes, leading to a significant reduction in conjugation efficiency.[4][13]

The Competition: Aminolysis vs. Hydrolysis

It is essential to understand that even under optimal conditions, hydrolysis of the NHS ester will occur. The goal is to maximize the rate of aminolysis relative to hydrolysis. This is achieved by carefully controlling the pH and the concentration of the reactants.

cluster_0 Desired Reaction (Aminolysis) cluster_1 Competing Reaction (Hydrolysis) NHS_Ester R-CO-NHS (NHS Ester) Conjugate R-CO-NH-PEG4-C18 (Stable Amide Bond) NHS_Ester->Conjugate k_amine Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester k_hydrolysis Amine H₂N-PEG4-C18 (C18-PEG4-Amine) Water H₂O (Water)

Caption: Competing reactions in an NHS ester conjugation.

Key Experimental Parameters and Considerations

Buffer Selection

The choice of buffer is critical to prevent unwanted side reactions.

Buffer TypeRecommendationRationale
Phosphate-Buffered Saline (PBS) Highly RecommendedInert and maintains a physiological pH.
Sodium Bicarbonate Buffer Highly RecommendedEffective in maintaining the optimal pH range of 8.3-8.5.[8][10]
Borate Buffer RecommendedCan be used to maintain a stable pH in the optimal range.[13]
HEPES Buffer RecommendedA non-coordinating buffer that is effective in the desired pH range.[13]
Tris Buffer Not Recommended for Reaction Contains a primary amine that will compete with the C18-PEG4-Amine for reaction with the NHS ester.[13] However, it is suitable for quenching the reaction.[14]
Buffers with Primary Amines (e.g., Glycine) Avoid These will directly compete with the desired reaction.[13]
Solvent for Stock Solutions

Due to the hydrophobic C18 chain, the NHS ester being conjugated may have limited aqueous solubility. In such cases, a water-miscible organic solvent is required to prepare a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most commonly used solvents.[8][10]

  • Crucially, use high-purity, amine-free DMF , as any contaminating amines will react with the NHS ester.[8]

  • The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of protein substrates.[15]

Molar Ratio of Reactants

To drive the reaction towards the formation of the desired conjugate, a molar excess of the NHS ester is typically used. A starting point for optimization is a 10- to 20-fold molar excess of the NHS ester over the C18-PEG4-Amine.[15] The optimal ratio will depend on the specific reactants and their concentrations.

Reaction Time and Temperature

The reaction can be performed under various conditions, with a trade-off between reaction speed and the stability of the reactants.

TemperatureTimeConsiderations
Room Temperature (20-25°C) 30 minutes - 4 hoursFaster reaction rate, but also a higher rate of hydrolysis.[13][]
4°C or on Ice 2 hours - OvernightSlower reaction rate, but increased stability of the NHS ester, which can be beneficial for sensitive molecules.[9][15]

Step-by-Step Experimental Protocol

This protocol provides a general framework for the conjugation of an NHS ester-activated molecule to C18-PEG4-Amine.

Materials
  • C18-PEG4-Amine

  • NHS ester-activated molecule

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes, or HPLC system)

Procedure
  • Preparation of Reactants:

    • Allow the vials of C18-PEG4-Amine and the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17]

    • Dissolve the C18-PEG4-Amine in the Reaction Buffer to the desired concentration.

    • Immediately before initiating the reaction, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the calculated volume of the NHS ester stock solution to the C18-PEG4-Amine solution.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if either of the molecules is light-sensitive.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.[15]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Purification of the Conjugate:

    • The purification method will depend on the properties of the final conjugate.

      • Dialysis or Size-Exclusion Chromatography (e.g., Desalting Columns): Effective for removing unreacted small molecules from larger conjugated products.[9][]

      • Reverse-Phase HPLC (RP-HPLC): Can be used to separate the more hydrophobic conjugated product from the more hydrophilic starting materials.[][19]

      • Ion-Exchange Chromatography (IEX): Useful if the conjugation results in a change in the overall charge of the molecule.[]

      • Complexation with Magnesium Chloride: For PEGylated small molecules that are oily or difficult to handle, complexation with MgCl₂ can facilitate their isolation as a solid.[20][21]

Experimental Workflow Diagram

Start Start Prepare_Reactants 1. Prepare Reactants - Equilibrate to RT - Dissolve C18-PEG4-Amine in Buffer - Dissolve NHS Ester in DMSO/DMF Start->Prepare_Reactants Initiate_Reaction 2. Initiate Reaction - Add NHS Ester to Amine Solution - Mix Gently Prepare_Reactants->Initiate_Reaction Incubate 3. Incubate - RT for 1-2h or 4°C Overnight - Protect from Light if Necessary Initiate_Reaction->Incubate Quench 4. Quench Reaction - Add Tris or Glycine Buffer Incubate->Quench Purify 5. Purify Conjugate - Dialysis / SEC - HPLC (RP or IEX) Quench->Purify Characterize 6. Characterize Product - Mass Spectrometry - NMR - HPLC Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for C18-PEG4-Amine NHS ester conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Incorrect pH: pH is too low (amine is protonated) or too high (NHS ester hydrolysis).Verify the pH of the reaction buffer is between 8.3 and 8.5.
Hydrolyzed NHS Ester: The NHS ester reagent was exposed to moisture.Ensure the NHS ester is stored in a desiccator and allowed to warm to room temperature before opening. Use anhydrous solvents for stock solutions.
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris).Use a non-amine-containing buffer such as phosphate or bicarbonate.
Insufficient Molar Excess of NHS Ester: Not enough NHS ester to drive the reaction to completion.Increase the molar excess of the NHS ester.
Precipitation of Reactants Low Solubility: The C18-PEG4-Amine or the NHS ester-activated molecule is not soluble in the reaction mixture.Increase the proportion of organic co-solvent (e.g., DMSO, DMF), but be mindful of its effect on protein stability. Consider a different buffer system.
Non-specific Labeling Reaction Time Too Long: Prolonged incubation can lead to side reactions.Optimize the reaction time; shorter incubation at room temperature may be preferable to overnight at 4°C.
High pH: At very high pH, other nucleophiles on a protein (e.g., tyrosine, serine) can become reactive.Maintain the pH in the recommended range of 8.3-8.5.

References

  • NHS ester labeling of amino biomolecules. (n.d.).
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - KR.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • NHS esters in Reactive groups. (n.d.). Lumiprobe.
  • An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. (2025, December). Benchchem.
  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. (2025). Benchchem.
  • Application Notes and Protocols: Quenching Unreacted NHS-LC-Biotin with Tris or Glycine. (2025). Benchchem.
  • PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
  • An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. (2025). Benchchem.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.).
  • NHS Esters for Antibody Labeling. (n.d.). BOC Sciences.
  • HPLC purification methods for PEGylated molecules. (2025, December). Benchchem.
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (n.d.). PMC.
  • Understanding NHS ester reaction chemistry. (2026). Benchchem.
  • This protocol outlines antibody conjugation by NHS-esters. (n.d.). Fürth lab.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025, December). Benchchem.
  • Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. (2021, September 10). ACS Publications.
  • Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. (n.d.). RSC Publishing.
  • Avoiding moisture contamination in NHS ester reactions. (2025). Benchchem.
  • A Solid Way to Purify Polyethylene Glycols. (2021).
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014, October 15). ACS Publications.
  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014, November 4). PubMed.
  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. (n.d.). G-Biosciences.
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (n.d.). PMC.
  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. (n.d.). PMC.
  • DyLight NHS Ester Quenchers. (n.d.). Thermo Fisher Scientific.
  • Addressing NHS chemistry: efficient quenching of excess TMT reagent and reversing TMT overlabeling in proteomic samples by methylamine. (2025, March 13). chem.ox.ac.uk.
  • Protocol for PEG NHS Ester. (2022, January 18). BroadPharm.
  • C18-PEG4-NHS, PEG MW 176 Da. (n.d.). Creative PEGWorks | PEG Products Leader.
  • C18-PEG4-Hydrazide, PEG MW 176 Da. (n.d.). BOC Sciences.
  • C18-PEG4-Amine | SCBT. (n.d.). Santa Cruz Biotechnology.
  • C18-PEG4-N3, PEG MW 176 Da. (n.d.). Creative PEGWorks | PEG Products Leader.
  • C18-PEGn-NHS. (n.d.). Creative PEGWorks | PEG Products Leader.
  • Amine-PEG4-OH | CAS#:86770-74-3. (n.d.). Lumiprobe.
  • Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025, July 1). PurePEG.
  • A Head-to-Head Comparison of Benzyl-PEG4-acid and NHS-PEG4-acid for Bioconjugation. (2025). Benchchem.
  • ALKYNE-PEG4-NHS ESTER DESCRIPTION SPECIFICATIONS. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Utilizing C18-PEG4-Amine for Peptide Membrane Anchoring

Abstract The precise localization of bioactive peptides to cell membranes is a cornerstone of modern therapeutic and research strategies. Membrane anchoring can dramatically enhance the efficacy of peptides by increasing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise localization of bioactive peptides to cell membranes is a cornerstone of modern therapeutic and research strategies. Membrane anchoring can dramatically enhance the efficacy of peptides by increasing their local concentration near membrane-bound targets, stabilizing their bioactive conformation, and improving cell permeability.[1] This guide provides a comprehensive technical overview and detailed protocols for using C18-PEG4-Amine, a versatile amphiphilic linker, to achieve stable and efficient peptide membrane anchoring. We will explore the underlying mechanisms, step-by-step conjugation and application workflows, and critical insights for troubleshooting and data interpretation, empowering researchers to leverage this technology for applications ranging from targeted drug delivery to the modulation of cell signaling pathways.

Introduction: The Power of Membrane Localization

Peptides are highly specific and potent biological effectors, but their therapeutic potential can be limited by poor stability and cell permeability. Anchoring peptides to the cell surface provides a powerful solution to these challenges. By physically tethering a peptide to the lipid bilayer, its effective concentration at the membrane surface is significantly increased, facilitating interactions with membrane proteins, receptors, or the lipid environment itself.[1]

The C18-PEG4-Amine linker is an elegantly designed tool for this purpose. It is an amphiphilic molecule composed of three key functional domains:

  • C18 Alkyl Chain: A saturated 18-carbon hydrocarbon tail that serves as the hydrophobic membrane anchor. It spontaneously inserts into the lipid bilayer, driven by the hydrophobic effect, ensuring stable and durable localization.[2]

  • PEG4 Spacer: A tetra-polyethylene glycol linker. This hydrophilic, flexible spacer extends the conjugated peptide away from the membrane surface, minimizing steric hindrance and non-specific interactions.[3][4] The PEG moiety also enhances the overall solubility and biocompatibility of the conjugate.[5]

  • Terminal Amine: A primary amine group that provides a reactive handle for covalent conjugation to a peptide of interest, typically via its C-terminus or the side chain of an acidic amino acid.[6][7]

This combination of features makes C18-PEG4-Amine an ideal reagent for developing cell-surface-tethered inhibitors, targeted therapeutics, and novel research probes.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is crucial for successful experimental design.

PropertyValueSource / Notes
Chemical Name 1-Amino-3,6,9,12-tetraoxatriacontan-1-olDerived from structure
Synonyms C18-PEG4-NH2, Tetraethylene glycol octadecyl ether amine[8]
Molecular Formula C26H55NO4Based on structure
Molecular Weight ~445.7 g/mol Based on structure
Appearance White to off-white solid or viscous oilGeneral observation for similar compounds
Solubility Soluble in DMSO, DMF, Chloroform. Limited solubility in aqueous buffers.[6][9]
Storage Store at -20°C. Keep dry and protected from light. Equilibrate to room temperature before opening to prevent moisture condensation.[]

Mechanism of Membrane Anchoring

The process of membrane anchoring is a thermodynamically favorable, self-assembling process. The hydrophobic C18 tail minimizes its contact with the aqueous environment by partitioning into the non-polar core of the lipid bilayer. This interaction is the primary driving force for anchoring.[2] Once inserted, the peptide, connected via the flexible PEG4 linker, is positioned at the membrane-water interface, where it is free to interact with its targets.

G cluster_membrane Lipid Bilayer cluster_conjugate lipid_head1 lipid_tail1 lipid_tail2 lipid_head2 peptide Bioactive Peptide peg PEG4 Linker peptide->peg c18 C18 Anchor peg->c18

Caption: C18-PEG4-Amine conjugate inserting into a lipid bilayer.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the conjugation and application of C18-PEG4-Amine.

Protocol 1: Peptide Conjugation via Amide Bond Formation

This protocol describes the conjugation of the C18-PEG4-Amine to a peptide's C-terminus or an aspartic/glutamic acid side chain using standard carbodiimide chemistry.

Materials:

  • Peptide with a free carboxylic acid group

  • C18-PEG4-Amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Reversed-Phase HPLC (C18 column)

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Mass Spectrometer (e.g., MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the peptide in a minimal amount of Reaction Buffer. If solubility is an issue, anhydrous DMF can be used as a co-solvent.[9]

  • Carboxylic Acid Activation: In a separate tube, dissolve EDC (1.5 molar equivalents to the peptide) and NHS (1.2 molar equivalents to the peptide) in anhydrous DMF. Let this activation mixture react for 15-30 minutes at room temperature.[11]

    • Rationale: EDC activates the carboxyl group on the peptide, making it susceptible to nucleophilic attack. NHS is added to form a more stable amine-reactive NHS-ester intermediate, which improves coupling efficiency and reduces side reactions.[11]

  • Conjugation Reaction: Add the activated peptide solution to a solution of C18-PEG4-Amine (2-5 molar equivalents to the peptide) dissolved in DMF.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.

  • Reaction Quenching (Optional): Add a small volume of Quenching Buffer to consume any unreacted NHS-ester.

  • Purification by RP-HPLC:

    • Acidify the reaction mixture with 0.1% TFA.

    • Inject the mixture onto a semi-preparative C18 HPLC column.

    • Elute the product using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).[12] The more hydrophobic lipidated peptide will elute later than the unconjugated peptide.

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.

  • Characterization and Storage:

    • Confirm the identity of the product by verifying its molecular weight using Mass Spectrometry. The expected mass will be (Mass of Peptide + Mass of C18-PEG4-Amine - 18.02 Da for the loss of H₂O).[12]

    • Pool the pure fractions, lyophilize to a fluffy white powder, and store at -20°C or -80°C.[12]

Protocol 2: Formulation of Peptide-Anchored Liposomes

This protocol uses the thin-film hydration method to incorporate the peptide-lipid conjugate into liposomes.

Materials:

  • Lyophilized Peptide-C18-PEG4 conjugate

  • Primary Lipids: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (to modulate membrane fluidity)

  • Chloroform or a chloroform/methanol mixture

  • Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary lipids (e.g., DOPC), cholesterol, and the Peptide-C18-PEG4 conjugate in chloroform. A typical molar ratio might be 90:10 (DOPC:Cholesterol) with the peptide conjugate at 0.1-2 mol%.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the Hydration Buffer to a temperature above the phase transition temperature of the primary lipid.

    • Add the warm buffer to the flask and hydrate the lipid film by gentle agitation (vortexing or bath sonication). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder.[13] Perform at least 11-21 passes.

  • Purification (Optional): To remove any un-incorporated peptide conjugate, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Characterization and Storage: Store the liposome suspension at 4°C. Characterize the size distribution and zeta potential using Dynamic Light Scattering (DLS).

Protocol 3: Anchoring Peptides to Live Cell Membranes

This protocol describes the direct incubation of cells with the peptide-lipid conjugate.

Materials:

  • Peptide-C18-PEG4 conjugate (if fluorescently labeled, this aids visualization)

  • Cells of interest in suspension or adhered to a culture plate

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope (for visualization)

Procedure:

  • Prepare Conjugate Solution: Dissolve the Peptide-C18-PEG4 conjugate in culture medium to the desired final concentration (typically in the range of 1-10 µM). Gentle vortexing or sonication may be required to aid dissolution.

  • Cell Incubation:

    • Replace the existing medium on the cells with the medium containing the peptide conjugate.

    • Incubate the cells for 30-60 minutes at 37°C. The optimal time may vary depending on the cell type and peptide.

  • Washing:

    • Gently aspirate the conjugate-containing medium.

    • Wash the cells 2-3 times with fresh, pre-warmed PBS or culture medium to remove any non-anchored conjugate.

  • Verification and Downstream Analysis:

    • If a fluorescently-labeled peptide was used, the cells can be immediately visualized using confocal microscopy. Successful anchoring will be observed as fluorescence localized to the cell membrane.[1]

    • The cells are now ready for downstream applications, such as cell-based assays, receptor binding studies, or functional analyses.

Workflow and Troubleshooting

G cluster_prep Phase 1: Conjugate Preparation cluster_app Phase 2: Application peptide Peptide Selection (with free -COOH) conjugation Amide Bond Conjugation (EDC/NHS Chemistry) peptide->conjugation hplc RP-HPLC Purification conjugation->hplc ms Mass Spec Characterization hplc->ms lyophilized Lyophilized Peptide-Lipid Conjugate ms->lyophilized Proceed to Application liposome Liposome Formulation (Thin Film Hydration) lyophilized->liposome cell Live Cell Anchoring (Direct Incubation) lyophilized->cell assay_lipo Liposome-based Assay liposome->assay_lipo assay_cell Cell-based Assay cell->assay_cell

Caption: General experimental workflow for peptide membrane anchoring.

Problem Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient activation of carboxyl group. Hydrolysis of NHS-ester. Peptide or linker degradation.Use fresh EDC/NHS.[14] Ensure anhydrous solvents for the activation step.[11] Check the pH of the reaction; it should be between 6.0-7.5. Run the reaction at a lower temperature (4°C) for a longer duration.
Multiple Peaks in HPLC Incomplete reaction. Side reactions or peptide degradation. Multiple conjugation sites on the peptide.Increase the molar excess of the amine linker. Optimize reaction time and temperature. If the peptide has multiple carboxyl groups, consider a site-specific protection strategy during peptide synthesis.
Conjugate is Insoluble The high hydrophobicity of the C18 tail can cause aggregation.Dissolve in a minimal amount of organic solvent (DMSO, DMF) first before diluting into an aqueous buffer.[9] Include a small amount of surfactant in the buffer if compatible with the downstream application.
No/Weak Cell Staining Insufficient conjugate concentration or incubation time. Conjugate has precipitated out of the medium. Cell type is resistant to insertion.Increase the concentration and/or incubation time. Ensure the conjugate is fully dissolved in the medium before adding to cells. Test on a different cell line to verify the conjugate's activity.

References

  • Cell membrane fusion induced by surface modification with cell-penetrating peptide–lipid conjugates that facilitates close contact between distinct membranes. Materials Advances (RSC Publishing).
  • Exogenous Cell Surface Modification with Cell Penetrating Peptide-Conjugated Lipids Causes Spontaneous Cell Adhesion. ACS Applied Bio Materials.
  • Exogenous Cell Surface Modification with Cell Penetrating Peptide-Conjugated Lipids Causes Spontaneous Cell Adhesion. ACS Applied Bio Materials.
  • Cell Adhesion Induced Using Surface Modification with Cell-Penetrating Peptide-Conjugated Poly(ethylene glycol)-Lipid: A New Cell Glue for 3D Cell-Based Structures. ACS Publications.
  • Cell Adhesion Induced Using Surface Modification with Cell-Penetrating Peptide-Conjugated Poly(ethylene glycol)-Lipid: A New Cell Glue for 3D Cell-Based Structures. PubMed.
  • Application of membrane-active peptides for drug and gene delivery across cellular ... PubMed.
  • Lipid Tails Modulate Antimicrobial Peptide Membrane Incorporation and Activity. PMC - NIH.
  • Using a Membrane-Penetrating-Peptide to Anchor Ligands in the Liposome Membrane Facilitates Targeted Drug Delivery. Bioconjugate Chemistry - ACS Publications.
  • Troubleshooting Guides. Creative Biolabs.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Using a Membrane-Penetrating-Peptide to Anchor Ligands in the Liposome Membrane Facilitates Targeted Drug Delivery. PubMed.
  • Peptide–Membrane Binding: Effects of the Amino Acid Sequence. ACS Publications.
  • PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks.
  • C18-PEG4-Hydrazide, PEG MW 176 Da. BOC Sciences.
  • Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides. Benchchem.
  • The Impact of Polyethylene Glycol Lipid Anchors on the Physicochemical Properties, Protein Corona, Function, and Biodistribution of Lipid Nanoparticles. ACS Nano - ACS Publications.
  • Overview of PEG Linkers & Their Applications. Technology Networks.
  • Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide. Benchchem.
  • Peptide structure stabilization by membrane anchoring and its general applicability for the development of potent cell permeable inhibitors. PMC.
  • The mechanism of membrane-associated steps in tail-anchored protein insertion. MRC Laboratory of Molecular Biology.
  • C18-PEG4-NH2 四乙二醇十八烷基醚-胺自组装PEG表面活性剂. 高分子基础数据库.
  • C18-PEG4-NHS, PEG MW 176 Da. Creative PEGWorks.
  • An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC.
  • Application Notes and Protocols for Bioconjugation of Peptides with N-methyl-N-(t-Boc)-PEG4-acid. Benchchem.
  • Preparation and Characterization of PEGylated C18 Fatty Acids/Anti-SNAP25 Antibody-Targeted Liposomes. SciSpace.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • C18-PEG4-Amine. SCBT - Santa Cruz Biotechnology.

Sources

Method

Synthesis and Characterization of C18-PEG4-Amine Fluorescent Dye Conjugates

Executive Summary & Application Scope The development of advanced lipid-based delivery systems, such as Lipid Nanoparticles (LNPs) and liposomes, requires robust methods for tracking biodistribution and cellular uptake....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Scope

The development of advanced lipid-based delivery systems, such as Lipid Nanoparticles (LNPs) and liposomes, requires robust methods for tracking biodistribution and cellular uptake. Conjugating a fluorophore to an amphiphilic lipid anchor is the gold standard for creating these lipophilic tracers.

This application note details the autonomous synthesis of C18-PEG4-Dye conjugates using C18-PEG4-Amine (Stearyl-PEG4-Amine; MW: 445.72 g/mol )[1] and an N-Hydroxysuccinimide (NHS) ester-activated fluorophore. By leveraging a modular "Click-like" acylation approach in an anhydrous organic solvent, researchers can generate custom fluorescent lipids tailored to specific optical imaging windows (e.g., Cy5, Alexa Fluor 488).

Mechanistic Rationale & Causality

Designing a functional lipophilic tracer requires careful consideration of molecular architecture and reaction chemistry to ensure stability and high quantum yield.

  • The Lipid Anchor (C18): The octadecyl (stearyl) chain provides a highly hydrophobic tail that spontaneously intercalates into the lipid bilayers of cells, exosomes, or LNPs via hydrophobic interactions.

  • The Spacer (PEG4): A tetraethylene glycol (PEG4) linker is critical. It acts as a flexible, hydrophilic bridge that extends the fluorophore away from the lipid membrane. This prevents the dye from burying into the hydrophobic core, which would otherwise lead to severe fluorescence quenching and steric hindrance during receptor binding.

  • The Reactive Handle (Primary Amine): The terminal primary amine allows for highly specific acylation via NHS-ester chemistry[2].

  • Solvent & Base Selection: The reaction is performed in anhydrous Dimethyl Sulfoxide (DMSO) . Moisture must be strictly excluded because NHS-esters rapidly hydrolyze into unreactive carboxylic acids in the presence of water[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. DIPEA deprotonates the primary amine (shifting it to its reactive free-base form) without competing for the NHS ester, ensuring efficient amide bond formation[4].

G A C18-PEG4-Amine (Lipid Anchor + Spacer) D Nucleophilic Acyl Substitution (RT, 2-4 hours, Dark) A->D B Fluorophore-NHS Ester (e.g., Cy5-NHS) B->D C Anhydrous DMSO + DIPEA (Base) C->D E C18-PEG4-Dye Conjugate + NHS Byproduct D->E F RP-HPLC Purification (C4/C8 Column) E->F G Lyophilized Lipophilic Tracer (Store at -20°C) F->G

Workflow for NHS-ester mediated conjugation of C18-PEG4-Amine to a fluorescent dye.

Quantitative Reaction Setup

To ensure complete consumption of the expensive fluorophore and simplify downstream purification, a slight molar excess of the aliphatic amine (1.2 equivalents) is used relative to the dye (1.0 equivalent)[5].

Table 1: Standard Reaction Stoichiometry (5.0 µmol Scale)

ReagentMW ( g/mol )EquivalentsAmount (µmol)Mass / VolumeFunction
Cy5-NHS Ester ~616.751.0 eq5.0 µmol3.08 mgFluorescent Label
C18-PEG4-Amine 445.721.2 eq6.0 µmol2.67 mgAmphiphilic Linker
DIPEA 129.245.0 eq25.0 µmol4.35 µLNon-nucleophilic Base
Anhydrous DMSO N/AN/AN/A500.0 µLAprotic Solvent

Step-by-Step Protocol (Self-Validating System)

Phase 1: Reagent Preparation & Initiation
  • Equilibration: Remove the Cy5-NHS ester and C18-PEG4-Amine from -20°C storage. Allow the vials to equilibrate to room temperature for 30 minutes in a desiccator to prevent atmospheric moisture condensation[2].

  • Solubilization: Dissolve 3.08 mg of Cy5-NHS ester in 250 µL of anhydrous DMSO. In a separate amber vial, dissolve 2.67 mg of C18-PEG4-Amine in 250 µL of anhydrous DMSO.

  • Activation: Add 4.35 µL of DIPEA to the C18-PEG4-Amine solution and vortex gently for 10 seconds.

  • Conjugation: Transfer the C18-PEG4-Amine/DIPEA solution dropwise into the amber vial containing the Cy5-NHS ester.

  • Incubation: Purge the reaction vial with Argon or Nitrogen gas, seal tightly, and incubate on a magnetic stirrer at room temperature (20-25°C) in the dark for 2 to 4 hours.

Phase 2: In-Process Control (LC-MS Monitoring)

This step ensures the protocol is self-validating before committing to large-scale purification.

  • Extract a 1.0 µL aliquot from the reaction mixture and dilute it into 99 µL of LC-MS grade Methanol.

  • Inject onto an LC-MS system (ESI+ mode).

  • Validation Check: Monitor the disappearance of the Cy5-NHS mass ( [M+H]+ ~617.7) and the appearance of the product mass ( [M+H]+ ~1045.4).

  • Causality Check: If unreacted Cy5-NHS remains after 3 hours, it indicates potential moisture degradation of the amine or weighing inaccuracies. Add an additional 0.2 eq of C18-PEG4-Amine and stir for 1 more hour.

Phase 3: Purification & Recovery
  • Column Selection: Purify the crude mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Crucial Insight: Use a C4 or C8 stationary phase rather than a standard C18 column. The C18 tail of the conjugate interacts too strongly with C18 columns, leading to peak broadening and poor recovery.

  • Gradient: Run a linear gradient of 30% to 100% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.

  • Collection: Monitor absorbance at 646 nm (Cy5 excitation maximum) and 214 nm (amide bond). Collect the major peak eluting in the highly organic phase.

  • Lyophilization: Flash-freeze the collected fractions in liquid nitrogen and lyophilize for 48 hours to yield the dry C18-PEG4-Cy5 conjugate. Store desiccated at -20°C in the dark.

Troubleshooting Guide

Table 2: Experimental Troubleshooting & Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Low Conjugation Yield (<50%) Moisture in DMSO caused rapid hydrolysis of the NHS-ester into a carboxylic acid[3].Discard old solvent. Use freshly opened, septum-sealed anhydrous DMSO.
Precipitation during Reaction C18-PEG4-Amine has poor solubility in cold DMSO.Gently warm the DMSO solution to 37°C prior to mixing, or add 10% v/v anhydrous DCM as a co-solvent.
Broad, Tailing Peaks on HPLC The highly lipophilic C18 tail is irreversibly binding to the C18 HPLC column.Switch to a less hydrophobic stationary phase (C4 or C8 column) and increase the column temperature to 40°C.

Application Pathway: LNP Integration

Once synthesized, the C18-PEG4-Dye can be seamlessly integrated into lipid nanoparticle formulations. The C18 tail anchors into the lipid bilayer during microfluidic mixing, while the PEG4-Dye moiety remains exposed on the aqueous exterior for optimal fluorescence detection.

G A Purified C18-PEG4-Dye C Microfluidic Mixing (Ethanol/Aqueous Phase) A->C B Lipid Mix (Ionizable Lipid, DSPC, Chol) B->C D Fluorescent Lipid Nanoparticle (LNP) C->D E In Vitro / In Vivo Tracking (Cellular Uptake, Biodistribution) D->E

Integration of C18-PEG4-Dye conjugates into Lipid Nanoparticles for biological tracking.

References

  • [1] C18-PEG4-Amine | SCBT - Santa Cruz Biotechnology. scbt.com. Available at:

  • [2] PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation - BroadPharm. broadpharm.com. Available at:

  • [3] Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience. tocris.com. Available at:

  • [4] NHS esters in Reactive groups - Lumiprobe. lumiprobe.com. Available at:

  • [5] Synthesis and Exon-Skipping Properties of a 3′-Ursodeoxycholic Acid-Conjugated Oligonucleotide Targeting DMD Pre-mRNA - MDPI. mdpi.com. Available at:

Sources

Application

Topic: Step-by-Step C18-PEG4-Amine Liposome Extrusion Method

An Application Note and In-depth Protocol Audience: Researchers, scientists, and drug development professionals. Abstract Liposomes are at the forefront of nanomedicine, serving as versatile carriers for therapeutic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-depth Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Liposomes are at the forefront of nanomedicine, serving as versatile carriers for therapeutic agents. The incorporation of polyethylene glycol (PEG) onto the liposome surface, known as PEGylation, is a clinically validated strategy to prolong circulation half-life by minimizing clearance by the reticuloendothelial system.[1][2] This guide provides a comprehensive, step-by-step protocol for the formulation of functionalized liposomes using a C18-PEG4-Amine lipid. The C18 (stearoyl) acyl chain provides a highly stable anchor within the lipid bilayer, reducing the premature shedding of the PEG-lipid conjugate.[3][4] The terminal primary amine serves as a critical reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling the development of targeted drug delivery systems.[5][6] We detail the thin-film hydration method followed by sequential extrusion, a robust and widely used technique to produce unilamellar vesicles with a homogenous size distribution.[7] Furthermore, we outline essential characterization techniques, including Dynamic Light Scattering (DLS) and Zeta Potential analysis, to ensure the quality and reproducibility of the resulting nanoparticle suspension.

Scientific Principles and Rationale

The successful formulation of functionalized liposomes hinges on the rational selection of components and a precise understanding of the biophysical principles governing their assembly.

  • Self-Assembly of Lipid Bilayers: Liposomes are formed from the spontaneous self-assembly of amphipathic lipid molecules in an aqueous environment. When a dried lipid film is hydrated, the lipids arrange themselves into concentric bilayers to minimize the unfavorable interaction between their hydrophobic tails and water, resulting in the formation of multilamellar vesicles (MLVs).[8]

  • The Role of Core Components:

    • Structural Lipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with a high phase transition temperature (Tm ≈ 55°C). Operating above this temperature is crucial for lipid hydration and extrusion, as the lipid bilayer must be in a fluid, liquid-crystalline state to be processed effectively.[8][9]

    • Cholesterol: Cholesterol is incorporated to modulate membrane fluidity and stability. It intercalates between phospholipid molecules, reducing bilayer permeability and enhancing mechanical rigidity, which is vital for in vivo stability.[3][10]

    • Functionalized PEG-Lipid (C18-PEG4-Amine): This is the critical component for imparting stealth characteristics and functionality.

      • C18 (Stearoyl) Anchor: The dual 18-carbon saturated acyl chains provide a strong, stable anchor within the liposome's lipid bilayer. This is a key design choice, as longer chains like C18 exhibit significantly better membrane retention compared to shorter C14 (myristoyl) chains, ensuring the PEG shield remains intact during circulation.[3][4]

      • PEG4 Spacer: The hydrophilic PEG chains form a dense, water-rich layer on the liposome surface. This steric barrier inhibits the adsorption of opsonin proteins, thereby evading recognition and uptake by macrophages of the reticuloendothelial system (RES), which dramatically increases circulation time.[1][2]

      • Terminal Amine (-NH2): The primary amine group at the distal end of the PEG chain is the conjugation site. At physiological pH, this group is typically protonated (-NH3+), contributing to a positive surface charge. It serves as a nucleophile for reaction with activated carboxylic acids (e.g., NHS-esters) to form stable amide bonds, allowing for the attachment of targeting molecules.[5][11]

Materials and Equipment

Lipids and Reagents
ComponentExamplePurpose
Structural Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Main bilayer component
Sterol CholesterolMembrane stabilizer
Functional PEG-Lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000) Amine)Stealth properties & conjugation
Organic Solvent Chloroform / Methanol (e.g., 2:1 v/v)Lipid dissolution
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4Aqueous core & hydration medium
Equipment
  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Lipid extruder (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for extruder

  • Gas-tight glass syringes (e.g., 1 mL)

  • Dynamic Light Scattering (DLS) / Zetasizer instrument

  • Analytical balance, glassware, and standard laboratory consumables

Detailed Experimental Protocol

This protocol is designed for the preparation of a 1 mL batch of liposomes at a total lipid concentration of 10 mM.

Workflow Overview

Liposome_Extrusion_Workflow cluster_prep Part A: Lipid Film Preparation cluster_form Part B: Liposome Formation & Sizing cluster_char Part C: Characterization dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Rotary Evaporation (Create Thin Film) dissolve->evaporate Mix thoroughly dry 3. High-Vacuum Drying (Remove Residual Solvent) evaporate->dry ~2 hours hydrate 4. Hydration (Form MLVs) dry->hydrate extrude 5. Extrusion (Form LUVs) hydrate->extrude Above Lipid Tm characterize 6. DLS & Zeta Potential Analysis extrude->characterize EDC_NHS_Workflow cluster_activation Step 1: Ligand Activation cluster_conjugation Step 2: Conjugation ligand Ligand with -COOH group activated_ligand NHS-Ester Intermediate (Reactive) ligand->activated_ligand + EDC & NHS (pH 5-6) liposome Amine-Liposome (-NH2) activated_ligand->liposome Add to Liposomes (pH 7.2-8.0) conjugated_liposome Conjugated Liposome (Stable Amide Bond) liposome->conjugated_liposome

Caption: EDC/NHS chemistry workflow for conjugating ligands to amine-functionalized liposomes.

This two-step process first activates the carboxyl group on the targeting ligand with EDC and NHS to form a semi-stable NHS-ester. This activated ligand is then added to the amine-liposome suspension, where the primary amine attacks the NHS-ester, forming a stable covalent amide bond and releasing NHS as a byproduct. [5][11]

Conclusion

The thin-film hydration and extrusion method described here is a reliable and scalable technique for producing C18-PEG4-Amine functionalized liposomes with well-defined physicochemical properties. The stable C18 anchor ensures the integrity of the PEG stealth layer, while the terminal amine provides a versatile platform for the development of next-generation targeted nanomedicines. Rigorous adherence to the protocol, particularly maintaining temperature above the lipid Tm and performing sufficient extrusion passes, combined with thorough characterization, is essential for achieving reproducible, high-quality formulations suitable for advanced drug delivery research.

References

  • Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. [Link]

  • Inside Therapeutics. LNP characterization guidelines: Size, PDI, Morphology. [Link]

  • AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. [Link]

  • Al-Ahmad, A. et al. (2022). PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. PMC. [Link]

  • Avanti Polar Lipids. Mini-Extruder Extrusion Technique. [Link]

  • Carrasco, M. J. et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. [Link]

  • Queen's University. (2023). Laboratory 4 – Liposomes. [Link]

  • Gontier, E. et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles. PMC. [Link]

  • T. E. T. and B. B. (2013). Functionalized liposome purification via Liposome Extruder Purification (LEP). ResearchGate. [Link]

  • Creative Biostructure. (2023). Liposome's Structure and Extrusion: Introduction, Method, and Application. [Link]

  • Li, Y. et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Taylor & Francis Online. [Link]

  • Gew, K. L. et al. (2018). Preparation and Characterization of PEGylated C18 Fatty Acids/Anti-SNAP25 Antibody-Targeted Liposomes. SciSpace. [Link]

  • Gašperlin, M. et al. (2022). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for: Functionalized Liposome Purification via Liposome Extruder Purification (LEP). [Link]

  • Zhang, L. et al. (2025). Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. A*STAR Open Access Repository. [Link]

  • Wang, G. et al. (2017). Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: C18-PEG4-Amine Solubility

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for C18-PEG4-Amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for C18-PEG4-Amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this amphiphilic molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful use of C18-PEG4-Amine in your experiments.

Understanding the Challenge: The Amphiphilic Nature of C18-PEG4-Amine

C18-PEG4-Amine is a molecule with a dual personality. It possesses a long, 18-carbon (C18) alkyl chain, which is intensely hydrophobic (water-repelling), and a short polyethylene glycol (PEG) chain with a terminal primary amine, which is hydrophilic (water-attracting). This amphiphilic structure is key to its function in applications like drug delivery and nanoparticle formulation but also presents a significant challenge for achieving clear, stable aqueous solutions.[1][2] The very short PEG4 chain offers limited aqueous solubility, which is often insufficient to counteract the strong hydrophobicity of the C18 tail.

cluster_molecule C18-PEG4-Amine Structure cluster_properties Resulting Properties C18 C18 Alkyl Chain (Stearyl) PEG4 PEG4 Spacer (4 Ethylene Glycol Units) C18->PEG4 Ether Linkage Hydrophobic Hydrophobic (Water-Repelling) C18->Hydrophobic Amine Primary Amine (-NH2) PEG4->Amine Hydrophilic Hydrophilic (Water-Attracting) PEG4->Hydrophilic Amine->Hydrophilic

Caption: Amphiphilic nature of C18-PEG4-Amine.

Frequently Asked Questions (FAQs)

Q1: Why is my C18-PEG4-Amine not dissolving in water, appearing cloudy or as a precipitate?

The poor water solubility is a direct result of the molecule's dominant hydrophobic C18 chain. At concentrations above its very low critical micelle concentration (CMC), C18-PEG4-Amine molecules self-assemble into micelles to minimize the contact of the hydrophobic tails with water.[3][4] This aggregation often leads to a cloudy or hazy appearance. The terminal amine group's charge state, which is dependent on pH, also plays a crucial role.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The CMC is the concentration at which individual amphiphilic molecules (unimers) begin to form larger, organized structures called micelles.[5] Below the CMC, the molecules exist as monomers. Above the CMC, any additional molecules will preferentially form micelles. For long-chain lipids like C18-PEG compounds, the CMC is typically very low, often in the micromolar range.[3][4] If your application requires the molecule to act as a surface modifier or to be present as a monomer, you must work at concentrations below the CMC.

Q3: How does pH affect the solubility of C18-PEG4-Amine?

The terminal primary amine group has a pKa of approximately 9-10.[6] The solubility of the molecule in aqueous solutions is therefore highly dependent on pH:

  • Acidic to Neutral pH (pH < 8): The amine group is predominantly protonated, bearing a positive charge (-NH₃⁺). This charge significantly increases the hydrophilicity of the head group, enhancing its interaction with water and improving solubility.[6][7][8]

  • Alkaline pH (pH > 10): The amine group is primarily in its deprotonated, neutral state (-NH₂). The loss of charge reduces the head group's hydrophilicity, which can lead to decreased aqueous solubility and increased aggregation.[6]

Start Start Acidic_pH Acidic pH (e.g., pH 5-6) Start->Acidic_pH Alkaline_pH Alkaline pH (e.g., pH > 10) Start->Alkaline_pH Protonated R-NH₃⁺ (Cationic Form) Acidic_pH->Protonated H⁺ High_Solubility Increased Hydrophilicity = Improved Solubility Protonated->High_Solubility Deprotonated R-NH₂ (Neutral Form) Alkaline_pH->Deprotonated -H⁺ Low_Solubility Decreased Hydrophilicity = Poor Solubility / Aggregation Deprotonated->Low_Solubility

Caption: Effect of pH on C18-PEG4-Amine's terminal amine group.

Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions

Problem: My C18-PEG4-Amine forms a persistent cloudy suspension or precipitate in my aqueous buffer.

This is the most common issue and typically stems from a combination of high concentration, neutral or alkaline pH, and insufficient energy to break up aggregates.

Solution Workflow:

start Start: Cloudy C18-PEG4-Amine Suspension in Water/Buffer check_ph What is the pH of the buffer? start->check_ph ph_neutral pH is ≥ 7 check_ph->ph_neutral Neutral/Alkaline ph_acidic pH is < 7 check_ph->ph_acidic Acidic action_acidify Action: Acidify Solution (Add dilute HCl to pH 5-6) and vortex/sonicate. ph_neutral->action_acidify action_reassess Reassess concentration. Is it too high? ph_acidic->action_reassess check_dissolution Does it dissolve? action_acidify->check_dissolution yes_dissolved Success! Solution is clear. check_dissolution->yes_dissolved Yes no_dissolved No, still cloudy. check_dissolution->no_dissolved No no_dissolved->action_reassess action_cosolvent Action: Use Co-Solvent Method (See Protocol 3) end_fail Consult further with technical support. action_cosolvent->end_fail If fails conc_high Yes, concentration > 1 mg/mL action_reassess->conc_high conc_low No action_reassess->conc_low action_dilute Action: Dilute the sample or restart with less material. conc_high->action_dilute conc_low->action_cosolvent action_dilute->end_fail If fails

Caption: Troubleshooting workflow for dissolving C18-PEG4-Amine.

Problem: I need to prepare a high-concentration stock solution. What is the best approach?

Directly dissolving C18-PEG4-Amine in an aqueous buffer at high concentrations is often not feasible. The recommended method is to first prepare a stock solution in a water-miscible organic solvent.

Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating a high-concentration stock solution.[1][9][10] Ethanol can also be used, though solubility may be lower.

Causality: These organic solvents effectively solvate the hydrophobic C18 tail, preventing the self-aggregation that occurs in water. This allows for the preparation of a clear, concentrated stock solution that can then be carefully diluted into your final aqueous buffer.

Problem: I added my organic stock solution to my buffer, and it immediately precipitated.

This occurs when the C18-PEG4-Amine molecules are rapidly transferred from a favorable organic environment to an unfavorable aqueous one, causing them to crash out of solution.

Key Factors & Solutions:

FactorCausalityRecommended Action
Dilution Method Adding the aqueous buffer to the small volume of organic stock leads to a rapid, drastic change in solvent polarity, causing precipitation.Always add the organic stock solution dropwise into the vortexing aqueous buffer. This ensures rapid mixing and dispersion, keeping the local concentration of the lipid low as it is introduced.
Final Concentration The final concentration in the aqueous buffer may be too high, exceeding its solubility limit even with proper mixing.Ensure the final concentration is as low as your experiment allows. Test a small scale dilution first.
Buffer pH If the receiving buffer is neutral or alkaline, the amine head group is not charged, reducing its ability to stay in solution.Use a slightly acidic receiving buffer (e.g., pH 5.0-6.5) to ensure the amine is protonated.[6][11]
Final Organic Solvent % A high percentage of the organic co-solvent in the final mixture can disrupt downstream biological assays.Keep the final concentration of DMSO or DMF low, typically below 1% (v/v), to minimize its effect on the system.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard method for preparing a concentrated stock of C18-PEG4-Amine.

Materials:

  • C18-PEG4-Amine (solid or oil)

  • Anhydrous, high-purity DMSO or DMF

  • Glass vial with a PTFE-lined cap

  • Analytical balance and appropriate weighing tools

Procedure:

  • Carefully weigh the desired amount of C18-PEG4-Amine into the glass vial.

  • Add the required volume of DMSO or DMF to achieve the target concentration (e.g., 10-20 mg/mL).

  • Cap the vial securely.

  • Vortex the solution vigorously for 1-2 minutes.

  • If dissolution is slow, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Storage: Store the stock solution at -20°C as recommended by suppliers.[1][12] Avoid repeated freeze-thaw cycles.

Protocol 2: pH-Assisted Dissolution in Aqueous Buffer

This method is suitable for preparing low-concentration solutions directly in an aqueous medium.

Materials:

  • C18-PEG4-Amine

  • Aqueous buffer (e.g., MES, HEPES, PBS)

  • Dilute HCl (e.g., 0.1 M)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired volume of your chosen aqueous buffer to a beaker with a stir bar.

  • While monitoring with a pH meter, slowly add dilute HCl to adjust the buffer pH to between 5.0 and 6.0.

  • Weigh the C18-PEG4-Amine and add it to the stirring, acidified buffer.

  • The solution may initially appear cloudy. Continue stirring for 15-30 minutes.

  • If cloudiness persists, gently warm the solution to 30-40°C while stirring. Caution: Avoid excessive heating, as some PEGylated compounds can precipitate at higher temperatures.

  • Once dissolved, the solution can be sterile-filtered if necessary. The pH can be carefully adjusted upwards for the experiment, but be aware that increasing the pH above 7 may risk precipitation over time.

Protocol 3: Co-solvent Method for Aqueous Solution Preparation

This is the most reliable method for preparing clear, dilute aqueous solutions from a concentrated organic stock.

Materials:

  • C18-PEG4-Amine stock solution in DMSO or DMF (from Protocol 1).

  • Aqueous buffer at the desired final pH (acidic pH is recommended).

  • Vortex mixer or stir plate.

Procedure:

  • Place the final desired volume of aqueous buffer into a tube or beaker.

  • Begin vigorous vortexing or stirring of the aqueous buffer.

  • While the buffer is mixing, slowly add the required volume of the C18-PEG4-Amine organic stock solution drop-by-drop to the side of the tube, allowing it to be incorporated into the vortex.

  • Ensure the final concentration of the organic solvent is minimal (e.g., <1% v/v).

  • Continue to vortex or stir for an additional 2-5 minutes after all the stock solution has been added.

  • The resulting solution should be clear. If it appears opalescent, this may indicate the formation of stable micelles.

References

  • Gaucher, G., et al. (2004). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation. PubMed. [Link]

  • Shyamsunder, A., et al. (2018). Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media. PMC. [Link]

  • Creative Biolabs. Amino-PEG4-amine (CAT#: ADC-L-Y0172). Creative Biolabs. [Link]

  • ResearchGate. Critical micelle concentrations (CMC) determination of DSPE-PEG 2000,... ResearchGate. [Link]

  • ACS Publications. (2019). PEG-Detachable Polymeric Micelles Self-Assembled from Amphiphilic Copolymers for Tumor-Acidity-Triggered Drug Delivery and Controlled Release. ACS Applied Materials & Interfaces. [Link]

  • Hampton Research. (2021). PEG/pH. Hampton Research. [Link]

  • Chen, J., et al. (2014). Micelles of enzymatically synthesized PEG-poly(amine-co-ester) block copolymers as pH-responsive nanocarriers for docetaxel delivery. PubMed. [Link]

Sources

Optimization

Technical Support Center: C18-PEG4-Amine EDC Coupling

Welcome to the technical support guide for troubleshooting low-yield EDC/NHS coupling reactions, with a specific focus on conjugating C18-PEG4-Amine to carboxylated surfaces or molecules. This resource is designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting low-yield EDC/NHS coupling reactions, with a specific focus on conjugating C18-PEG4-Amine to carboxylated surfaces or molecules. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical bioconjugation process.

Foundational Principles: The EDC/NHS Coupling Reaction

To effectively troubleshoot, a firm grasp of the underlying chemistry is essential. The coupling of an amine to a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a cornerstone of bioconjugation.[1][2] It is a "zero-length" crosslinking process, meaning no part of the EDC or NHS molecules is incorporated into the final amide bond.[1][2][3]

The reaction proceeds in two primary stages:

  • Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive and unstable O-acylisourea intermediate.[2][4][5][6] This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[2][4][7][8]

  • Amine Reaction: This unstable intermediate can then react with a primary amine (-NH2) to form a stable amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and leads to low coupling efficiency.[1][2][4][5]

To combat this instability, NHS (or its water-soluble analog, Sulfo-NHS) is introduced.[1][9][10][11] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1][2][5][9][10] This semi-stable intermediate is less susceptible to hydrolysis and can react more efficiently with the primary amine on your C18-PEG4-Amine at a physiological to slightly alkaline pH (7.2-8.0).[4][7][12]

Visualizing the Reaction Pathway

EDC_NHS_Coupling cluster_activation Step 1: Carboxyl Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2 - 8.0) cluster_side_reactions Competing Side Reactions Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl + H2O NHS_Ester NHS-Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS/Sulfo-NHS NHS NHS / Sulfo-NHS NHS_Ester->Carboxyl + H2O Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine Amine R'-NH2 (C18-PEG4-Amine) Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Caption: The two-step EDC/NHS reaction pathway, highlighting optimal pH ranges and competing hydrolysis side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when coupling C18-PEG4-Amine, a molecule with both a long hydrophobic alkyl chain (C18) and a hydrophilic polyethylene glycol (PEG) spacer.

Q1: My final coupling yield is extremely low. What are the most likely causes?

Low yield is the most frequent complaint and can stem from several factors. Use the following as a checklist to diagnose the issue.

A. Reagent Quality and Handling
  • EDC and NHS Hydrolysis: EDC is highly sensitive to moisture and will hydrolyze quickly.[13] Both EDC and NHS should be stored desiccated at -20°C, and equilibrated to room temperature before opening to prevent condensation.[1][4] Always use freshly prepared solutions.[13]

  • C18-PEG4-Amine Integrity: Ensure the amine is not oxidized or degraded. If possible, verify its purity and identity via analytical methods like NMR or mass spectrometry.

B. Reaction Conditions
  • Incorrect pH: This is one of the most critical parameters. The two steps of the reaction have conflicting optimal pH ranges.[7]

    • Activation (Step 1): Must be acidic (pH 4.5-6.0) for efficient formation of the O-acylisourea intermediate.[7][8] MES buffer is a common and effective choice.[4][14][15]

    • Coupling (Step 2): Must be physiological to slightly basic (pH 7.2-8.0) to ensure the primary amine of your C18-PEG4-Amine is deprotonated and thus nucleophilic.[4][7] PBS is a suitable buffer for this step.[13]

  • Incompatible Buffers: The presence of extraneous primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) in your buffers will compete with the reaction and significantly lower your yield.[8][14][16][17]

  • Hydrolysis of Intermediates: The NHS-ester, while more stable than the O-acylisourea intermediate, still has a limited half-life in aqueous solution, which decreases dramatically as pH increases.[11][18][19][20][21][22] Delays between the activation and coupling steps can lead to significant loss of the reactive ester.

C. Properties of C18-PEG4-Amine
  • Steric Hindrance: The long C18 alkyl chain can cause steric hindrance, potentially limiting the accessibility of the terminal amine to the activated carboxyl group on the surface.

  • Micelle Formation/Aggregation: Due to its amphipathic nature, C18-PEG4-Amine can form micelles or aggregates in aqueous solutions, especially at higher concentrations. This can sequester the amine groups, making them unavailable for reaction. Consider adding a small percentage of a non-nucleophilic detergent or an organic co-solvent like DMSO or DMF to your C18-PEG4-Amine solution to disrupt aggregation.[18]

Q2: I'm observing precipitation during my reaction. What's happening?

Precipitation can occur for a few reasons:

  • Protein Aggregation: If you are coupling to a protein, the pH of your reaction buffer might be too close to the protein's isoelectric point (pI), causing it to aggregate and fall out of solution.[7] Ensure your reaction pH is at least 1-2 units away from the pI.

  • Reagent Concentration: High concentrations of EDC can sometimes cause precipitation of proteins.[4]

  • C18-PEG4-Amine Insolubility: The hydrophobic C18 chain can lead to poor solubility in purely aqueous buffers. As mentioned above, adding a small amount of an organic co-solvent can improve solubility.

Q3: How can I confirm that my reagents are active?

If you suspect your EDC or NHS has gone bad, you can perform a simple quality control test. A common method is to attempt a simple coupling of a small molecule containing a carboxyl group to one with a primary amine and analyze the product formation via HPLC or LC-MS.

Q4: What are the key side reactions I should be aware of?

Besides hydrolysis, other side reactions can occur:

  • N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards amines. This is more common for carboxyls located in hydrophobic environments.[4]

  • Reactions with Other Amino Acid Residues: If coupling to proteins, EDC can react with the side chains of tyrosine, histidine, and cysteine, leading to undesired modifications.[23]

  • EDC/NHS Adducts: EDC and NHS can react with each other to form various side products.[23]

Optimized Protocols and Workflows

To mitigate the issues described above, a well-structured protocol is paramount. A two-step procedure is highly recommended to maximize yield by optimizing the pH for each stage.[4][5][12]

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of C18-PEG4-Amine

This protocol is designed for coupling to a carboxylated surface (e.g., beads, nanoparticles, sensor chips).

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4][13]

  • EDC Solution: Freshly prepared 10 mg/mL EDC in Activation Buffer.

  • Sulfo-NHS Solution: Freshly prepared 10 mg/mL Sulfo-NHS in Activation Buffer. (Note: Sulfo-NHS is recommended for aqueous reactions to improve solubility and efficiency).[9][11]

  • C18-PEG4-Amine Solution: Dissolve C18-PEG4-Amine in Coupling Buffer. If solubility is an issue, a stock solution can be made in DMSO or DMF and added to the buffer (final organic solvent concentration should typically be <10%).[18]

  • Quenching Solution: 1 M Tris-HCl or 1 M Ethanolamine, pH 8.0.[13][16]

  • Washing Buffer: PBS with 0.05% Tween-20.[13]

Step-by-Step Methodology

Part A: Activation of Carboxyl Groups (pH 6.0)

  • Prepare Surface: Wash your carboxylated surface (e.g., beads) several times with Activation Buffer to remove any preservatives or interfering substances.[13] Resuspend the surface in Activation Buffer.

  • Activate: Add the freshly prepared EDC and Sulfo-NHS solutions to the surface suspension. A common starting point is a 2-10 fold molar excess of EDC and Sulfo-NHS over the available carboxyl groups.[8]

  • Incubate: React for 15-30 minutes at room temperature with gentle mixing.[4][8]

Part B: Coupling of C18-PEG4-Amine (pH 7.2-7.5)

  • Wash: Immediately after activation, centrifuge the surface and wash it 2-3 times with ice-cold Coupling Buffer to remove excess EDC, Sulfo-NHS, and byproducts.[8] This step is critical to prevent side reactions and must be done quickly to minimize hydrolysis of the NHS-ester.

  • Couple: Resuspend the activated surface in the C18-PEG4-Amine solution (prepared in Coupling Buffer). The optimal concentration of the amine will need to be determined empirically.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][8]

Part C: Quenching and Final Washes

  • Quench: Add the Quenching Solution to a final concentration of 20-50 mM to block any unreacted NHS-ester sites.[16] Incubate for 30 minutes.[8]

  • Final Wash: Wash the surface several times with Washing Buffer to remove unbound C18-PEG4-Amine and quenching agent.[8]

  • Store: Resuspend the final conjugate in an appropriate storage buffer.

Troubleshooting Workflow

When encountering low yields, follow this logical progression to identify the root cause.

Troubleshooting_Workflow Start Low Coupling Yield Check_Reagents 1. Verify Reagent Quality - Fresh EDC/NHS? - Stored properly? - Amine integrity? Start->Check_Reagents Check_pH 2. Confirm Reaction pH - Activation at pH 4.5-6.0? - Coupling at pH 7.2-8.0? Check_Reagents->Check_pH Reagents OK Check_Buffers 3. Analyze Buffer Composition - Free of competing amines (Tris)? - Free of competing carboxyls (Acetate)? Check_pH->Check_Buffers pH OK Check_Solubility 4. Assess Amine Solubility - Precipitation observed? - Consider co-solvent (DMSO)? Check_Buffers->Check_Solubility Buffers OK Check_Purification 5. Review Purification Method - Losing product during washes? - Inefficient removal of byproducts? Check_Solubility->Check_Purification Solubility OK Solution Problem Identified & Resolved Check_Purification->Solution Purification OK

Caption: A systematic workflow for troubleshooting low-yield EDC/NHS coupling reactions.

Data Summary Tables

For quick reference, the following tables summarize key reaction parameters.

Table 1: pH Optimization for Two-Step EDC/NHS Coupling

Reaction StepParameterOptimal RangeRecommended BufferRationale
1. Activation pH4.5 - 6.0[7][8]0.1 M MESMaximizes EDC-mediated carboxyl activation.[7]
2. Coupling pH7.2 - 8.0[4][7]100 mM PBSEnsures primary amine is deprotonated and nucleophilic.[7]

Table 2: Half-life of NHS-Ester vs. pH

pHTemperatureApproximate Half-lifeImplication for Protocol
7.04°C4 - 5 hours[19][20][21]Relatively stable, allows for buffer exchange.
8.025°C~1 hour[11][18]Work quickly; minimize time between activation and coupling.
8.64°C10 minutes[11][19][20][21]High risk of hydrolysis; coupling will be inefficient.

Purification and Analysis

Proper purification is critical to remove unreacted reagents and byproducts, which can interfere with downstream applications.

  • For Surface Conjugations (Beads/Particles): Purification is relatively straightforward and involves repeated centrifugation or magnetic separation steps to wash away contaminants.[13]

  • For Soluble Conjugates (e.g., Protein-PEG): Chromatographic techniques are necessary.

    • Size Exclusion Chromatography (SEC): Effective for removing unreacted, smaller molecules like C18-PEG4-Amine from a larger protein conjugate.[24][]

    • Ion Exchange Chromatography (IEX): Can separate molecules based on changes in surface charge after PEGylation.[24][]

    • Dialysis / Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange.[][26][27]

Analysis of Conjugation: Success can be confirmed using techniques such as:

  • HPLC: To separate and quantify the conjugated product from starting materials.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • FTIR Spectroscopy: To detect the formation of the new amide bond.

References

  • Aestus Biotechnology. (n.d.). Sulfo-NHS. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sulfo-NHS. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Liu, Y., et al. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PLoS ONE, 14(7), e0219329. Retrieved from [Link]

  • Chen, H., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(59), 37049-37057. Retrieved from [Link]

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Retrieved from [Link]

  • Bio-Synthesis, Inc. (n.d.). PEGylation. Retrieved from [Link]

  • Gunawan, R. C., et al. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 27(4), 939-948. Retrieved from [Link]

  • Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
  • Reddit. (2026, February 11). EDC/NHS reaction query. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Navarrete-Perea, J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 17(8), 2880-2886. Retrieved from [Link]

  • Organic Chemistry. (2021, February 9). EDC Coupling Mechanism. Retrieved from [Link]

  • Sobolewski, P., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. Materials, 17(9), 1993. Retrieved from [Link]

  • ResearchGate. (2016, April 5). Which temperature is the best for EDC/NHS reaction?. Retrieved from [Link]

  • Figueroa-Miranda, G., et al. (2016). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Beilstein Journal of Nanotechnology, 7, 1333-1343. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation in C18-PEG4-Amine Micelle Formation

Welcome to the Advanced Formulation Support Center. As an Application Scientist, I frequently consult with researchers struggling to formulate amphiphilic molecules with extreme Hydrophilic-Lipophilic Balance (HLB) misma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As an Application Scientist, I frequently consult with researchers struggling to formulate amphiphilic molecules with extreme Hydrophilic-Lipophilic Balance (HLB) mismatches.

C18-PEG4-Amine (Stearyl-PEG4-Amine) is a notoriously difficult construct. It features a highly hydrophobic 18-carbon saturated tail, a severely truncated hydrophilic spacer (only four ethylene oxide units), and a terminal primary amine. Because the PEG chain is too short to provide adequate steric hindrance, the thermodynamic driver for self-assembly is heavily skewed toward massive aggregation and precipitation rather than the formation of stable, monodisperse nanomicelles.

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting logic required to force this molecule into stable micellar structures.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does my C18-PEG4-Amine spontaneously form visible precipitates instead of clear micellar solutions? The aggregation is a direct result of the molecule's geometry and phase behavior. The C18 (stearyl) chain has a high phase transition temperature ( Tm​ ) and a strong tendency to crystallize into a solid gel phase at room temperature. Furthermore, the PEG4 spacer is too short to provide the steric bulk typically relied upon in block copolymers (like PEG2000) to prevent vesicle fusion[1]. Without sufficient steric repulsion, the hydrophobic effect dominates, causing the lipid tails to rapidly coalesce into large, insoluble aggregates.

Q2: How does pH dictate the colloidal stability of this specific construct? Because steric repulsion is insufficient, you must rely entirely on electrostatic repulsion . The terminal primary amine has a pKa of approximately 9.0 to 9.5. If you attempt to hydrate this film in pure water or a neutral/basic buffer (pH 7.4), a significant fraction of the amines remain deprotonated and uncharged. By dropping the hydration buffer pH to between 4.5 and 6.0, you ensure complete protonation ( −NH3+​ ). The resulting positive surface charge creates strong electrostatic repulsion between the micelle headgroups, preventing aggregation.

Q3: Why is the method of preparation so critical? Can I just dissolve it in hot water? Direct dissolution will fail. The massive hydrophobic domain requires the molecules to be intimately mixed at a molecular level before encountering water. The Thin-Film Hydration (TFH) method is mandatory[2]. TFH utilizes an organic solvent to break all intermolecular hydrophobic interactions. Evaporating the solvent leaves a high-surface-area lipid film, which, when hydrated above the Tm​ of the C18 chain, allows the molecules to self-assemble into organized bilayers or micelles rather than crashing out as amorphous solids[3].

Part 2: Quantitative Formulation Parameters

To successfully formulate C18-PEG4-Amine, your experimental parameters must be tightly controlled. Below is the synthesized data matrix for optimal micelle formation.

ParameterOptimal Range/ValueMechanistic Rationale
Hydration Buffer pH 4.5 – 6.0Ensures complete protonation of the primary amine for maximum electrostatic repulsion.
Hydration Temperature 60°C – 65°CExceeds the phase transition temperature ( Tm​ ) of the saturated C18 stearyl tail, ensuring a fluid liquid-crystalline phase during assembly.
Organic Solvent Ratio CHCl3 : MeOH (2:1 v/v)Chloroform solubilizes the hydrophobic C18 tail, while Methanol solvates the polar PEG-Amine headgroup[2].
Extrusion Membrane 200 nm 100 nmMechanically shears large multilamellar aggregates into uniform, monodisperse micelles.
Estimated CMC 10 – 50 µMTypical Critical Micelle Concentration (CMC) for stearyl-PEG derivatives; dictates the minimum concentration required for assembly[4].

Part 3: Self-Validating Experimental Protocol

The following Thin-Film Hydration (TFH) protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met[5].

TFH_Workflow N1 1. Dissolution CHCl3:MeOH N2 2. Evaporation Rotary Vacuum N1->N2 N3 3. Desiccation High Vacuum N2->N3 N4 4. Hydration pH 5.5 @ 65°C N3->N4 N5 5. Extrusion 100nm Membrane N4->N5

Step-by-step thin-film hydration workflow for C18-PEG4-Amine micelle assembly.

Protocol: Thin-Film Hydration of C18-PEG4-Amine

Step 1: Solvent Dissolution Dissolve the C18-PEG4-Amine powder in a 2:1 (v/v) mixture of Chloroform and Methanol in a round-bottom flask.

  • Validation Checkpoint: The solution must be optically clear with zero visible particulates. If cloudy, add more solvent or gently warm to 40°C.

Step 2: Film Formation Attach the flask to a rotary evaporator. Set the water bath to 40°C and apply a controlled vacuum to slowly evaporate the solvent.

  • Validation Checkpoint: A uniform, opaque, and dry thin film should coat the lower half of the flask. There must be no pooling or "bumping" of liquid.

Step 3: Desiccation Place the flask under a high vacuum (lyophilizer or vacuum desiccator) for a minimum of 2 hours.

  • Causality: Residual chloroform acts as a plasticizer and will destabilize the micellar core, leading to premature aggregation over time.

Step 4: High-Temperature Hydration Pre-heat a 10 mM Acetate buffer (pH 5.5) to 65°C. Add the hot buffer to the flask and immediately submerge it in a 65°C water bath. Rotate at 150 RPM for 30–45 minutes.

  • Validation Checkpoint: The film must completely detach from the glass. The resulting suspension will appear cloudy or opalescent (indicating large multilamellar vesicles).

Step 5: Energy Input (Size Reduction) Transfer the hot suspension to a pre-heated extruder. Extrude the sample 11 times through a 200 nm polycarbonate membrane, followed by 11 times through a 100 nm membrane. Maintain the temperature at 65°C throughout the process.

  • Validation Checkpoint: The suspension should transition from a milky, cloudy liquid to a nearly transparent solution with a slight bluish hue (the Tyndall effect), confirming the presence of nanomicelles.

Step 6: Quality Control Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

  • Validation Checkpoint: Target Z-average size is < 50 nm with a PDI < 0.2.

Part 4: Troubleshooting Matrix

If your formulation fails the final validation checkpoint, consult the logic tree and matrix below.

Troubleshooting Start Aggregation Detected (PDI > 0.3 or Precipitate) CheckPH Is Hydration Buffer pH < 6.5? Start->CheckPH FixPH Adjust pH to 5.0-6.0 (Protonate Amine) CheckPH->FixPH No CheckTemp Is Hydration Temp > 60°C? CheckPH->CheckTemp Yes FixPH->CheckTemp FixTemp Heat above C18 Tm (65°C) CheckTemp->FixTemp No CheckEnergy Was sufficient shear applied? CheckTemp->CheckEnergy Yes FixTemp->CheckEnergy FixEnergy Probe Sonicate or Extrude CheckEnergy->FixEnergy No Success Stable Monodisperse Micelles CheckEnergy->Success Yes FixEnergy->Success

Troubleshooting logic tree for resolving C18-PEG4-Amine aggregation issues.

Q4: My DLS shows a high Polydispersity Index (PDI > 0.4) even after hydration at 65°C. How do I fix this? A high PDI indicates a heterogeneous mixture of micelles, liposome-like vesicles, and aggregates. Heat alone is a thermodynamic enabler, but it does not provide the mechanical shear required to break apart multilamellar structures. You must apply kinetic energy via probe sonication (on ice to prevent localized boiling) or, preferably, membrane extrusion[3].

Q5: The solution looks clear at 65°C, but precipitates when it cools to room temperature. Why? This is a classic symptom of insufficient electrostatic repulsion. At 65°C, the thermal energy keeps the C18 tails fluid and soluble. As it cools below the Tm​ , the tails attempt to crystallize. If the headgroups are not sufficiently charged (because the pH is too high), the micelles will fuse and precipitate. Verify that your final solution pH is strictly below 6.0.

Q6: Can I use a co-solvent like DMSO to help with solubility? Yes, but with caution. You can dissolve the C18-PEG4-Amine in a small volume of DMSO or Ethanol and rapidly inject it into a vigorously stirred, heated aqueous buffer (the solvent injection method). However, this often results in larger, less uniform aggregates compared to Thin-Film Hydration, and the organic solvent must subsequently be removed via overnight dialysis[3].

References
  • Comparative Evaluation of Thin Film Hydration vs. Reverse Phase Evaporation for Liposomal Drug Delivery Systems IJAIDR
  • Preparation and Characterization of Poly(2-oxazoline)
  • Study and characterization of the micellar phase of the polyethylene glycol 40 stearate, water, and soy lecithin system SciELO Colombia
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Prepar

Sources

Optimization

Technical Support Center: Optimizing C18-PEG4-Amine Molar Ratios in LNP Formulations

Welcome to the Formulation Support Center. Designing targeted Lipid Nanoparticles (LNPs) requires precise control over surface chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. Designing targeted Lipid Nanoparticles (LNPs) requires precise control over surface chemistry. While standard stealth LNPs rely on inert PEG-lipids (like DMG-PEG2000) to maximize circulation time, active targeting requires functionalized handles. C18-PEG4-Amine is a specialized lipid conjugate featuring a stearyl anchor (C18), an ultrashort polyethylene glycol spacer (PEG4), and a reactive primary amine headgroup.

This guide provides mechanistic insights, empirical data, and self-validating protocols to help you optimize the molar ratio of C18-PEG4-Amine for downstream bioconjugation without compromising LNP integrity.

Core FAQs: Mechanisms & Molar Ratios

Q: Why use an ultrashort PEG4 spacer instead of standard DSPE-PEG2000-Amine? A: The length of the PEG spacer dictates the spatial orientation of your conjugated ligand. A standard PEG2000 chain creates a dense, ~5 nm hydration cloud that provides excellent steric stabilization but can sterically hinder conjugated targeting ligands from engaging with cellular receptors[1]. The ultrashort PEG4 spacer (approximately 1.6 nm) ensures the primary amine—and the subsequently conjugated ligand—remains tightly anchored near the lipid bilayer. This is critical for multivalent, high-avidity receptor engagements where bulky PEG clouds would otherwise cause steric repulsion.

Q: What is the optimal molar ratio for C18-PEG4-Amine in a standard mRNA-LNP? A: Empirical data dictates an optimal range of 0.5 to 1.0 mol% , utilized in addition to a structural PEG-lipid. The industry gold standard for systemic delivery utilizes ~1.5 mol% of a structural PEG-lipid (e.g., DMG-PEG2000) to control particle size and prevent aggregation[2]. Exceeding 1.5 mol% of C18-PEG4-Amine introduces excessive positive charge at physiological pH, leading to electrostatic bridging, particle aggregation, and rapid clearance via opsonization[3].

Q: Can I completely replace my structural PEG-lipid with C18-PEG4-Amine? A: No. This is a common formulation pitfall. The PEG4 chain is too short to provide the thermodynamic steric shielding required during the solvent exchange phase of nanoprecipitation. Replacing DMG-PEG2000 entirely with C18-PEG4-Amine will result in massive macroscopic aggregation (sizes >200 nm, PDI >0.3)[1]. You must use a Dual-PEG system : a structural PEG for stability and a functional PEG for conjugation.

Experimental Workflows & Visualizations

The successful integration of C18-PEG4-Amine relies on a tightly controlled microfluidic mixing environment followed by a pH-optimized bioconjugation step.

Workflow A 1. Lipid & RNA Preparation B 2. Microfluidic Mixing (pH 4.0) A->B 3:1 Flow Ratio C 3. Dialysis & Buffer Exchange B->C Self-Assembly D 4. NHS-Ligand Conjugation (pH 8.0) C->D Expose Amines E 5. SEC Purification & QC Validation D->E Covalent Bond

End-to-end workflow for formulating and conjugating C18-PEG4-Amine LNPs.

Data Presentation: The Molar Ratio Matrix

To demonstrate the causality between lipid ratios and physical stability, refer to the empirical matrix below. This data assumes a baseline lipid composition of Ionizable Lipid : Helper Lipid (DSPC) : Cholesterol at a 50 : 10 : X molar ratio, where Cholesterol is adjusted to accommodate the PEG-lipids[3].

Formulation IDDMG-PEG2000 (mol%)C18-PEG4-Amine (mol%)Expected Size (nm)Expected PDIConjugation EfficiencyStability Profile
Control LNP 1.5%0.0%70 - 80 nm< 0.10N/AHighly Stable
Optimal Dual-PEG 1.5%0.5%75 - 85 nm< 0.12Optimal (~80%)Stable
High Amine Density 1.5%3.0%> 120 nm> 0.25High (but aggregates)Unstable (Electrostatic Bridging)
PEG Replacement 0.0%1.5%> 150 nm> 0.30Low (Amines buried)Unstable (Poor Steric Shielding)

Self-Validating Experimental Protocols

Protocol A: Formulation of Dual-PEG LNPs via Microfluidics

This protocol ensures the primary amines are successfully incorporated into the outer leaflet of the LNP without disrupting the core encapsulation mechanics.

  • Lipid Preparation: Dissolve the Ionizable Lipid, DSPC, Cholesterol, DMG-PEG2000, and C18-PEG4-Amine in anhydrous ethanol at a molar ratio of 50 : 10 : 38 : 1.5 : 0.5 . Ensure the total lipid concentration is 10-15 mM.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N/P ratio of 6:1 (amine groups on the ionizable lipid to phosphate groups on the RNA)[2].

  • Microfluidic Mixing: Mix the aqueous and organic phases at a 3:1 volume ratio using a microfluidic mixer (e.g., NanoAssemblr) at a total flow rate of 12 mL/min.

  • Immediate Quenching & Dialysis: Immediately dilute the effluent 3-fold in PBS (pH 7.4) to arrest particle growth. Dialyze against PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the core.

  • Self-Validation Checkpoint 1 (Size & Charge): Perform Dynamic Light Scattering (DLS). The size should be 75-85 nm. Measure the Zeta Potential; it should exhibit a slight positive shift (+2 to +5 mV) compared to a control LNP, confirming the presence of surface-exposed primary amines.

  • Self-Validation Checkpoint 2 (Encapsulation): Perform a RiboGreen assay. Encapsulation Efficiency (EE) must be >90%. If EE <90%, the amine density may be interfering with ionizable lipid-RNA complexation; reduce C18-PEG4-Amine to 0.25 mol%.

Protocol B: NHS-Ester Bioconjugation to C18-PEG4-Amine LNPs

This protocol utilizes NHS-ester chemistry to attach a targeting ligand (e.g., an antibody fragment or peptide) to the LNP surface.

  • Buffer Exchange: LNPs must be in an amine-free buffer. Exchange LNPs into 50 mM HEPES (pH 8.0). Causality Note: A pH of 8.0 is required to partially deprotonate the primary amine on the PEG4 chain, making it a strong nucleophile for the NHS-ester reaction[4][5]. Do NOT use Tris buffer, as its primary amines will competitively inhibit the reaction.

  • Ligand Preparation: Dissolve the NHS-functionalized ligand in anhydrous DMSO.

  • Conjugation Reaction: Add the ligand to the LNPs at a 3:1 molar ratio (Ligand : Surface Amines). Ensure the final DMSO concentration does not exceed 5% v/v to prevent LNP bilayer disruption. Incubate at room temperature for 2 hours under gentle rotation.

  • Quenching: Add 10 mM Glycine for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Remove unbound ligand and quenched byproducts using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Self-Validation Checkpoint 3 (Conjugation Success): Re-measure the Zeta Potential. The charge should shift back toward neutral or slightly negative, confirming that the primary amines have been successfully capped by the ligand.

Troubleshooting Guide

Encountering issues during formulation or conjugation is common when manipulating surface thermodynamics. Use the diagnostic logic tree below to isolate the root cause of particle aggregation.

Troubleshooting Start Issue: LNP Aggregation (PDI > 0.2) Q1 Is C18-PEG4-Amine > 1.5 mol%? Start->Q1 Yes1 Reduce to 0.5 mol%. High amine density causes electrostatic bridging. Q1->Yes1 Yes No1 Check Reaction Buffer Q1->No1 No Q2 Is Buffer pH > 8.5 or contains Tris? No1->Q2 Yes2 Use HEPES pH 8.0. Tris competes with NHS; High pH degrades LNPs. Q2->Yes2 Yes No2 Check Ligand Solubility (Keep DMSO < 5%) Q2->No2 No

Diagnostic logic tree for resolving LNP aggregation during functionalization.

Specific Issue: Low Conjugation Efficiency (< 20%)
  • Symptom: Post-SEC analysis reveals very little ligand attached to the LNP, and the zeta potential remains positively charged.

  • Root Cause: The primary amines are either fully protonated (acting as poor nucleophiles) or sterically buried beneath the DMG-PEG2000 hydration cloud.

  • Intervention:

    • Verify the reaction buffer is strictly at pH 8.0 - 8.2.

    • If using a very bulky ligand, the ultrashort PEG4 chain may not extend far enough past the DMG-PEG2000 layer. Consider utilizing a post-insertion technique where ligand-conjugated micelles are inserted into pre-formed LNPs at 37°C, bypassing the steric hindrance of pre-formulation mixing[5].

References

  • Optimizing LNP Molar Ratios for Transfection Efficiency - Creative Biolabs. URL:[Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed Central (PMC). URL:[Link]

  • Targeted Delivery of Lipid Nanoparticles Through Antibody Conjugation and Lipid Engineering - Precigenome LLC. URL:[Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed Central (PMC). URL:[Link]

  • Preparation of Targeted Lipid Nanoparticles by Insertion of Either Tetrazine–trans-Cyclooctene or Thiol–Maleimide Micelles - ACS Publications (Bioconjugate Chemistry). URL:[Link]

  • Amino-PEG-Amine (NH2-PEG-NH2) - AxisPharm. URL:[Link]

Sources

Troubleshooting

reducing steric hindrance in C18-PEG4-Amine bioconjugation

Welcome to the technical support center for C18-PEG4-Amine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating this unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for C18-PEG4-Amine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating this unique amphipathic linker to biomolecules. Here, we address common challenges, with a focus on overcoming steric hindrance, and provide practical troubleshooting guides and in-depth FAQs.

Introduction: The Challenge of Amphipathic Linkers

The C18-PEG4-Amine linker is a powerful tool in bioconjugation, offering a long C18 alkyl chain for hydrophobic interactions and a hydrophilic PEG4 spacer terminating in a reactive primary amine. This amphipathic nature is ideal for applications like liposome formation and drug delivery systems designed to interact with cell membranes.[1] However, the very features that make this linker desirable can also introduce significant experimental hurdles, most notably steric hindrance from the bulky C18 chain. This guide will help you anticipate and resolve these issues to achieve successful and reproducible conjugations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the C18-PEG4-Amine linker contribute to it?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups physically obstruct a chemical reaction.[2] In the context of C18-PEG4-Amine, the long, flexible C18 alkyl chain can sterically shield the terminal amine group, preventing it from efficiently reacting with its target on the biomolecule (e.g., an activated carboxyl group or NHS ester).[3][4] This can lead to low conjugation yields and non-specific binding.

Q2: My conjugation yield is consistently low. What are the primary factors to investigate?

A2: Low yield in bioconjugation reactions can stem from multiple factors.[5] With C18-PEG4-Amine, the most common culprits are:

  • Steric Hindrance: The C18 chain is likely interfering with the reaction.[4]

  • Hydrolysis of Reactive Groups: If you are using an N-hydroxysuccinimide (NHS) ester to react with the amine, it is highly susceptible to hydrolysis in aqueous buffers, rendering it inactive.[5][6]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce efficiency.[5]

  • Reagent Quality and Storage: Improper storage of the C18-PEG4-Amine or the reactive partner can lead to degradation.[7][8]

Q3: How can I confirm that my C18-PEG4-Amine reagent is active before starting my experiment?

A3: While direct reactivity testing of the amine group can be complex, ensuring the integrity of your reactive partner (e.g., an NHS ester) is crucial. You can assess the reactivity of an NHS ester by measuring its hydrolysis-dependent absorbance at 260-280 nm.[6] For the C18-PEG4-Amine, proper storage is the best indicator of activity. It should be stored at -20°C under desiccation.[1][9] When preparing solutions, use anhydrous solvents like DMSO or DMF to prevent premature reactions.[10][11]

Q4: What are the ideal buffer conditions for conjugating C18-PEG4-Amine with an NHS ester?

A4: The pH of the reaction buffer is a critical parameter. For NHS ester chemistry, a pH range of 7.2-8.5 is generally recommended.[12] While the reaction with the primary amine is faster at a more alkaline pH, the rate of NHS ester hydrolysis also increases.[5] Therefore, an optimal balance must be struck. It is also imperative to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target biomolecule for the NHS ester.[13][14][15]

Troubleshooting Guides

Issue 1: Low or No Conjugation Product Detected

This is one of the most common issues and often points to problems with steric hindrance or reaction conditions.

dot graph TD { A[Low or No Product] --> B{Check Reagent Stability}; B --> C{Is NHS-ester active?}; C -- No --> D[Use fresh reagent. Test for hydrolysis.]; C -- Yes --> E{Optimize Reaction Conditions}; E --> F[pH between 7.2-8.5?]; F -- No --> G[Switch to amine-free buffer at optimal pH.]; F -- Yes --> H[Molar ratio sufficient?]; H -- No --> I[Increase molar excess of C18-PEG4-Amine (e.g., 20-50 fold).]; H -- Yes --> J{Address Steric Hindrance}; J --> K[Introduce a longer PEG spacer between C18 and Amine.]; J --> L[Consider alternative conjugation chemistry.];

} ends_dot Troubleshooting workflow for low conjugation yield.

Detailed Steps & Explanations:

  • Verify Reagent Activity: As a first step, ensure your reagents are not compromised. For NHS esters, consider a hydrolysis assay to confirm reactivity.[6] Always use freshly prepared solutions of your C18-PEG4-Amine dissolved in an anhydrous solvent.[10]

  • Optimize Reaction Buffer:

    • pH: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[12] Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester dominates.[5]

    • Buffer Composition: Ensure your buffer is free of extraneous primary amines.[15] Common culprits include Tris and glycine. If necessary, perform a buffer exchange of your biomolecule into a suitable buffer like PBS before starting the conjugation.[5]

  • Adjust Molar Ratio: Due to steric hindrance from the C18 chain, a higher molar excess of the C18-PEG4-Amine may be required compared to less bulky linkers. Start with a 20-fold molar excess and consider increasing it to 50-fold or higher if yields remain low.[14][16]

  • Modify the Linker: If steric hindrance is the primary issue, consider a linker with a longer PEG chain (e.g., C18-PEG8-Amine or C18-PEG12-Amine). The longer hydrophilic spacer can increase the distance between the bulky C18 group and the reactive amine, improving its accessibility.[2][17]

  • Alternative Conjugation Chemistries: If NHS-ester chemistry is consistently failing, explore other options. For instance, if your biomolecule can be modified to display a thiol group, maleimide chemistry (at pH 6.5-7.5) could be a more efficient alternative.[5]

Issue 2: Product Aggregation and Poor Solubility

The hydrophobic C18 chain can lead to aggregation of the final conjugate, especially if the target biomolecule is also hydrophobic.

dot graph TD { A[Product Aggregation] --> B{Assess Degree of Conjugation}; B --> C{Is it too high?}; C -- Yes --> D[Reduce molar excess of C18-PEG4-Amine.]; C -- No --> E{Modify Reaction Conditions}; E --> F[Lower protein concentration during reaction.]; E --> G[Include solubility-enhancing excipients (e.g., arginine).]; G --> H{Optimize Formulation Buffer}; H --> I[Screen different pH and ionic strengths.]; H --> J[Consider adding non-ionic surfactants (e.g., Polysorbate 20).];

} ends_dot Troubleshooting workflow for product aggregation.

Detailed Steps & Explanations:

  • Control the Degree of Labeling: Over-modification of a protein's surface with the hydrophobic C18 chain can drastically reduce its solubility.[18] Reduce the molar ratio of the C18-PEG4-Amine in your reaction to target a lower degree of labeling.

  • Adjust Reaction Concentration: Performing the conjugation at a lower concentration of your target biomolecule (e.g., 0.5-2 mg/mL) can minimize intermolecular interactions that lead to aggregation.[18]

  • Incorporate Excipients: During the reaction, the inclusion of certain excipients can help maintain protein solubility. Arginine is a well-known aggregation suppressor.[5]

  • Optimize the Final Buffer: After purification, if the conjugate is poorly soluble in your desired formulation buffer, systematic screening of different buffer conditions is necessary.[18]

    • pH and Ionic Strength: Adjust the pH to be at least one unit away from the isoelectric point (pI) of the protein conjugate.[18] Varying the salt concentration can also impact solubility.

    • Additives: Consider the addition of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to improve solubility.

Experimental Protocols

Protocol 1: General Procedure for C18-PEG4-Amine Conjugation to a Protein via NHS Ester Chemistry

This protocol provides a starting point for conjugating C18-PEG4-Amine to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5) at 2-5 mg/mL.

  • C18-PEG4-NHS ester.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Allow the C18-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the C18-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved C18-PEG4-NHS ester to the protein solution.

    • Mix gently by inversion or slow vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted C18-PEG4-NHS ester and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[17]

Protocol 2: Characterization of Conjugation by SDS-PAGE and HPLC

It is essential to characterize your final product to confirm successful conjugation and assess purity.

A. SDS-PAGE Analysis:

  • Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Successful conjugation will result in a shift in the molecular weight of the protein band. The extent of the shift will depend on the number of C18-PEG4 moieties attached.[19]

B. HPLC Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. It is useful for detecting aggregation and separating the conjugate from the smaller, unconjugated protein.[19][20] Aggregates will elute first, followed by the conjugate, and then the unconjugated protein.

  • Reversed-Phase HPLC (RP-HPLC): This method separates based on hydrophobicity. The addition of the C18 chain will significantly increase the hydrophobicity of the protein, leading to a longer retention time on an RP-HPLC column compared to the unconjugated protein.[19][20] This can also be used to estimate the degree of labeling.

Analytical TechniquePrimary ApplicationExpected Outcome for Successful Conjugation
SDS-PAGE Purity assessment and molecular weight estimationIncrease in apparent molecular weight of the protein band.
SEC-HPLC Separation of conjugate, monomer, and aggregatesA new peak eluting earlier than the unconjugated protein.
RP-HPLC Separation based on hydrophobicity; degree of labelingA new peak with a longer retention time than the unconjugated protein.

Concluding Remarks

Successfully navigating the challenges of C18-PEG4-Amine bioconjugation requires a systematic approach to troubleshooting. By understanding the underlying principles of steric hindrance and optimizing reaction conditions accordingly, researchers can harness the full potential of this versatile amphipathic linker. This guide provides a foundation for developing robust and reproducible conjugation protocols. For further assistance, always refer to the technical documentation provided by your reagent supplier.

References

  • Focella, C., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 14(3), 263. [Link]

  • Thermo Fisher Scientific. (2018, July 6). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. [Link]

  • Stefansson, S. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

  • Omizzine. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Tria, M. C., et al. (2021). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 12(3), 307-324. [Link]

  • Z-H. Tan, et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(4), 343. [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. [Link]

  • H. T. T. Le, et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. [Link]

  • J. H. Kim, et al. (2020). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceutics, 12(10), 992. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

  • Thermo Fisher Scientific. (n.d.). SM(PEG)n Crosslinkers. [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]

  • H. T. T. Le, et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. [Link]

  • S. S. K. Iyengar, et al. (2022). Role of polymer geometry in steric hindrances to multivalent PEG-Fab conjugation efficiency: Insights from coarse-grained molecular dynamics. ACS Omega, 7(4), 3624-3634. [Link]

  • C. J. T. Hyland, et al. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry, 9(12), 1207-1213. [Link]

  • D. S. Lee, et al. (2026, January 22). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society. [Link]

  • A. F. G. de Sousa, et al. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. RSC Chemical Biology, 3(2), 114-131. [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • C-H. Lin, et al. (2021). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents. Communications Biology, 4(1), 1251. [Link]

  • J. H. Kim, et al. (2025, October 17). (PDF) The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. [Link]

  • S. E. Toal, et al. (2020). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 29(3), 676-687. [Link]

Sources

Optimization

Purifying C18-PEG4-Amine Conjugates via Dialysis: A Technical Support Guide

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of C18-PEG4-Amine conjugates using dialysis. It offers in-depth technical guidance, trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of C18-PEG4-Amine conjugates using dialysis. It offers in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure successful and efficient purification.

Introduction to C18-PEG4-Amine Dialysis

C18-PEG4-Amine is an amphiphilic molecule, possessing both a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) chain with a terminal amine group. This structure makes it highly valuable in drug delivery and bioconjugation. However, its purification can be challenging due to its tendency to form micelles in aqueous solutions. Dialysis is a widely used technique for purifying such conjugates by separating them from smaller, unreacted molecules and impurities based on size exclusion. This guide will walk you through the critical considerations and practical steps for effective dialysis of C18-PEG4-Amine.

Frequently Asked Questions (FAQs)

Q1: Why is dialysis a suitable method for purifying C18-PEG4-Amine conjugates?

A: Dialysis is an effective method because it separates molecules based on differences in their size. The C18-PEG4-Amine conjugates, especially when they form larger micelles, are retained within a dialysis membrane, while smaller impurities like unreacted starting materials, salts, and solvents can freely pass through the membrane's pores into the surrounding dialysis buffer (dialysate). This process is gentle and helps maintain the integrity of the conjugate.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for dialysis?

A: The Critical Micelle Concentration (CMC) is the concentration of a surfactant, like C18-PEG4-Amine, above which micelles form.[1] It's a crucial parameter because the purification strategy depends on whether the conjugate is in a monomeric or micellar state. Below the CMC, individual conjugate molecules exist, while above the CMC, they aggregate into micelles. For efficient retention during dialysis, it is often advantageous to work at concentrations above the CMC to ensure the conjugate assembly is significantly larger than the membrane's molecular weight cut-off (MWCO). The CMC is influenced by factors such as temperature, pH, and the presence of electrolytes.[1]

Q3: How do I choose the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

A: The choice of MWCO is critical for successful dialysis. A general rule of thumb is to select a membrane with an MWCO that is at least 10 to 20 times smaller than the molecular weight of the species you want to retain. For C18-PEG4-Amine, which has a relatively low molecular weight as a monomer, inducing micelle formation is key. The size of these micelles will be significantly larger than a single molecule. Therefore, a membrane with an MWCO in the range of 3.5-7 kDa is often a good starting point, as it will retain the micelles while allowing smaller impurities to diffuse out.

Q4: What type of dialysis membrane material is best?

A: Regenerated Cellulose (RC) membranes are a common and suitable choice for many dialysis applications due to their good chemical compatibility and low protein binding.[2] However, if working with samples containing enzymes like cellulases, which can degrade cellulose-based membranes, alternative materials such as Cellulose Ester (CE) or Polyvinylidene Fluoride (PVDF) should be considered.[3][4]

Dialysis Workflow for C18-PEG4-Amine Conjugates

The following diagram outlines the general workflow for purifying C18-PEG4-Amine conjugates via dialysis.

DialysisWorkflow Prep Sample Preparation (Above CMC) Membrane Membrane Hydration & Loading Prep->Membrane Load sample Dialysis Dialysis (with stirring) Membrane->Dialysis Immerse Change Buffer Changes (Multiple) Dialysis->Change Equilibration Recovery Sample Recovery Dialysis->Recovery After final change Buffer Dialysis Buffer (Large Volume) Buffer->Dialysis Change->Dialysis Fresh Buffer Analysis Purity Analysis (e.g., HPLC, MS) Recovery->Analysis Assess purity

Caption: A typical workflow for the dialysis of C18-PEG4-Amine conjugates.

Troubleshooting Guide

This section addresses common problems encountered during the dialysis of C18-PEG4-Amine conjugates and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield/Loss of Product 1. MWCO is too large: The conjugate is passing through the membrane pores. 2. Working below the CMC: The individual conjugate molecules are small enough to pass through the membrane. 3. Conjugate instability: The linkage between the C18, PEG, and amine moieties may be unstable under the dialysis conditions.[5] 4. Adsorption to the membrane: The hydrophobic C18 portion may interact with the membrane surface.1. Use a smaller MWCO membrane. Consider a 1-2 kDa MWCO if working with monomers, or 3.5-7 kDa for micelles. 2. Increase the sample concentration to be well above the CMC. You can also try adding salts (e.g., NaCl) to the sample, as this can lower the CMC of some surfactants.[6] 3. Verify the stability of your conjugate. Analyze the dialysate for the presence of cleaved components. Consider alternative purification methods like size exclusion chromatography if the conjugate is unstable.[5] 4. Consider using a membrane material with lower non-specific binding, such as Biotech-grade Regenerated Cellulose.
Slow or Inefficient Removal of Impurities 1. Insufficient buffer volume: The concentration gradient between the sample and the dialysate is not large enough. 2. Infrequent buffer changes: The dialysate becomes saturated with impurities, slowing down diffusion. 3. Inadequate stirring: Lack of agitation leads to localized saturation of the buffer around the dialysis bag. 4. High sample viscosity: A viscous sample can hinder the diffusion of impurities.[7]1. Use a large volume of dialysis buffer. A buffer-to-sample volume ratio of at least 100:1 is recommended. 2. Change the buffer frequently. For example, after 2-4 hours for the first change, and then every 8-12 hours. 3. Ensure constant, gentle stirring of the dialysis buffer throughout the process. 4. Dilute the sample to a lower viscosity, ensuring the concentration remains above the CMC.
Sample Precipitation 1. Change in buffer conditions: A shift in pH or ionic strength upon entering the dialysis buffer can cause the conjugate to become insoluble. 2. Temperature effects: The solubility of the conjugate may be temperature-dependent.1. Ensure the dialysis buffer is compatible with your conjugate. Match the pH and ionic strength of the buffer to the conditions in which your sample is soluble. 2. Perform dialysis at a temperature where the conjugate is known to be soluble. This may require conducting the dialysis in a temperature-controlled environment.
Conjugate Aggregation 1. High concentration: Even above the CMC, excessively high concentrations can lead to the formation of larger, potentially irreversible aggregates. 2. Presence of certain ions: Some ions can induce aggregation of PEGylated molecules.1. Optimize the sample concentration. While it should be above the CMC, avoid excessively high concentrations. 2. Screen different buffer compositions. If aggregation is observed, try using a buffer with a different salt or at a different ionic strength.

Experimental Protocol: Dialysis of C18-PEG4-Amine

This protocol provides a starting point for the dialysis of C18-PEG4-Amine conjugates. Optimization may be required based on the specific characteristics of your conjugate and impurities.

Materials:

  • C18-PEG4-Amine conjugate solution

  • Dialysis tubing or cassette (e.g., 3.5 kDa MWCO Regenerated Cellulose)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or as required for conjugate stability)

  • Large beaker or container for dialysis

  • Stir plate and stir bar

  • Clips for sealing the dialysis tubing (if applicable)

Procedure:

  • Membrane Preparation:

    • Cut the required length of dialysis tubing and hydrate it in the dialysis buffer for at least 30 minutes to remove any preservatives.

  • Sample Loading:

    • Securely close one end of the tubing with a clip.

    • Using a pipette, carefully load the C18-PEG4-Amine conjugate solution into the tubing, leaving some space at the top to allow for potential sample dilution due to osmosis.

    • Remove any air bubbles and securely close the other end of the tubing with a second clip.

  • Dialysis:

    • Place the sealed dialysis bag into the beaker containing a large volume of cold (4°C, if compatible with conjugate stability) dialysis buffer.

    • Place the beaker on a stir plate and begin gentle stirring. Ensure the dialysis bag can move freely.

  • Buffer Changes:

    • Perform the first buffer change after 2-4 hours.

    • Subsequently, change the buffer every 8-12 hours for a total of 2-3 days, or until the desired level of purity is achieved.

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Wipe the outside of the bag to remove excess buffer.

    • Open one end of the bag and carefully transfer the purified conjugate solution to a clean tube.

  • Analysis:

    • Analyze the purity of the recovered sample using appropriate techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the removal of impurities.[8]

Principle of Micelle Formation and Purification

The amphiphilic nature of C18-PEG4-Amine drives its self-assembly into micelles in an aqueous environment. The hydrophobic C18 tails aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic PEG-Amine chains form the outer corona, interacting with the surrounding aqueous phase.

MicellePurification cluster_before Before Dialysis (in solution) cluster_after After Dialysis center C18 Core p1 PEG-NH2 center->p1 p2 PEG-NH2 center->p2 p3 PEG-NH2 center->p3 p4 PEG-NH2 center->p4 p5 PEG-NH2 center->p5 p6 PEG-NH2 center->p6 i1 Impurity i1_pass i1->i1_pass i2 Impurity i2_pass i2->i2_pass i3 Impurity i3_pass i3->i3_pass center_a C18 Core pa1 PEG-NH2 center_a->pa1 pa2 PEG-NH2 center_a->pa2 pa3 PEG-NH2 center_a->pa3 pa4 PEG-NH2 center_a->pa4 pa5 PEG-NH2 center_a->pa5 pa6 PEG-NH2 center_a->pa6 membrane Dialysis Membrane (Pores)

Caption: Micelle formation and purification via dialysis.

References

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (Source: PMC)
  • Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. (Source: Cayman Chemical)
  • Dialysis leads to separation of polymeric conjugate?
  • Critical micelle concentr
  • PEGylated Protein Purific
  • SpectraPor® Dialysis Tubing and Membranes. (Source: Repligen)
  • A user-guide for polymer purification using dialysis. (Source: RSC Publishing)
  • Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement. (Source: PMC)
  • Facile modification of polyvinylidene fluoride membrane for enhancing dialysis performance: sulfonation, adding polyethylene glycol and tuning coagulation bath temper
  • Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-st
  • Rapid Critical Micelle Concentration (CMC)
  • When to Avoid Dialysis during Protein Purification? (Source: Herald Scholarly Open Access)

Sources

Troubleshooting

Technical Support Center: C18-PEG4-Amine Stability and Degradation in Acidic pH Environments

Welcome to the Technical Support Center for lipid-PEG-amine derivatives. This guide is engineered for researchers, scientists, and drug development professionals working with C18-PEG4-Amine (Octadecyl-PEG4-Amine).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid-PEG-amine derivatives. This guide is engineered for researchers, scientists, and drug development professionals working with C18-PEG4-Amine (Octadecyl-PEG4-Amine).

Acidic environments (pH 4.0–5.5) are universally employed during the microfluidic assembly of Lipid Nanoparticles (LNPs) to protonate ionizable lipids for nucleic acid complexation. However, exposing C18-PEG4-Amine to these conditions introduces specific physicochemical stresses. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the structural and functional integrity of your formulations.

Mechanistic Insights: Causality of Acidic Instability

To troubleshoot effectively, one must understand the fundamental behavior of the C18-PEG4-Amine molecule under acidic stress. The molecule consists of three domains: a strongly hydrophobic stearyl (C18) tail, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive primary amine (-NH2) terminus.

The Protonation Penalty and Electrostatic Bridging

The primary amine terminus has a pKa of approximately 9.0 [4]. In a standard LNP formulation buffer (e.g., 50 mM Citrate, pH 4.0), the amine is >99.9% protonated into an ammonium cation (-NH3+). Because the C18 lipid tail exhibits an extremely slow desorption rate from the lipid bilayer (~0.2% per hour) compared to shorter C14-PEG lipids (~45% per hour) [1], the protonated amines remain permanently anchored to the LNP corona. This creates a high density of localized positive charge that can electrostatically bridge with polyanionic unencapsulated mRNA or multivalent buffer ions (like citrate), driving catastrophic LNP aggregation.

Oxidative Degradation vs. Hydrolytic Stability

A common misconception is that PEG-amines undergo rapid hydrolysis in mild acid. Assuming a standard ether linkage between the C18 tail and the PEG chain, the molecule is hydrolytically stable. The true degradation pathway in acidic aqueous buffers is trace-metal catalyzed auto-oxidation . Acidic conditions can accelerate the formation of PEG hydroperoxides if dissolved oxygen and trace transition metals are present. These peroxides cleave the PEG chain, generating terminal aldehydes. While the protonated amine is protected from reacting with these aldehydes at pH 4.0, a rapid intramolecular or intermolecular Schiff base formation occurs the moment the formulation is dialyzed to pH 7.4, permanently neutralizing the reactive amine [4].

Troubleshooting Guide & FAQs

Q: Why do my LNPs immediately aggregate and form macroscopic precipitates during the pH 4.0 microfluidic mixing step when using C18-PEG4-Amine? A: This is a classic case of electrostatic bridging. The fully protonated -NH3+ groups on the firmly anchored C18-PEG4-Amine interact with the citrate buffer or the mRNA payload. Diagnostic Fix: Substitute citrate buffer with a monovalent buffer like acetate (pH 4.0) to prevent multivalent bridging. Alternatively, reduce the molar percentage of C18-PEG4-Amine in the lipid mix from 2.5% to 0.5–1.0% [3].

Q: I successfully formulated LNPs at pH 4.0 and dialyzed them to pH 7.4, but my downstream NHS-ester bioconjugation efficiency is near zero. Where did the amines go? A: You are likely experiencing oxidation-induced Schiff base formation. If the C18-PEG4-Amine was stored in an acidic aqueous buffer for prolonged periods before formulation, trace peroxides cleaved the PEG chains into aldehydes. During dialysis to pH 7.4, the amines deprotonated and immediately reacted with these aldehydes. Diagnostic Fix: Always store C18-PEG4-Amine as a lyophilized powder or in anhydrous ethanol at -20°C. Never store it in aqueous acidic buffers. Add a metal chelator (0.1 mM EDTA) to your formulation buffers to halt auto-oxidation.

Q: Does the PEG spacer length (PEG4 vs. PEG2000) affect the acid stability of the amine? A: Yes. A short PEG4 spacer provides less steric shielding than a PEG2000 chain. The amine is held very close to the dense lipid headgroup region. At pH 4.0, the high local dielectric constant of the lipid-water interface can shift the apparent pKa of the amine, making it highly reactive to local oxidative byproducts.

Quantitative Data Summaries

Table 1: Physicochemical Properties & pH Response of C18-PEG4-Amine
PropertyValue / BehaviorCausality in Formulation
pKa (Primary Amine) ~9.0Fully protonated at pH 4.0; neutral and nucleophilic at pH 8.0+.
Linkage Stability Ether: Highly StableResistant to mild acid hydrolysis; vulnerable to oxidation.
Solubility AmphiphilicRequires ethanol for stock solutions; forms micelles in water.
Reactivity at pH 4.0 NegligibleProtonation prevents nucleophilic attack (e.g., NHS-ester reactions fail).
Table 2: Comparative LNP Desorption Kinetics (C14 vs. C18) [1, 2]
Lipid Anchor TypeDesorption Rate (in vivo / serum)Impact on Acidic Formulation (pH 4.0)
C14-PEG (e.g., DMG-PEG) ~45.0% / hourSheds rapidly; reduces long-term electrostatic aggregation risk.
C18-PEG (e.g., DSPE/Stearyl) ~0.2% / hourAnchors firmly; high risk of permanent electrostatic bridging if unshielded.

Mandatory Visualizations: Workflows & Pathways

Diagram 1: Mechanism of Oxidative Degradation & Amine Loss

The following diagram illustrates the causality of amine loss when exposed to acidic oxidative stress followed by neutralization.

DegradationPathway A C18-PEG4-Amine in Acidic Buffer (pH 4.0) B Trace Metals & O2 (Oxidative Stress) A->B Prolonged Storage E Dialysis to pH 7.4 (Amine Deprotonation) A->E Intact Amine Pathway C PEG Hydroperoxide Formation B->C D Chain Cleavage (Aldehyde Generation) C->D F Schiff Base Formation (Irreversible Amine Loss) D->F Aldehyde Reacts E->F Free Amine Reacts

Caption: Oxidative degradation pathway of C18-PEG4-Amine leading to Schiff base formation upon neutralization.

Diagram 2: Optimized LNP Formulation Workflow

This workflow mitigates electrostatic bridging and preserves amine reactivity.

FormulationWorkflow N1 Lipid Mix (EtOH) <1% C18-PEG4-Amine N3 Microfluidic Mixing (Rapid Assembly) N1->N3 N2 mRNA in Acetate (pH 4.0, Monovalent) N2->N3 N4 Immediate Dialysis (pH 7.4 PBS + EDTA) N3->N4 Protonated (-NH3+) N5 Stable LNP Active Surface Amines N4->N5 Deprotonated (-NH2)

Caption: Optimized LNP microfluidic formulation workflow to prevent C18-PEG4-Amine aggregation.

Self-Validating Experimental Protocols

Protocol 1: Acidic Stress Test & Amine Quantification (TNBS Assay)

Purpose: To validate that your C18-PEG4-Amine stock has not degraded during acidic formulation. This protocol is a self-validating system because it utilizes an internal standard curve to verify assay functionality independent of the lipid sample.

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a serial dilution of a primary amine standard (e.g., Glycine) from 0 to 0.2 mM in 0.1 M Sodium Bicarbonate buffer (pH 8.5). Self-Validation: A perfectly linear standard curve ( R2>0.99 ) proves the TNBS reagent is active.

  • Sample Stress Induction: Dissolve 1 mg of C18-PEG4-Amine in 1 mL of 50 mM Acetate Buffer (pH 4.0). Incubate at room temperature for 4 hours (simulating formulation time).

  • Neutralization: Add 100 µL of the stressed sample to 900 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5) to deprotonate the amines.

  • Reaction: Add 25 µL of 0.01% (w/v) TNBS (2,4,6-trinitrobenzene sulfonic acid) solution to the neutralized sample and the standards.

  • Incubation & Readout: Incubate at 37°C for 2 hours in the dark. Measure absorbance at 335 nm using a UV-Vis spectrophotometer.

  • Data Interpretation: Calculate the amine concentration of the sample against the standard curve. A loss of >5% expected amine content indicates oxidative degradation or aldehyde crosslinking.

Protocol 2: LNP Formulation with C18-PEG4-Amine at pH 4.0

Purpose: To formulate LNPs without triggering electrostatic bridging from the C18-PEG4-Amine.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve Ionizable Lipid, Cholesterol, DSPC, and C18-PEG4-Amine in anhydrous ethanol. Critical Step: Restrict C18-PEG4-Amine to ≤1.0 mol% to prevent high surface charge density [3].

  • Aqueous Phase Preparation: Dissolve mRNA in 50 mM Sodium Acetate buffer (pH 4.0). Causality: Avoid Citrate buffer; its multivalent nature acts as a bridge between protonated C18-PEG4-amines, causing aggregation.

  • Microfluidic Mixing: Mix the lipid and aqueous phases at a 1:3 volume ratio using a microfluidic mixer (e.g., NanoAssemblr) at a total flow rate of 12 mL/min.

  • Validation Check 1 (Pre-Dialysis DLS): Immediately measure the size via Dynamic Light Scattering (DLS). The Z-average should be <100 nm. If >200 nm, electrostatic bridging has occurred.

  • Dialysis: Dialyze immediately against 1X PBS (pH 7.4) containing 0.1 mM EDTA using a 10 kDa MWCO cassette for 18 hours. Causality: EDTA chelates trace metals, preventing the oxidative degradation of the PEG chain during the neutralization phase.

  • Validation Check 2 (Post-Dialysis DLS): Re-measure DLS. The PDI (Polydispersity Index) should remain <0.2, confirming the amines have safely deprotonated without inducing Schiff base crosslinking.

References

  • Kinam Park. (2025). Investigating the stability of RNA-lipid nanoparticles in biological fluids. Journal of Controlled Release.
  • MDPI. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method.
  • National Institutes of Health (NIH) / PMC. (2024). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo.
  • IDOSI. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
Optimization

preventing amine oxidation in C18-PEG4-Amine storage

Technical Support Center: C18-PEG4-Amine Storage & Oxidation Prevention Introduction Welcome to the Technical Support Center for lipid-PEG-amine conjugates. C18-PEG4-Amine (Stearyl-PEG4-Amine) is a critical amphiphilic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: C18-PEG4-Amine Storage & Oxidation Prevention

Introduction Welcome to the Technical Support Center for lipid-PEG-amine conjugates. C18-PEG4-Amine (Stearyl-PEG4-Amine) is a critical amphiphilic building block used in lipid nanoparticle (LNP) formulation and bioconjugation. However, its terminal primary amine and poly(ethylene glycol) (PEG) linker are highly susceptible to environmental degradation. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the long-term integrity of your reagents.

Mechanistic Overview: The Causality of Degradation

Why does C18-PEG4-Amine degrade during suboptimal storage? The degradation is a synergistic process involving two primary vulnerabilities:

  • PEG Auto-Oxidation: The ether bonds in the PEG4 spacer are prone to oxidative chain scission when exposed to oxygen, light, or transition metals[1]. This process generates reactive oxygen species (ROS), hydroperoxides, and ultimately electrophilic byproducts like formaldehyde and formic acid[1].

  • Amine Oxidation & Quenching: The terminal primary amine can directly oxidize into hydroxylamines or oximes at elevated temperatures[2]. More commonly, the amine acts as a nucleophile, reacting with atmospheric CO₂ to form carbamates, or reacting with the aldehyde byproducts of PEG auto-oxidation to form irreversible Schiff bases[1][3]. This crosslinking manifests as a yellowing of the reagent and a complete loss of conjugation efficiency.

Degradation A C18-PEG4-Amine Stock B Environmental Exposure (O2, Light, Moisture) A->B G Schiff Base Formation (Irreversible Crosslinking) A->G Intramolecular C PEG Auto-Oxidation B->C D Amine Oxidation / CO2 Reaction B->D E Aldehydes & Peroxides C->E F Hydroxylamines & Carbamates D->F E->G

Mechanistic pathways of C18-PEG4-Amine degradation via PEG auto-oxidation and amine reactivity.

Troubleshooting & FAQs

Q1: My C18-PEG4-Amine powder has turned slightly yellow and is difficult to dissolve. What happened? A1: The yellowing is a classic indicator of Schiff base formation. When the PEG4 chain undergoes auto-oxidation, it generates aldehydes. These aldehydes react with the terminal primary amines of adjacent molecules, creating conjugated Schiff base crosslinks[1]. This not only consumes the reactive amine handle (ruining your downstream NHS-ester or EDC/NHS coupling reactions) but also polymerizes the material, drastically reducing its solubility in aqueous buffers or organic solvents.

Q2: What are the absolute best conditions for long-term storage of the lyophilized powder? A2: To arrest both oxidative and hydrolytic degradation, the powder must be stored at -20°C or -80°C in an airtight container[4][5]. Crucially, the headspace of the vial must be purged with an inert gas (high-purity Argon or Nitrogen) to displace oxygen[6][7]. The vial should be opaque or wrapped in foil, as UV and ambient light catalyze the formation of free radicals that initiate PEG chain scission[1][5].

Q3: I store my stock at -20°C, but it still degraded after a few months of use. Why? A3: The degradation is likely caused by repeated freeze-thaw cycles and condensation. If a cold vial is opened in a humid ambient environment, microscopic water droplets condense on the hygroscopic PEG-amine powder[1][8]. This moisture accelerates hydrolysis and localizes dissolved oxygen. To prevent this, you must allow the sealed vial to equilibrate to room temperature (typically 30–60 minutes) before opening[5][7][8].

Q4: Can I store C18-PEG4-Amine in an aqueous buffer for daily use? A4: It is highly discouraged to store PEG-amines in aqueous solutions for extended periods. Water facilitates hydrolysis and dissolved oxygen promotes rapid oxidation[1]. If you must prepare a liquid stock, dissolve it in a degassed, amine-free buffer (e.g., 1X PBS, pH 7.4), aliquot into single-use tubes, purge with Argon, and immediately flash-freeze for storage at -80°C[1].

Quantitative Data: Storage Conditions vs. Stability

Storage ConditionTemperatureAtmosphereLight ExposureExpected Stability / Shelf Life
Optimal (Powder) -20°C to -80°CArgon / NitrogenDark (Opaque vial)12 to 24 months[4][8]
Sub-optimal (Powder) 4°CAmbient AirDark< 3 to 6 months[4]
Poor (Powder) Room Temp (25°C)Ambient AirAmbient Light< 2 to 4 weeks (Rapid oxidation)[4]
Aqueous Stock -80°CDegassed / ArgonDark3 to 6 months[1]
Aqueous Stock 4°CAmbient AirAmbient Light< 1 week (Hydrolysis/Oxidation)[1]

Step-by-Step Methodology: Validated Aliquoting & Storage Protocol

To create a self-validating system that ensures reagent integrity, follow this strict handling protocol. This workflow minimizes oxygen exposure and completely eliminates condensation risks.

Materials Needed:

  • C18-PEG4-Amine stock vial

  • Dry Argon or Nitrogen gas line with a sterile needle/pipette tip

  • Amber or foil-wrapped microcentrifuge tubes

  • Desiccant packets

  • Parafilm

Procedure:

  • Equilibration (Critical Step): Remove the sealed stock vial from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 to 60 minutes. Do not open the vial while cold. [5][7][8]

  • Inert Environment Prep: If possible, perform the aliquoting inside a nitrogen-filled glovebox. If unavailable, set up a gentle Argon gas flow in a fume hood.

  • Aliquoting: Open the equilibrated vial. Rapidly weigh or divide the powder into single-experiment aliquots using the amber microcentrifuge tubes.

  • Gas Purging: Insert the Argon gas line into the upper headspace of each aliquot tube (do not blow the powder out). Purge the headspace with a gentle stream of Argon for 5–10 seconds to displace all ambient air[5][6].

  • Sealing: Cap the tubes immediately while the Argon is still flowing. Wrap the caps tightly with Parafilm to create a moisture barrier.

  • Storage: Place the aliquots in a secondary container (e.g., a 50 mL Falcon tube or ziplock bag) containing a fresh silica desiccant packet. Store the secondary container at -20°C or -80°C[4][5].

Workflow Step1 Remove from -20°C Step2 Equilibrate to RT (30-60 min) Step1->Step2 Step3 Open in N2/Argon Atmosphere Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Purge Headspace with Argon Step4->Step5 Step6 Seal & Store at -20°C Step5->Step6

Step-by-step workflow for aliquoting C18-PEG4-Amine to prevent condensation and oxidation.

References

  • PEG Stability: A Look at pH and Conductivity Changes - Hampton Research[Link][6]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - NIH / PMC[Link][3]

  • Oxidation-stable amine-containing adsorbents for carbon dioxide capture - D-NB.INFO[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing C18-PEG4-Amine NHS Labeling Reactions

Welcome to the Technical Support Center for C18-PEG4-Amine NHS labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C18-PEG4-Amine NHS labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your labeling experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction times and conditions for C18-PEG4-Amine NHS labeling.

Q1: What is the optimal pH for C18-PEG4-Amine NHS labeling, and why is it so critical?

A1: The optimal pH for an efficient NHS ester-amine reaction is between 8.3 and 8.5.[1][2][3] This specific pH range represents a crucial balance between two competing reactions: the desired aminolysis and the undesirable hydrolysis of the NHS ester.[4][5][6]

  • Below pH 7.2: Primary amines on your target molecule are predominantly protonated (-NH3+), which makes them poor nucleophiles, significantly slowing down the labeling reaction.[4][5][6]

  • Above pH 8.5: The concentration of hydroxide ions increases, leading to rapid hydrolysis of the NHS ester.[7][8] This inactivates the C18-PEG4-Amine NHS reagent by converting the ester to a non-reactive carboxylic acid, thereby reducing your labeling efficiency.[5][9][10]

Therefore, maintaining a pH of 8.3-8.5 ensures a sufficient concentration of deprotonated, reactive amines while minimizing the premature degradation of your NHS ester reagent.[1][2][3]

Q2: What type of buffer should I use for the labeling reaction?

A2: It is essential to use a non-amine-containing buffer to avoid competition with your target molecule.[11][12] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will react with the NHS ester, reducing the amount of reagent available for labeling your target.[11][12][13]

Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Carbonate/Bicarbonate buffer[11]

  • Borate buffer[11]

Always ensure the chosen buffer is adjusted to the optimal pH range of 8.3-8.5.[1][2][3]

Q3: How does temperature affect the reaction time and efficiency?

A3: Temperature influences both the rate of the desired labeling reaction and the rate of the competing hydrolysis.

  • Room Temperature (20-25°C): This is a common starting point and often provides a good balance. A typical reaction at room temperature can take 1 to 4 hours.[2][]

  • 4°C (On Ice): Performing the reaction at 4°C can be beneficial for sensitive proteins that may degrade at room temperature.[15] However, the reaction rate will be slower, and you may need to extend the incubation time, sometimes overnight, to achieve sufficient labeling.[1][3]

It's important to note that while lower temperatures slow down the desired reaction, they also slow down the rate of hydrolysis, which can be advantageous.[8]

Q4: What is the recommended molar excess of C18-PEG4-Amine NHS ester to my target molecule?

A4: The optimal molar excess of the NHS ester depends on the number of available primary amines on your target molecule and the desired degree of labeling. A common starting point for mono-labeling is a 5- to 20-fold molar excess of the NHS ester over the target molecule.[9] However, this may need to be empirically optimized for your specific application.[9][10] If you observe protein precipitation or loss of function, it may be due to excessive labeling, and reducing the molar excess is recommended.[11][13]

Q5: How can I stop or "quench" the labeling reaction?

A5: To terminate the labeling reaction, you can add a quenching reagent that contains a primary amine. This will consume any unreacted NHS ester.[9] Common quenching agents include:

  • Tris buffer

  • Glycine

  • Hydroxylamine

  • Ethanolamine[12]

Typically, the quenching agent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature.[12][16][17]

Troubleshooting Guide

This section provides solutions to common problems encountered during C18-PEG4-Amine NHS labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect pH of reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5.[1][2][3] Buffers can change pH over time, especially after repeated use.
Presence of primary amines in the buffer. Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate.[11][12] Avoid Tris and glycine buffers during the labeling step.[11][12]
Hydrolyzed/Inactive NHS Ester. NHS esters are moisture-sensitive.[10][18] Always allow the reagent to warm to room temperature before opening to prevent condensation.[7][19][20] Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][3][18]
Insufficient molar excess of NHS ester. Increase the molar ratio of the C18-PEG4-Amine NHS ester to your target molecule.[11]
Protein Precipitation after Labeling Excessive labeling. Over-labeling can alter the protein's charge and solubility.[13] Reduce the molar excess of the NHS ester in the reaction.
High concentration of organic solvent. The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester should not exceed 10% of the total reaction volume to avoid denaturing the protein.[16][20]
Inconsistent Results Variability in reagent preparation. Always prepare fresh solutions of the NHS ester for each experiment.[18] Ensure accurate measurement of protein concentration before calculating the required amount of labeling reagent.[21]
Improper storage of NHS ester. Store the solid C18-PEG4-Amine NHS ester at -20°C in a desiccated container.[7][10][19]

Experimental Protocols

General Protocol for C18-PEG4-Amine NHS Labeling

This protocol provides a general workflow. Optimal conditions may vary depending on the specific target molecule.

1. Preparation of Target Molecule:

  • Dissolve your amine-containing molecule (e.g., protein, peptide) in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[2]

  • If your sample is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.[22]

2. Preparation of C18-PEG4-Amine NHS Ester Solution:

  • Allow the vial of C18-PEG4-Amine NHS ester to equilibrate to room temperature before opening.[7][19][20]

  • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]

3. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[9]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][3] Protect from light if the label is fluorescent.[10]

4. Quenching the Reaction (Optional but Recommended):

  • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[17]

  • Incubate for 15-30 minutes at room temperature.[17]

5. Purification of the Labeled Conjugate:

  • Remove unreacted NHS ester and by-products using a desalting column, dialysis, or size-exclusion chromatography.[1][9]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_target Prepare Target Molecule in Amine-Free Buffer (pH 8.3-8.5) react Combine Reactants (5-20x Molar Excess of NHS Ester) prep_target->react prep_nhs Prepare NHS Ester in Anhydrous DMSO/DMF (Immediately Before Use) prep_nhs->react incubate Incubate (1-4h at RT or Overnight at 4°C) react->incubate quench Quench Reaction (e.g., Tris, Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify G cluster_aminolysis Desired Reaction: Aminolysis cluster_hydrolysis Competing Reaction: Hydrolysis NHS C18-PEG4-Amine NHS Ester amine Primary Amine (Target Molecule) NHS->amine water Water (H2O) NHS->water amide Stable Amide Bond (Labeled Conjugate) amine->amide pH 8.3-8.5 acid Inactive Carboxylic Acid water->acid Increases with pH

Caption: Competing reactions in NHS ester labeling.

As illustrated, the NHS ester can react with either the primary amine on your target molecule to form a stable amide bond or with water, which leads to an inactive product. By controlling the pH and other reaction conditions, you can significantly shift the equilibrium towards the desired aminolysis.

References

  • NHS ester labeling of amino biomolecules. (n.d.). BroadPharm.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Everything About Labeling Proteins with NHS Esters. (n.d.). GoldBio.
  • Side reactions of NHS esters and how to avoid them. (n.d.). Benchchem.
  • The Researcher's Guide to N-Hydroxysuccinimide (NHS)
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (n.d.). Benchchem.
  • Reaction Conditions for Chemical Coupling (S9237). (n.d.). New England Biolabs.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - TW.
  • NHS Esters for Antibody Labeling. (n.d.). BOC Sciences.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Non-Specific Binding of NHS Ester-Modified Proteins. (n.d.). Benchchem.
  • Understanding NHS ester reaction chemistry. (n.d.). Benchchem.
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1).
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (n.d.). Benchchem.
  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - TW.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.).
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014, October 15).
  • Impact of temperature on DNP-PEG12-NHS ester stability. (n.d.). Benchchem.
  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobiliz
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020, May 24). Taylor & Francis.
  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (1988, October 1). Scholars' Mine.
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
  • Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. (n.d.). American Chemical Society.
  • Protocol for Protein Labeling with N-Hydroxysuccinimide (NHS) Esters. (n.d.). Benchchem.
  • Technical Support Center: NHS Ester Labeling Reactions. (n.d.). Benchchem.
  • Addressing NHS chemistry: efficient quenching of excess TMT reagent and reversing TMT overlabeling in proteomic samples by methylamine. (2025, March 13). University of Oxford.
  • Protocol for PEG NHS Ester. (2022, January 18). BroadPharm.
  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (n.d.). PMC.
  • C18-PEG4-NHS, PEG MW 176 Da. (n.d.).
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (n.d.). PMC.
  • General Protocol of Dye NHS Antibody Labeling Kit. (n.d.). BroadPharm.
  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025, July 22).
  • Technical Support Center: Optimizing NH-bis-PEG4 Conjug

Sources

Optimization

Technical Support Center: Resolving Phase Separation Issues with C18-PEG4-Amine Lipids in LNP Formulations

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with C18-PEG4-Amine lipids in lipid nanoparticle (LNP) formulations. This document provides in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with C18-PEG4-Amine lipids in lipid nanoparticle (LNP) formulations. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you diagnose and resolve phase separation issues, ensuring the development of stable and potent nanomedicines.

Core Concepts: The "Why" Behind Phase Separation with C18-PEG4-Amine

Understanding the physicochemical properties of your formulation components is the first step toward troubleshooting. Phase separation in LNP systems is not random; it is a predictable outcome of molecular interactions.

Q: What is C18-PEG4-Amine, and what is its intended role in an LNP?

A: C18-PEG4-Amine is a PEGylated lipid, a critical component for stabilizing LNPs.[1] It is composed of three key parts:

  • C18 (Stearoyl) Acyl Chain: A long, saturated 18-carbon lipid tail that anchors the molecule within the LNP's lipid bilayer. Longer chains, like C18, generally have slower desorption rates from the LNP surface compared to shorter chains, which can enhance stability during storage and circulation.[2][3]

  • PEG4 (Polyethylene Glycol) Linker: A short, hydrophilic polymer chain that forms a protective hydration layer on the surface of the LNP. This "stealth" layer provides a steric barrier that prevents nanoparticles from aggregating and reduces recognition by the immune system.[4][5]

  • Amine Headgroup: A primary amine (—NH₂) that is pH-sensitive. This is the most critical feature for troubleshooting.

Q: How does the amine headgroup on C18-PEG4-Amine contribute to phase separation?

A: The primary amine group has a specific acid dissociation constant (pKa), which is the pH at which it is 50% protonated. While the exact pKa of the isolated lipid is a baseline, the apparent pKa of the entire LNP formulation is what truly governs its behavior.[6] This apparent pKa is influenced by the other lipids in the formulation.[7]

  • At Acidic pH (below the pKa): During LNP formation (typically at pH 4), the amine group becomes protonated (—NH₃⁺), rendering it positively charged. This charge is intended to be electrostatically compatible with the other positively charged ionizable lipids used to encapsulate the negatively charged nucleic acid payload (mRNA, siRNA).[8][9]

  • At Neutral/Physiological pH (above the pKa): After formation and buffer exchange to a physiological pH (~7.4), the amine group should be deprotonated and electrically neutral (—NH₂).

Phase separation can be triggered if there is an electrostatic mismatch. For instance, if the C18-PEG4-Amine remains partially charged at the final pH, it can create repulsive forces with the now-neutral ionizable lipids on the LNP surface, preventing proper integration and leading to the PEG-lipid separating from the main particle, causing aggregation.[10][11]

Caption: pH-dependent charge state of the C18-PEG4-Amine headgroup.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common experimental observations in a Q&A format.

Q: My LNP solution is cloudy or has visible precipitate immediately after formation. What is the likely cause?

A: This indicates acute instability, where the nanoparticles are aggregating and crashing out of solution on a massive scale. The root cause is almost always related to the rapid nanoprecipitation process.[12][13]

Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Action
Incorrect Buffer pH The pH of the aqueous buffer dictates the charge of both the ionizable lipid and the C18-PEG4-Amine. If the pH is too high during formation, the ionizable lipid won't be sufficiently positive to complex the nucleic acid, and if the final buffer pH is too low, the LNP surface can remain too charged, leading to aggregation.[14][15]1. Verify pH: Use a calibrated pH meter to confirm the pH of your acidic buffer (e.g., citrate, acetate) is ~4.0 and your final dialysis/TFF buffer (e.g., PBS) is ~7.4. 2. Buffer Capacity: Ensure your final buffer has sufficient capacity to neutralize the acidic formulation.
Suboptimal Lipid Ratios An excess of PEG-lipid can interfere with the core LNP structure, leading to heterogeneous particles and phase separation.[11] Insufficient PEG-lipid will result in a lack of steric protection and immediate aggregation.[16]1. Review Molar Ratios: A typical starting point for PEG-lipids is 1.5 mol% of the total lipid content.[17] 2. Perform a Titration: Formulate several small batches with varying C18-PEG4-Amine content (e.g., 0.5%, 1.5%, 3.0%) to find the optimal concentration.
Poor Mixing Dynamics LNP self-assembly occurs in milliseconds. If the mixing of the lipid-ethanol and aqueous phases is not rapid and uniform, localized areas of high lipid concentration can form, leading to large, unstable aggregates instead of homogenous nanoparticles.[13]1. Use Microfluidics: If not already doing so, switch to a microfluidic mixer for precise and reproducible control over the mixing process.[18][19] 2. Optimize Flow Rates: Adjust the Flow Rate Ratio (FRR) between the aqueous and ethanol streams (typically 3:1 to 5:1) and the Total Flow Rate (TFR) to control particle size.

graph "Troubleshooting_Workflow" {
layout=dot;
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];

Start [label="Observation:\nImmediate Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="1. Verify Buffer pH\n(Formation & Final)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Ratios [label="2. Review Lipid Molar Ratios\n(Is PEG-Lipid 1-2%?)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Mixing [label="3. Evaluate Mixing Method\n(Using Microfluidics?)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_Good [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Bad [label="Issue Persists:\nConsult Advanced Protocols", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Check_Ratios [label="pH is correct"]; Check_Ratios -> Check_Mixing [label="Ratios are correct"]; Check_Mixing -> Result_Good [label="Parameters Optimized"];

Check_pH -> Result_Bad [label="pH is incorrect,\nfix does not solve"]; Check_Ratios -> Result_Bad [label="Ratio change\ndoes not solve"]; Check_Mixing -> Result_Bad [label="Mixing change\ndoes not solve"]; }

Caption: A systematic workflow for troubleshooting acute LNP instability.

Q: My LNPs have a good initial size (<100 nm, PDI <0.2), but they aggregate during storage. How can I improve long-term stability?

A: This suggests a more subtle instability, likely related to the thermodynamics of the particle surface or slow chemical degradation.

Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Action
Incorrect Storage Temperature LNP stability is highly temperature-dependent. Room temperature can accelerate lipid degradation, while freezing can cause aggregation due to ice crystal formation (cryo-concentration) during freeze-thaw cycles.[9]1. Optimal Storage: Store LNPs refrigerated at 2-8°C.[9] 2. Lyophilization: If long-term ambient storage is required, lyophilize the LNPs in the presence of a cryoprotectant like sucrose or trehalose.[9]
Suboptimal Final Buffer pH Even small deviations in the final buffer pH can alter the surface charge over time. If the pH is too close to the LNP's apparent pKa, a fraction of the amine lipids may remain charged, leading to slow aggregation.[20]1. pH Stability Study: Store aliquots of your final LNP formulation in buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) and monitor size and PDI over several weeks.
Slow PEG-Lipid Desorption The C18 anchor of your PEG-lipid is designed for stable integration. However, if the overall formulation is not thermodynamically favorable, these molecules can slowly detach from the LNP surface, exposing the core and leading to aggregation.[3]1. Re-evaluate PEG-Lipid %: Even if the initial size is good, a slightly higher molar percentage (e.g., moving from 1.5% to 2.0%) might be needed to ensure complete surface coverage for long-term stability. Be aware this may impact efficacy.[21]
Q: I'm observing both phase separation and poor mRNA/siRNA encapsulation efficiency. Are these issues related?

A: Yes, they are strongly related. The same electrostatic forces that mediate stability also drive nucleic acid encapsulation.

Scientific Rationale: Encapsulation is driven by the electrostatic interaction between the positively charged ionizable lipid (at acidic pH) and the negatively charged phosphate backbone of the RNA.[17] If the C18-PEG4-Amine concentration is too high, its hydrophilic PEG chains can create a "charge shielding" effect. This shield can physically block the ionizable lipids from efficiently binding to the RNA, leading to poor loading and an unstable, partially empty particle that is prone to phase separation.[21]

Recommended Action:

  • Optimize PEG-Lipid Content: This is the most critical parameter. Systematically screen C18-PEG4-Amine concentrations from 0.5% to 3.0 mol%.

  • Measure Encapsulation Efficiency (EE%): Use an assay like the RiboGreen assay to quantify EE% at each PEG-lipid concentration.[22]

  • Correlate Data: Plot particle size, PDI, and EE% against the PEG-lipid concentration. You are looking for the "sweet spot" that provides a low size/PDI and high (>90%) EE%.

Key Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs with high reproducibility.[12][18]

  • Phase Preparation:

    • Lipid Phase (Organic): Prepare a stock solution of your lipids (e.g., Ionizable Lipid:DSPC:Cholesterol:C18-PEG4-Amine at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.

    • Nucleic Acid Phase (Aqueous): Dissolve your mRNA or siRNA in an acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.0).

  • Microfluidic Setup:

    • Prime a microfluidic mixing chip (e.g., with a herringbone design) and syringe pumps with the respective solvents.

    • Load the Lipid Phase into a syringe for the "solvent" inlet and the Nucleic Acid Phase into a syringe for the "aqueous" inlet.

  • Mixing:

    • Set the pumps to a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic).

    • Set a Total Flow Rate (TFR) of 2-12 mL/min. (Note: Higher TFRs generally produce smaller particles).

    • Initiate pumping. The rapid mixing within the chip triggers nanoprecipitation.

  • Maturation and Purification:

    • Collect the output solution, which is a mixture of ethanol and aqueous buffer.

    • Allow the LNPs to "mature" for 30-60 minutes at room temperature.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours or use Tangential Flow Filtration (TFF) to remove ethanol and exchange the buffer.

  • Characterization:

    • Immediately measure the particle size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of Phase Separation by DLS

Dynamic Light Scattering (DLS) is the primary tool for assessing the quality of your LNP formulation.[23]

  • Sample Preparation: Dilute a small aliquot of your final LNP solution in the final formulation buffer (e.g., PBS) to an appropriate concentration for your DLS instrument.

  • Size and PDI Measurement:

    • Equilibrate the sample to 25°C.

    • Perform a measurement to obtain the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).

    • Success Criteria: A monodisperse, stable formulation should have a Z-average diameter < 150 nm and a PDI < 0.2.[19] A high PDI (>0.3) or the presence of multiple peaks indicates aggregation or phase separation.

  • Zeta Potential Measurement:

    • Prepare a sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential.

    • Interpretation: At physiological pH (~7.4), stable LNPs should have a near-neutral zeta potential (e.g., -10 mV to +10 mV). A highly positive or negative value may indicate surface charge issues that can lead to instability.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting molar percentage for C18-PEG4-Amine in a new formulation?

    • A: Start with 1.5 mol% of the total lipid composition. This is a widely used concentration that provides a good balance between stability and biological activity.[2]

  • Q: Can I use a different buffer system for formulation?

    • A: Yes, but the pH is the critical parameter. Acetate buffers (pH ~4-5) are also commonly used for the aqueous phase. The key is to ensure the pH is low enough to fully protonate your ionizable lipid. For the final buffer, any biocompatible buffer at pH ~7.4 with sufficient buffering capacity should work.

  • Q: How does the C18 chain length of my PEG-lipid compare to others?

    • A: C18 is a long acyl chain. Compared to a C14-chain PEG-lipid (like DMG-PEG), a C18-chain PEG-lipid will anchor more strongly in the LNP membrane, leading to slower shedding in vivo.[3] This can increase circulation time but may slightly reduce cellular uptake if the shedding is too slow (the "PEG dilemma").[2][24]

  • Q: My LNPs are stable in PBS but aggregate when I add them to cell culture media. Why?

    • A: Cell culture media is a complex mixture containing salts, proteins, and other molecules. Proteins can adsorb to the LNP surface, displacing the PEG-lipid shield and causing aggregation. This highlights the importance of having a robust and stable PEG layer, which may require optimizing the PEG-lipid concentration.

References

  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles.
  • Paunovska, K., et al. (2025, January 10). Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. Journal of Controlled Release.
  • Sultana, N., et al. (2026, January 16). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
  • Kulkarni, J. A., et al. (2024, February 15). Phase-Separated Lipid-Based Nanoparticles: Selective Behavior at the Nano-Bio Interface.
  • Wang, Y., et al. (2025, July 22). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. MDPI.
  • Sultana, N., et al. (2025, August 1).
  • Al-Ghaban, M., et al. (2025, March 27). Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment. PubMed.
  • Larson, S. K., et al. (2021, November 8). pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. Langmuir.
  • Elveflow. (2023, February 8). Lipid Nanoparticle (LNP)
  • Perrie, Y., et al. (2025, May 30). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. Journal of Controlled Release.
  • Zhang, Y., et al. (2025, October 30). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology.
  • Kim, M., et al. (2025, March 19).
  • Kulkarni, J. A. (2024, November 7). Phase separation in lipid-based nanoparticles: exploring the nano-bio interface.
  • Helix Biotech. (2024, April 20).
  • Ghorbani, M., et al. (2023, July 27). Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure. The Journal of Physical Chemistry B.
  • Ball, R. L., et al. (2016, December 30). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization.
  • Larson, S. K., et al. (2022, March 15). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Langmuir.
  • Le, N. T., et al. (2022, March 15). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles.
  • Atlantis Bioscience. (2025, November 25). The 4 Essential Lipids in Lipid Nanoparticle (LNP)
  • Inside Therapeutics. (2025, February 10).
  • Wilson, J. T., et al. (2025, September 13). Challenges and advances in analytical separation techniques for RNA-lipid nanoparticle therapeutics. PubMed.
  • Tanaka, H., et al. (2025, September 14). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. MDPI.
  • Al-Hossain, A., et al. (2026, March 1). Analytical techniques for the characterization of nanoparticles for mRNA delivery.
  • Fluid Imaging Technologies. (2025, January 6).
  • Helix Biotech. (2024, March 18). PEG in Lipid Nanoparticle (LNP)
  • Zhang, Y., et al. (2025, October 30). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology.
  • Jayaraman, M., et al. (2012, July 10). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo.
  • BroadPharm. (2024, March 13). pKa of Lipids in Drug Delivery.
  • Mui, B. L., et al. (2013, December 17). Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles. Molecular Therapy — Nucleic Acids.

Sources

Reference Data & Comparative Studies

Validation

C18-PEG4-Amine vs DSPE-PEG2000-Amine for liposome stability

Title: C18-PEG4-Amine vs. DSPE-PEG2000-Amine: A Comprehensive Guide to Liposome Stability and Formulation Strategy Introduction In the development of lipid-based nanocarriers, surface modification via PEGylation is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: C18-PEG4-Amine vs. DSPE-PEG2000-Amine: A Comprehensive Guide to Liposome Stability and Formulation Strategy

Introduction In the development of lipid-based nanocarriers, surface modification via PEGylation is a critical parameter that dictates the pharmacokinetic fate of the formulation. The choice of the polyethylene glycol (PEG) lipid derivative directly influences the liposome's thermodynamic stability, circulation half-life, and cellular internalization. This guide provides an objective, data-driven comparison between two distinct functionalized lipids: [1] (a short-chain, single-tail lipid) and [2] (a long-chain, dual-tail phospholipid), equipping researchers with the mechanistic insights needed to optimize their bioconjugation and drug delivery workflows.

Mechanistic Analysis: Causality Behind the Chemistry

The Lipid Anchor: Single vs. Dual Acyl Chains The hydrophobic anchor determines how stably the PEG-lipid incorporates into the liposomal bilayer.

  • C18-PEG4-Amine utilizes a single stearyl (C18:0) chain. While it successfully inserts into the hydrophobic core, its single-tail geometry creates a conical shape that can induce membrane curvature. In complex biological media, single-chain lipids are more susceptible to rapid desorption from the bilayer, acting as a dynamic, fast-shedding component.

  • DSPE-PEG2000-Amine employs a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor. The dual C18:0 acyl chains provide a cylindrical geometry that perfectly matches bulk matrix lipids (e.g., DSPC or HSPC). This structural homology ensures thermodynamically stable anchoring via strong van der Waals interactions, preventing premature lipid exchange in the bloodstream[2].

The PEG Chain: Hydration Radius and Steric Shielding

  • PEG4 (Short Chain) : Comprising only 4 repeating ethylene oxide units (~200 Da), PEG4 provides a minimal hydration radius. It fails to reach the critical Flory dimension required to form a dense "brush" conformation. Consequently, it cannot effectively block the adsorption of serum proteins (opsonins), leading to lower colloidal stability in vivo. However, this lack of steric shielding bypasses the "PEG dilemma," facilitating superior membrane fusion and target cell internalization[3].

  • PEG2000 (Long Chain) : At approximately 45 repeating units (2000 Da), PEG2000 forms a robust steric barrier. When incorporated at 4-5 mol%, the polymer chains transition into a highly extended brush conformation. This dense hydration layer effectively repels protein corona formation, preventing vesicle aggregation and dramatically extending circulation times[4]. However, this same barrier can sterically hinder cellular uptake and endosomal escape[5].

G cluster_0 C18-PEG4-Amine cluster_1 DSPE-PEG2000-Amine A1 Single C18 Anchor A3 Low Steric Barrier A1->A3 A2 Short PEG4 Chain A2->A3 A4 High Cellular Uptake A3->A4 Facilitates Fusion A5 Lower Serum Stability A3->A5 Opsonization B1 Di-acyl DSPE Anchor B3 High Steric Barrier B1->B3 B2 Long PEG2000 Chain B2->B3 B4 Prolonged Circulation B3->B4 Blocks Proteins B5 Reduced Uptake B3->B5 PEG Dilemma

Mechanistic pathways of short vs long PEG-lipids affecting liposome stability and cellular uptake.

Quantitative Data & Physicochemical Comparison

To objectively evaluate these lipids, the following table synthesizes their structural properties and expected performance metrics when formulated at 5 mol% in a standard HSPC/Cholesterol liposome system[4][6].

Property / MetricC18-PEG4-AmineDSPE-PEG2000-Amine
Molecular Weight ~445.7 Da~2790 Da (Average)
Lipid Anchor Single Stearyl (C18:0)Dual Stearoyl (DSPE, C18:0)
PEG Repeating Units 4~45
Surface Conformation Mushroom (Low Density)Brush (High Density)
Serum Stability (10% FBS) Low (Aggregates < 4 hours)High (Stable > 48 hours)
Cellular Uptake Efficiency High (Minimal steric hindrance)Low to Moderate (PEG dilemma)
Primary Application In vitro targeting, rapid sheddingIn vivo systemic delivery, stealth

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols describe the formulation and stability testing of amine-functionalized liposomes. The inclusion of dynamic light scattering (DLS) at multiple stages creates a self-validating system to confirm successful assembly and stability[7].

Protocol 1: Preparation of Amine-Functionalized Liposomes (Thin-Film Hydration)

  • Lipid Mixing : In a glass round-bottom flask, dissolve the bulk lipids (e.g., HSPC and Cholesterol at a 55:40 molar ratio) and 5 mol% of either C18-PEG4-Amine or DSPE-PEG2000-Amine in a Chloroform/Methanol mixture (3:1 v/v).

  • Film Formation : Evaporate the organic solvents using a rotary evaporator under a gentle nitrogen stream to form a thin lipid film. Subject the flask to vacuum desiccation for a minimum of 4 hours to remove all residual solvent traces.

  • Hydration : Hydrate the dried lipid film with 1X PBS (pH 7.4) at 65°C (a temperature strictly above the phase transition temperature of HSPC). Vortex intermittently for 1 hour to generate multilamellar vesicles (MLVs).

  • Extrusion : Pass the heated suspension 11 times through a 100 nm polycarbonate membrane using a thermojacketed mini-extruder set to 65°C. This step forces the MLVs into monodisperse small unilamellar vesicles (SUVs)[8].

  • Self-Validation Check : Measure the initial hydrodynamic diameter and Polydispersity Index (PDI) via DLS. A successful extrusion must yield a PDI < 0.15 and a size of ~100-120 nm.

Protocol 2: Serum Stability and Aggregation Assay

  • Incubation : Dilute the extruded liposomes 1:1 (v/v) with 20% Fetal Bovine Serum (FBS) to achieve a final physiological concentration of 10% FBS.

  • Time-Course Analysis : Incubate the samples at 37°C with gentle orbital agitation.

  • Measurement : Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Measure the size distribution and derived count rate via DLS[9].

  • Causality Check : A significant increase in particle size (>20 nm shift) or a sharp decrease in the derived count rate indicates protein-induced aggregation or vesicle disruption. DSPE-PEG2000-Amine liposomes should maintain their baseline size, validating the shielding efficacy of the long PEG chain[10].

Workflow Step1 Lipid Mixing (CHCl3/MeOH) Step2 Thin-Film Hydration (N2 Gas & Vacuum) Step1->Step2 Step3 Extrusion (100nm Polycarbonate) Step2->Step3 Step4 Bioconjugation (Amine-NHS Coupling) Step3->Step4 Step5 Stability Assay (10% FBS, DLS/Zeta) Step4->Step5

Step-by-step experimental workflow for liposome formulation, bioconjugation, and stability testing.

Conclusion: Selection Guide

The selection between these two functionalized lipids hinges on the intended biological application.

  • Choose [11] for in vitro applications, or when designing rapid-shedding nanoparticles where maximizing cellular uptake and endosomal escape is prioritized over long systemic circulation.

  • Choose [12] as the gold standard for in vivo systemic drug delivery. Its superior dual-anchor stability and dense steric shielding are mandatory for preventing opsonization, surviving the reticuloendothelial system (RES), and successfully accumulating in target tissues via the EPR effect or active targeting ligands.

References

  • Theranostics - "Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes". Available at:[Link]

  • ChemSrc - "C18-PEG4-Amine | CAS#:1807537-36-5". Available at:[Link]

  • ACS Omega - "Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater". Available at:[Link]

Sources

Comparative

A Comparative Guide to C18-PEG4-Amine and C16-PEG4-Amine in Nanoparticle Drug Delivery

In the landscape of advanced drug delivery, the rational design of nanoparticle (NP) systems is paramount to achieving desired therapeutic outcomes. Among the critical components governing the in vivo fate of these nanoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced drug delivery, the rational design of nanoparticle (NP) systems is paramount to achieving desired therapeutic outcomes. Among the critical components governing the in vivo fate of these nanocarriers are the PEGylated lipids, which provide a hydrophilic corona to impart "stealth" characteristics, thereby prolonging systemic circulation and enabling passive tumor targeting through the enhanced permeability and retention (EPR) effect. The choice of the lipid anchor for the polyethylene glycol (PEG) chain, specifically the length of the acyl chains, can significantly influence the physicochemical properties and, consequently, the biological performance of the final formulation.

This guide provides an in-depth, data-driven comparison of two commonly employed amine-terminated PEGylated lipids: C18-PEG4-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) and C16-PEG4-Amine (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]). The primary distinction between these two molecules lies in the length of their saturated acyl chains: C18 (stearoyl) for the former and C16 (palmitoyl) for the latter. This seemingly subtle difference has profound implications for membrane rigidity, drug retention, and overall nanoparticle stability.

The terminal primary amine group on the PEG chain serves as a versatile reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, transforming a passive delivery vehicle into a precision-guided therapeutic agent.[1][2]

The Influence of Acyl Chain Length: A Physicochemical Perspective

The length of the hydrocarbon chains of the phospholipids is a critical determinant of the rigidity and phase transition temperature (Tc) of the lipid bilayer. The longer C18 acyl chains of DSPE (the core of C18-PEG4-Amine) result in stronger van der Waals interactions between the lipid tails compared to the C16 chains of DPPE (the core of C16-PEG4-Amine). This leads to a higher phase transition temperature for C18-based lipids.

Liposomes formulated with lipids that are in the gel state (below their Tc) at physiological temperatures (37°C) are generally more stable and less permeable to encapsulated drugs. Therefore, nanoparticles incorporating C18-PEG4-Amine are expected to exhibit greater stability and superior drug retention compared to their C16 counterparts.

Comparative Performance Analysis: A Hypothetical Case Study with Doxorubicin

To illustrate the practical implications of selecting C18-PEG4-Amine over C16-PEG4-Amine, we present a comparative analysis based on a hypothetical study of doxorubicin (DOX)-loaded liposomes.

Table 1: Physicochemical Properties of DOX-Loaded Liposomes
ParameterLiposome with C18-PEG4-AmineLiposome with C16-PEG4-AmineRationale for Difference
Mean Particle Size (nm) 115 ± 4.2105 ± 3.8The longer C18 chains can lead to a slightly thicker and more rigid lipid bilayer, resulting in a marginal increase in overall particle size.
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03The higher rigidity of the C18-containing membrane can contribute to the formation of more homogenous and monodisperse nanoparticles.
Zeta Potential (mV) -15.8 ± 1.5-14.2 ± 1.8The terminal amine group on the PEG chain can be protonated, but the overall surface charge is often slightly negative due to the phosphate group. The denser packing of C18 lipids may slightly alter the surface charge presentation.
Encapsulation Efficiency (%) 92 ± 3.585 ± 4.1The more rigid and less permeable bilayer formed by C18 lipids enhances the retention of the encapsulated drug during the formulation process, leading to higher encapsulation efficiency.
Table 2: In Vitro Performance of DOX-Loaded Liposomes
ParameterLiposome with C18-PEG4-AmineLiposome with C16-PEG4-AmineRationale for Difference
Cumulative Drug Release at 24h (pH 7.4, 37°C) 18 ± 2.1%35 ± 3.2%The less permeable membrane of C18-based liposomes results in a slower, more controlled release of the encapsulated drug.[3]
IC50 in MCF-7 Cells (µg/mL) 2.53.8The slower drug release from C18-liposomes can lead to a more sustained cytotoxic effect, although the immediate potency might appear slightly lower in short-term in vitro assays.
Table 3: In Vivo Efficacy in a Murine Breast Cancer Model
ParameterLiposome with C18-PEG4-AmineLiposome with C16-PEG4-AmineRationale for Difference
Plasma Half-life (hours) 2416The greater stability of C18-liposomes leads to reduced clearance by the reticuloendothelial system (RES), resulting in a longer circulation time.[2]
Tumor Growth Inhibition (%) 75%58%The prolonged circulation and enhanced stability of C18-liposomes allow for greater accumulation in the tumor tissue via the EPR effect, leading to superior antitumor efficacy.

Experimental Protocols

Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of drug-loaded PEGylated liposomes using the thin-film hydration method.

Materials:

  • C18-PEG4-Amine or C16-PEG4-Amine

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Doxorubicin HCl

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DSPC or DPPC, cholesterol, and C18-PEG4-Amine or C16-PEG4-Amine in a molar ratio of 55:40:5) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Create a thin lipid film by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the Tc of the lipids.

  • Hydrate the lipid film with a solution of doxorubicin HCl in PBS by rotating the flask at a temperature above the Tc for 1 hour.

  • To reduce the particle size, sonicate the resulting liposomal suspension using a probe sonicator or bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated doxorubicin by dialysis against PBS or by size exclusion chromatography.

G cluster_0 Liposome Formulation Workflow A 1. Lipid Dissolution (DSPC/DPPC, Cholesterol, PEG-Lipid in Chloroform/Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Drug Solution (Doxorubicin in PBS) B->C D 4. Sonication (Size Reduction) C->D E 5. Extrusion (Homogenization to 100 nm) D->E F 6. Purification (Removal of Free Drug) E->F G Final Liposome Suspension F->G

Caption: Workflow for liposome formulation.

Characterization of Physicochemical Properties

a. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

b. Encapsulation Efficiency (EE%):

  • Separate the unencapsulated drug from the liposomes using methods like ultracentrifugation or size-exclusion chromatography.

  • Lyse the liposomes with an appropriate solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

  • Quantify the drug concentration in the lysed liposome fraction and the unencapsulated fraction using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study

The dialysis method is commonly used to assess the in vitro drug release profile.

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

G cluster_1 In Vitro Drug Release Assay A 1. Liposome in Dialysis Bag B 2. Immersion in Release Medium (PBS, 37°C, Stirring) A->B C 3. Aliquot Sampling at Time Points B->C D 4. Drug Quantification (HPLC or UV-Vis) C->D E 5. Plot Cumulative Release vs. Time D->E

Caption: In vitro drug release workflow.

In Vivo Antitumor Efficacy Study

Procedure:

  • Induce tumors in immunocompromised mice by subcutaneously injecting a cancer cell line (e.g., MCF-7).

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free drug, C16-liposomes, C18-liposomes).

  • Administer the formulations intravenously at a specified dose and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate tumor growth inhibition.

Conclusion and Recommendations

The selection between C18-PEG4-Amine and C16-PEG4-Amine for the development of nanoparticle-based drug delivery systems is a critical decision that should be guided by the desired therapeutic application.

C18-PEG4-Amine is recommended for applications requiring:

  • High stability and minimal drug leakage.

  • Prolonged systemic circulation for passive targeting of tumors or other tissues with fenestrated vasculature.

  • A controlled and sustained drug release profile.

C16-PEG4-Amine may be considered for:

  • Formulations where a more fluid membrane is desired.

  • Applications where a faster drug release is needed upon reaching the target site.

References

  • DSPE-PEG-Amine. (n.d.). AxisPharm. Retrieved from [Link]

  • Zhang, J., et al. (2016). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. International Journal of Nanomedicine, 11, 2729–2744.
  • DSPE for Targeted Drug Delivery to Cancer Cells: Application Notes and Protocols. (2025). BenchChem.
  • Li, S. D., & Huang, L. (2009). Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles. Journal of Controlled Release, 135(3), 249–255.
  • Kang, H., et al. (2016). Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. ACS Nano, 10(11), 10436–10443.
  • Laouini, A., et al. (2004). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. Journal of Liposome Research, 14(3-4), 153-167.
  • Kim, J. Y., et al. (2013). Polyethylene Glycol (PEG) Modified 99m Tc-HMPAOLiposome for Improving Blood Circulation and Biodistribution: The Effect of the Extent of PEGylation. Journal of the Korean Physical Society, 62(1), 137-143.
  • D'Souza, A. A., et al. (2018). Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance. Journal of Controlled Release, 286, 113-127.
  • Chen, Y., et al. (2018). Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells. Oncology Letters, 15(6), 9035–9044.
  • In vivo experiments verify the effect of DOX@DSPE‐PEG_Prone on tumor... (n.d.). ResearchGate. Retrieved from [Link]

  • The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells. (2022). MDPI.
  • DSPE-PEG(2000) Amine. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Choosing the Right PEG Lipid for LNP Formulation (DMG-PEG vs. DSPE-PEG). (2026). PurePEG.
  • DSPE vs. DOPE: A Comparative Analysis for Gene Delivery. (2025). BenchChem.
  • The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (2025).
  • Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipit
  • In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM). (2020). Polymers (Basel).
  • Comparison of In-vitro Release Study of PEGylated and Conventional Liposomes as Carriers for the Treatment of Colon Cancer. (2022). International Journal of Pharmaceutical Quality Assurance.
  • Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. (2019). MDPI.
  • Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles. (2023). Pharmaceutics.
  • Application of poly(ethylene glycol)– distearoylphosphatidylethanolamine (PEG-DSPE)
  • What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. (2021).
  • Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025). Journal of Drug Delivery and Therapeutics.
  • PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applic
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (2021). Nanoscale.

Sources

Validation

The Causality of Experimental Design in Lipid-PEG NMR

In-Depth NMR Characterization of C18-PEG4-Amine Bioconjugates: A Comparative Guide As the complexity of lipid nanoparticles (LNPs) and targeted drug delivery systems evolves, the structural validation of their raw compon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth NMR Characterization of C18-PEG4-Amine Bioconjugates: A Comparative Guide

As the complexity of lipid nanoparticles (LNPs) and targeted drug delivery systems evolves, the structural validation of their raw components becomes paramount. C18-PEG4-Amine (Stearyl-PEG4-Amine) is a critical amphiphilic bioconjugate used to introduce reactive primary amines to lipid bilayers while providing a discrete, short-chain polyethylene glycol (PEG) spacer.

Unlike standard assays, Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute, molecular-level confirmation of conjugation efficiency, purity, and structural identity. However, analyzing amphiphilic molecules requires a deep understanding of their physical chemistry. This guide objectively compares C18-PEG4-Amine against common alternatives and provides a self-validating, causality-driven methodology for its NMR characterization.

The most common point of failure in the NMR characterization of lipid-PEG conjugates is improper solvent selection. Because C18-PEG4-Amine is amphiphilic, its physical state in solution dictates the quality of the resulting spectrum.

If an aqueous solvent (such as D2​O ) is used, the hydrophobic C18 (stearyl) tails rapidly self-assemble into micelles to minimize thermodynamically unfavorable interactions with water[1]. This aggregation restricts the molecular tumbling rate of the lipid core, leading to rapid transverse relaxation ( T2​ ) and severe broadening—or complete suppression—of the aliphatic proton signals[2]. Meanwhile, the highly hydrated PEG chain remains mobile and dominates the spectrum, masking the true stoichiometry of the molecule[3].

To achieve a high-resolution, quantitative 1H NMR (qNMR) spectrum, the micellar structure must be completely disrupted. By utilizing a non-polar organic solvent system (such as CDCl3​ or a CDCl3​:CD3​OD blend), the conjugate is forced into a monodisperse state. This restores the isotropic tumbling of the C18 tail, allowing for the simultaneous, sharp resolution of the lipid methylenes, the PEG backbone, and the terminal amine-adjacent protons.

G A C18-PEG4-Amine B Aqueous Solvent (D2O) A->B C Organic Solvent (CDCl3) A->C D Micelle Formation B->D Hydrophobic effect E Monomeric Dispersion C->E Solvation F Broad/Suppressed NMR D->F Restricted mobility G Sharp, Quantifiable NMR E->G Isotropic tumbling

Solvent-dependent self-assembly of C18-PEG4-Amine and its direct impact on NMR signal resolution.

Objective Performance Comparison: PEG4 vs. Alternatives

When engineering an LNP or liposome, researchers must choose between different lipid tail lengths and PEG molecular weights. The choice directly impacts not only the biological performance (e.g., circulation time, membrane fluidity) but also the analytical feasibility of the conjugate[4].

A critical advantage of C18-PEG4-Amine over its polymeric counterpart, C18-PEG2000-Amine, is its monodispersity . PEG2000 consists of an average of 45 repeating ethylene glycol units. In NMR, the massive PEG signal (~180 protons) creates a severe dynamic range problem, dwarfing the critical terminal amine signal (2 protons) and making accurate end-group quantification nearly impossible without advanced solvent suppression techniques[5]. PEG4, being a discrete oligomer with exactly 16 backbone protons, allows for perfect stoichiometric integration.

Table 1: Comparative 1H NMR Integration and Application Matrix
Bioconjugate AlternativeLipid Tail Protons (~1.25 ppm)PEG Protons (~3.6 ppm)Amine-adjacent Protons (~2.8 ppm)NMR Quantification AccuracyPrimary Application
C18-PEG4-Amine ~30–32H16H (Discrete)2HExcellent (Stoichiometric)Targeted LNPs, precise bioconjugation
C18-PEG2000-Amine ~30–32H~180H (Polydisperse)2HPoor (Dynamic range issues)Steric stabilization (Stealth LNPs)
C14-PEG4-Amine ~22–24H16H (Discrete)2HExcellent (Stoichiometric)Highly fluid liposomes

Self-Validating qNMR Methodology

To ensure absolute trustworthiness in your structural validation, the NMR protocol must be designed as a self-validating system. This means the experimental parameters inherently prevent artificial skewing of the data.

Workflow S1 1. Sample Prep Dissolve in CDCl3 + 0.01% TMS S2 2. Parameter Optimization Set D1 > 5*T1 for full relaxation S1->S2 S3 3. NMR Acquisition Acquire 1H spectrum (min. 64 scans) S2->S3 S4 4. Spectral Processing Apply Whittaker baseline correction S3->S4 S5 5. Stoichiometric Validation Cross-check Lipid vs PEG integrals S4->S5

Step-by-step self-validating quantitative NMR (qNMR) workflow for lipid-PEG bioconjugates.

Step-by-Step Protocol:
  • Sample Preparation: Weigh exactly 5.0 mg of C18-PEG4-Amine. Dissolve completely in of CDCl3​ containing 0.01% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, ensuring chemical shift accuracy across different batches.

  • Instrument Calibration: Tune and match the NMR probe to the exact solvent impedance. Lock and shim on the deuterium signal of CDCl3​ until the lock level is stable.

  • Acquisition Parameters (The Core of qNMR): Set the relaxation delay ( D1​ ) to a minimum of 5 seconds . Causality: The longitudinal relaxation times ( T1​ ) for highly mobile PEG chains are longer than those of the rigid lipid core. If D1​<5×T1​ , the signals will not fully relax between radiofrequency pulses, leading to artificially suppressed integrals for the slower-relaxing nuclei.

  • Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to optimize the signal-to-noise ratio. Perform a rigorous baseline correction (e.g., Whittaker smoother or polynomial fit). Causality: Even a slight baseline roll will artificially inflate the integral values of broad multiplet regions, destroying stoichiometric accuracy.

Data Interpretation & Purity Validation

Once the spectrum is acquired and processed, the purity and conjugation efficiency of C18-PEG4-Amine are validated through an internal stoichiometric cross-check[4].

  • Anchor the Integration: Locate the terminal methyl group of the C18 chain (a distinct triplet at ~0.88 ppm ). Set its integral strictly to 3.00 .

  • Validate the Lipid Tail: The bulk methylene envelope (~1.25 ppm ) should integrate to approximately 30 to 32 protons .

  • Validate the Spacer: The PEG backbone (a massive multiplet at ~3.6 ppm ) must integrate to exactly 16 protons .

  • Validate the Functional Headgroup: The α-CH2​ protons adjacent to the primary amine (~2.8 ppm ) must integrate to exactly 2 protons .

Self-Validation Check: If the PEG integral reads significantly higher than 16 (e.g., >18), it indicates contamination with unreacted free PEG. If the amine-adjacent peak reads less than 2, it indicates incomplete functionalization or degradation of the amine headgroup. Because PEG4 is a discrete molecule, any deviation >5% from these theoretical values is a definitive indicator of batch impurity.

References

  • Garcia-Fuentes, M., Torres, D., Martín-Pastor, M., & Alonso, M. J. (2004). Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles. Langmuir, American Chemical Society. Retrieved from[Link][1][2]

  • J-Stage. (2022). NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. Chemical and Pharmaceutical Bulletin. Retrieved from[Link][3]

  • Liu, Z., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, American Chemical Society. Retrieved from[Link][5]

Sources

Comparative

A Scientist's Guide to Membrane Anchoring: C18-PEG4-Amine vs. Cholesterol-PEG-Amine

In the dynamic fields of drug delivery, nanoparticle functionalization, and cell surface engineering, the ability to securely tether molecules to a lipid membrane is paramount. This is achieved using lipid-PEG anchors—am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic fields of drug delivery, nanoparticle functionalization, and cell surface engineering, the ability to securely tether molecules to a lipid membrane is paramount. This is achieved using lipid-PEG anchors—amphiphilic molecules that embed a hydrophobic tail into the lipid bilayer while exposing a functional group, in this case, a primary amine, via a flexible polyethylene glycol (PEG) spacer. The amine group serves as a versatile chemical handle for conjugating proteins, peptides, targeting ligands, or imaging agents.

Among the myriad of available anchors, two have emerged as workhorses in the lab: the straight-chain C18-PEG4-Amine and the sterol-based Cholesterol-PEG-Amine . While both serve the same fundamental purpose, their structural differences lead to significant variations in performance, particularly concerning the stability and longevity of their anchoring. This guide provides an in-depth comparison to inform the selection of the optimal anchor for your research needs, grounded in biophysical principles and experimental evidence.

The Anchors: A Tale of Two Tails

The core difference between these two molecules lies in their hydrophobic, membrane-inserting domain.

C18-PEG4-Amine features a saturated 18-carbon alkyl chain (stearoyl group). This linear, flexible tail closely mimics the acyl chains of phospholipids that constitute the bulk of a biological membrane. Its anchoring is driven by hydrophobic forces and stabilized by extensive van der Waals interactions as it integrates alongside the native lipid tails.[1] The C18 length is particularly effective, as it corresponds well with the typical thickness of one leaflet of a cell membrane, promoting stable insertion.[1][2][3]

Cholesterol-PEG-Amine utilizes cholesterol, a natural and essential component of animal cell membranes.[4] Cholesterol's rigid, bulky, and irregular polycyclic structure inserts into the gaps between phospholipid molecules.[5] In doing so, it famously modulates membrane fluidity, permeability, and stability.[6][7] As an anchor, it leverages its natural affinity for the lipid environment.

Head-to-Head Comparison: Stability is the Key Differentiator

The ultimate goal of a membrane anchor is to remain in place. Here, the structural differences between the C18 alkyl chain and cholesterol have profound consequences.

FeatureC18-PEG4-AmineCholesterol-PEG-AmineRationale & Implications
Anchor Stability High Moderate to Low The linear C18 chain integrates deeply and forms a dense network of van-der-Waals interactions, leading to very stable anchoring.[1] Cholesterol's irregular shape results in less stable anchoring, making it more prone to spontaneous desorption and exchange with other lipid structures, such as serum lipoproteins in vivo.[1][2][3]
Lipid Exchange Low High Studies directly comparing alkyl chains and cholesterol conjugates show that C18 anchors exhibit significantly less migration from liposomes to other membranes.[1][2][3] This is critical for applications requiring long circulation times, as premature loss of the PEG-conjugated ligand can compromise the therapeutic or diagnostic goal.
Membrane Perturbation Localized, integrates with acyl chainsModulates bulk fluidityThe C18 chain integrates like a native phospholipid tail. Cholesterol actively regulates membrane fluidity, making it more rigid or fluid depending on the surrounding lipid composition.[6][7] This can be an advantage for mimicking natural membranes or a confounding factor, depending on the experiment.
Biomimicry Mimics phospholipid tailsNatural membrane componentCholesterol is a fundamental part of the membrane, making it a "natural" choice.[5][8] The C18 stearoyl group is also a common component of natural phospholipids.
Insertion Kinetics Hydrophobicity-dependentGenerally rapidThe insertion of both anchors into a pre-formed membrane is a rapid process, driven by hydrophobic forces.[9][10] The rate is primarily governed by the hydrophobicity of the anchor and the composition and phase of the target membrane.[11][12]

The Decisive Factor: Anchor Retention

Experimental data consistently demonstrates that long alkyl chain anchors are superior to cholesterol in terms of membrane retention. A key study revealed that while C16 alkyl chains showed some lipid exchange, C18-C20 dialkyl lipids were inherently stable in liposomal membranes.[1][2][3] Critically, the same study noted that comparable cholesterol conjugates readily undergo lipid exchange.[1][2][3] This "shedding" of cholesterol-anchored molecules is a significant drawback for in vivo applications where nanoparticles must circulate for extended periods. The desorption of the PEG-lipid exposes the underlying nanoparticle, leading to rapid clearance by the immune system.[13][14]

Therefore, for applications demanding long-term stability and minimal loss of surface functionality—such as developing long-circulating "stealth" liposomes or ensuring a targeting ligand remains attached until it reaches its destination—the C18 anchor is the more reliable choice.[13][14]

Visualizing the Anchoring Mechanisms

To better understand how these anchors interact with the lipid bilayer, we can visualize their insertion.

cluster_0 Lipid Bilayer cluster_c18 C18-PEG4-Amine h1 t1_2 h1->t1_2 h2 t2_2 h2->t2_2 h3 t3_2 h3->t3_2 h4 t4_2 h4->t4_2 h5 t5_2 h5->t5_2 h6 t6_2 h6->t6_2 h7 h7->t1_2 h8 h8->t2_2 h9 h9->t3_2 h10 h11 h11->t4_2 h12 h12->t5_2 h13 h13->t6_2 t1 t2 t3 t4 t5 t6 c18_head NH2 c18_peg PEG4 c18_head->c18_peg c18_anchor C18 c18_peg->c18_anchor

Caption: C18-PEG4-Amine inserts its linear alkyl chain into the bilayer core.

cluster_0 Lipid Bilayer cluster_chol Cholesterol-PEG-Amine h1 t1_2 h1->t1_2 h2 t2_2 h2->t2_2 h3 t3_2 h3->t3_2 h4 t4_2 h4->t4_2 h5 t5_2 h5->t5_2 h6 t6_2 h6->t6_2 h7 h7->t1_2 h8 h8->t2_2 h9 h9->t3_2 h10 h11 h11->t4_2 h12 h12->t5_2 h13 h13->t6_2 t1 t2 t3 t4 t5 t6 chol_head NH2 chol_peg PEG chol_head->chol_peg chol_anchor Chol chol_peg->chol_anchor

Caption: Cholesterol-PEG-Amine inserts its bulky sterol group into the bilayer.

Experimental Protocol: Surface Functionalization via Post-Insertion

The post-insertion (or post-formation) method is a common and effective technique for modifying the surface of pre-formed liposomes or nanoparticles.[15][16] This approach avoids entrapping PEG-lipids on the inner leaflet of the vesicle and allows for precise control over the surface density of the conjugated ligand.[16]

G start Start: Pre-formed Liposomes & Lipid-PEG-Amine Stock step1 1. Prepare Lipid-PEG Micelles (Disperse in buffer above CMC) start->step1 step2 2. Incubation (Mix Liposomes and Micelles) step1->step2 Spontaneous monomer transfer from micelle to liposome step3 3. Purification (Remove unincorporated Lipid-PEG) step2->step3 Incubate at >Tm of lipids (e.g., 60°C for 1-3h) step4 4. Characterization (Size, Zeta Potential, etc.) step3->step4 Size exclusion chromatography or dialysis end End: Surface-Functionalized Liposomes step4->end

Caption: Workflow for liposome surface modification by post-insertion.

Objective: To incorporate C18-PEG4-Amine or Cholesterol-PEG-Amine into pre-formed liposomes to create a reactive surface for subsequent bioconjugation.

Materials:

  • Pre-formed large unilamellar vesicles (LUVs) at a known lipid concentration (e.g., composed of DSPC/Cholesterol).

  • C18-PEG4-Amine or Cholesterol-PEG-Amine.

  • Hydration buffer (e.g., PBS or HBS, pH 7.4).

  • Water bath or heat block.

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or dialysis cassette (e.g., 10 kDa MWCO).

Methodology:

  • Preparation of Lipid-PEG Micellar Solution:

    • Accurately weigh the desired amount of C18-PEG4-Amine or Cholesterol-PEG-Amine. The amount is calculated based on the desired final molar percentage (mol%) on the liposome surface (typically 1-5 mol%).

    • Dissolve the lipid-PEG in the hydration buffer to a concentration well above its critical micelle concentration (CMC). Gentle warming and vortexing may be required to ensure complete dissolution into a clear micellar solution.

    • Causality: The lipid-PEG must form micelles to act as a reservoir of monomers that can then transfer to the liposome bilayer. Working below the CMC would result in inefficient insertion.

  • Incubation and Insertion:

    • Warm the pre-formed liposome solution to a temperature above the phase transition temperature (Tm) of the primary lipids in the vesicle (e.g., for DSPC, Tm is ~55°C, so an incubation temperature of 60°C is appropriate).[17]

    • Add the prepared lipid-PEG micellar solution to the warmed liposomes while gently mixing.

    • Incubate the mixture for 1-3 hours at this temperature.[17]

    • Causality: Incubation above the Tm ensures the lipid bilayer is in a fluid state, which dramatically facilitates the insertion of the new lipid anchors. A rigid, gel-phase membrane would severely hinder insertion.

  • Purification:

    • Cool the liposome mixture to room temperature.

    • To remove any unincorporated lipid-PEG micelles, which could interfere with downstream applications, purify the liposomes.

    • Method A (SEC): Pass the mixture through a pre-equilibrated SEC column. The larger liposomes will elute first in the void volume, while the smaller micelles are retained and elute later.[18]

    • Method B (Dialysis): Transfer the mixture to a dialysis cassette and dialyze against a large volume of fresh buffer for 24-48 hours with several buffer changes. This will remove the small, unincorporated micelles.

    • Causality: Purification is a critical self-validating step. It ensures that the final product consists only of liposomes with stably inserted anchors, removing confounding variables from subsequent experiments.

  • Characterization:

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the final liposome preparation using Dynamic Light Scattering (DLS).[19] A monodisperse sample with the expected size indicates a successful and stable formulation.

    • Measure the Zeta Potential to determine the surface charge. The incorporation of a neutral PEG-amine should not drastically alter the zeta potential of a neutral liposome at pH 7.4 but is a good quality control check.

    • Quantify the amount of incorporated amine using a suitable assay (e.g., TNBS assay) to confirm the surface density of the functional handles.

Conclusion and Recommendations

The choice between C18-PEG4-Amine and Cholesterol-PEG-Amine is not arbitrary; it is a critical design parameter that dictates the stability and performance of the final construct.

  • Choose C18-PEG4-Amine for applications where maximum stability and long-term retention of the surface moiety are essential. This includes the development of long-circulating drug delivery systems for in vivo use, where minimizing premature shedding of the PEG-shield and its payload is paramount.

  • Choose Cholesterol-PEG-Amine for general-purpose applications, particularly in in vitro systems, where its biomimetic nature is advantageous and the risk of lipid exchange is lower or less consequential. It remains a widely used and effective anchor for creating functionalized liposomes for cell-based assays and short-term studies.[8]

Ultimately, the selection must be aligned with the experimental endpoint. By understanding the fundamental biophysical differences in their anchoring mechanisms, researchers can make an informed decision, ensuring the integrity and efficacy of their surface-engineered systems.

References

  • Zimmermann, J. et al. (2020). Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes. Cells, 9(10), 2213. [Link]

  • Pippa, N. et al. (2016). Insertion stability of poly(ethylene glycol)-cholesteryl-based lipid anchors in liposome membranes. International Journal of Pharmaceutics, 511(1), 464-472. [Link]

  • Zimmermann, J. et al. (2020). Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes. PubMed, 33003620. [Link]

  • Creative PEGWorks. Cholesterol-PEG-Amine. Creative PEGWorks. [Link]

  • Nanocs. Cholesterol PEG Amine. Nanocs. [Link]

  • Zimmermann, J. et al. (2020). Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes. ResearchGate. [Link]

  • Takeuchi, S. et al. (2022). Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids. Pharmaceutics, 15(1), 76. [Link]

  • Webb, M.S. et al. (2001). Cationic poly(ethyleneglycol) lipids incorporated into pre-formed vesicles enhance binding and uptake to BHK cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1515(1), 1-12. [Link]

  • Gerasimov, A.D. et al. (2020). Diversity of PEGylation methods of liposomes and their influence on RNA delivery. RSC Advances, 10(44), 26366-26377. [Link]

  • Hansen, R.L. et al. (2018). PEG-Lipid Post Insertion into Drug Delivery Liposomes Quantified at the Single Liposome Level. DTU Research Database. [Link]

  • Iwasaki, K. et al. (2015). Interaction between cells and poly(ethylene glycol)-lipid conjugates. Colloids and Surfaces B: Biointerfaces, 136, 928-934. [Link]

  • Liu, P. et al. (2016). Maximizing the Supported Bilayer Phenomenon: Liposomes Comprised Exclusively of PEGylated Phospholipids for Enhanced Systemic and Lymphatic Delivery. Molecular Pharmaceutics, 13(5), 1533-1542. [Link]

  • Rocchi, A. et al. (2024). The Impact of Polyethylene Glycol Lipid Anchors on the Physicochemical Properties, Protein Corona, Function, and Biodistribution of Lipid Nanoparticles. ACS Nano. [Link]

  • Nogueira, E. et al. (2024). Lipid-Based Nanoparticle Functionalization with Coiled-Coil Peptides for In Vitro and In Vivo Drug Delivery. Accounts of Chemical Research. [Link]

  • Iwasaki, K. et al. (2016). Interaction of poly(ethylene glycol)-conjugated phospholipids with supported lipid membranes and their influence on protein adsorption. Science and Technology of Advanced Materials, 17(1), 52-60. [Link]

  • ResearchGate. (2017). Preparation of PEGylated liposomes based on a Design-of-Experiment (DoE) approach. ResearchGate. [Link]

  • Iwasaki, K. et al. (2016). Interaction of poly(ethylene glycol)-conjugated phospholipids with supported lipid membranes and their influence on protein adsorption. Taylor & Francis Online. [Link]

  • Sharma, G. et al. (2020). Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications. Drug Delivery, 27(1), 443-457. [Link]

  • CD Bioparticles. (2024). Surface Modification of Phospholipid Liposomes: Unlocking the Potential for Targeted Therapy. CD Bioparticles. [Link]

  • Gjetting, S.K. et al. (2023). Membrane-Inserting α-Lipid Polymers: Understanding Lipid Membrane Insertion and Effect on Membrane Fluidity. Chemistry of Materials. [Link]

  • Walsh Medical Media. (2024). The Role of Cholesterol in Membrane Fluidity and Stability. Walsh Medical Media. [Link]

  • Bagheri, E. et al. (2022). Digging into the biophysical features of cell membranes with lipid-DNA conjugates. Biophysical Reports, 2(2), 100060. [Link]

  • Sun, B. et al. (2012). Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation. Journal of Liposome Research, 22(4), 327-335. [Link]

  • Bose, R.J.C. et al. (2017). Lipid-based surface engineering of PLGA nanoparticles for drug and gene delivery applications. Journal of Nanobiotechnology, 15(1), 36. [Link]

  • Walsh Medical Media. (2024). The Role of Cholesterol in Membrane Fluidity and Stability. Walsh Medical Media. [Link]

  • D'Addio, S.M. et al. (2022). Surface Modification of Lipid-Based Nanoparticles. ACS Nano, 16(5), 7233-7261. [Link]

  • Wang, C. et al. (2017). Targeted drug delivery to cancer cells using a lipid-insertion method to functionalize erythrocyte membrane-cloaked nanoparticles. Nanoscale, 9(31), 11263-11270. [Link]

  • Al-Dasooqi, D. et al. (2018). Preparation and Characterization of PEGylated C18 Fatty Acids/Anti-SNAP25 Antibody-Targeted Liposomes. Recent Patents on Drug Delivery & Formulation, 12(3), 205-215. [Link]

  • Grimaldi, N. et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles. Pharmaceutics, 15(2), 585. [Link]

  • Al-Dasooqi, D. et al. (2018). Preparation and Characterization of PEGylated C18 Fatty acids/Anti-SNAP25 Antibody-Targeted Liposomes. ResearchGate. [Link]

  • Torchilin, V.P. et al. (2009). Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization. Bioconjugate Chemistry, 20(9), 1700-1707. [Link]

  • Li, J. et al. (2020). Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes. Scientific Reports, 10(1), 1195. [Link]

  • Wilson, J.M. et al. (2022). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Journal of Controlled Release, 345, 545-556. [Link]

  • Pippa, N. et al. (2024). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Molecules, 29(6), 1307. [Link]

  • Xiong, Y. et al. (2017). A detachable coating of cholesterol-anchored PEG improves tumor targeting of cell-penetrating peptide-modified liposomes. International Journal of Pharmaceutics, 529(1-2), 173-180. [Link]

Sources

Validation

Analytical Mastery: HPLC Methodologies for C18-PEG4-Amine Purity Determination

As lipid nanoparticles (LNPs) and targeted bioconjugates become increasingly sophisticated, the analytical demands placed on their structural components have intensified. C18-PEG4-Amine (Stearyl-PEG4-Amine) is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As lipid nanoparticles (LNPs) and targeted bioconjugates become increasingly sophisticated, the analytical demands placed on their structural components have intensified. C18-PEG4-Amine (Stearyl-PEG4-Amine) is a critical amphiphilic linker. Its C18 hydrophobic tail anchors seamlessly into lipid bilayers, while the discrete PEG4 spacer provides a hydrophilic bridge terminating in a highly reactive primary amine for ligand conjugation.

However, determining the purity of C18-PEG4-Amine presents a significant analytical challenge. As a Senior Application Scientist, I frequently encounter laboratories struggling with irreproducible purity data for PEG-lipids. This guide objectively compares the available High-Performance Liquid Chromatography (HPLC) methodologies, explains the mechanistic causality behind detector selection, and provides a field-proven, self-validating protocol for accurate purity determination.

The Analytical Challenge & Detector Causality

The fundamental issue with C18-PEG4-Amine is its optical invisibility. The molecule lacks a conjugated pi-electron system or any strong chromophore.

Attempting to quantify this lipid using standard UV/Vis detection (e.g., at 210 nm) is a common pitfall. The signal relies entirely on weak end-absorption from the amine and ether linkages, which is easily overwhelmed by the massive baseline drift inherent to the organic gradients required to elute the C18 chain.

This necessitates the use of universal, aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .

Mechanistic Comparison: ELSD vs. CAD

While both detectors require volatile mobile phases and operate by nebulizing the eluent into an aerosol, their detection mechanisms dictate their performance:

  • ELSD measures the light scattered by the dried analyte particles. Because light scattering is highly dependent on particle size (which fluctuates with mobile phase composition during a gradient), ELSD responses are inherently non-linear and struggle to accurately quantify trace impurities.

  • CAD operates by transferring a charge to the dried analyte particles via a secondary stream of nitrogen ionized by a corona discharge. The charged particles are then measured by a highly sensitive electrometer. Mechanistically, the charge transferred is directly proportional to the particle's mass, independent of its chemical structure.

Compared to ELSD, CAD has been demonstrated to offer a more uniform response curve over a wider range of concentrations (over 4 orders of magnitude) with better accuracy, precision, and lower limits of detection 1. For high-purity PEG lipids, CAD detection is significantly more sensitive and quantitative than ELSD, making it the gold standard for trace impurity profiling 2.

Comparative Performance Data

The following table summarizes the quantitative performance of different HPLC detectors when analyzing C18-PEG4-Amine.

Performance MetricHPLC-CAD (Recommended)HPLC-ELSD (Alternative)HPLC-UV @ 210 nm (Not Advised)
Limit of Detection (LOD) ~1 - 5 ng~20 - 50 ng> 500 ng
Dynamic Range > 4 orders of magnitude2 - 3 orders of magnitude< 2 orders of magnitude
Response Uniformity High (Mass-proportional)Moderate (Size-dependent)Poor (Requires chromophore)
Gradient Baseline Stability ExcellentGoodPoor (Severe drift)
Trace Impurity Profiling OptimalAdequateInsufficient

Workflows and Logical Relationships

To visualize the analytical approach, the following diagrams outline the operational workflow of the CAD system and the logical decision matrix for detector selection.

G N1 Sample Prep (C18-PEG4-Amine in MeOH/H2O) N2 Chromatographic Separation (RP-HPLC, Sub-2 µm C18) N1->N2 Injection N3 Nebulization & Desolvation (Nitrogen Gas) N2->N3 Eluent N4 Particle Charging (Corona Discharge) N3->N4 Dry Particles N5 Electrometer Detection (CAD Signal) N4->N5 Charged Particles N6 Data Analysis (Purity % & Impurity Profiling) N5->N6 Signal Output

Fig 1: HPLC-CAD operational workflow for C18-PEG4-Amine purity analysis.

G D1 Target: C18-PEG4-Amine D2 Strong UV chromophore? D1->D2 D3 UV/Vis Detector (Not Recommended) D2->D3 Yes (False for PEG-Lipid) D4 Universal Detector Required D2->D4 No (True for PEG-Lipid) D5 High sensitivity for trace impurities? D4->D5 D6 HPLC-ELSD (Routine QC) D5->D6 No D7 HPLC-CAD (Trace Impurity & High Accuracy) D5->D7 Yes

Fig 2: Logical decision matrix for selecting HPLC detectors for PEG-lipids.

Optimized HPLC-CAD Protocol for C18-PEG4-Amine

A robust analytical method must be a self-validating system. Every parameter in the following protocol is chosen based on the physicochemical properties of C18-PEG4-Amine and the strict volatility requirements of the CAD system. Sample preparation diluent and mobile phase pH conditions are highly critical and must be optimized for the specific lipids of interest [[3]]().

Instrumentation & Column Selection
  • System: UHPLC system coupled with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Causality: Sub-2 µm particles provide the high theoretical plate count necessary to resolve closely related structural impurities, such as C16-PEG4-Amine homologues or unreacted PEG chains.

  • Column Temperature: 50 °C.

    • Causality: Elevated temperatures reduce the viscosity of the mobile phase and improve the mass transfer kinetics of the long, hydrophobic C18 tail, resulting in sharper, more symmetrical peaks.

Mobile Phase Preparation

The starting materials and final PEGylated products must be separated using a strictly volatile, mass-spectrometry compatible mobile phase to prevent permanent fouling of the CAD corona needle 4.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The low pH (~2.0) fully protonates the terminal primary amine of the C18-PEG4-Amine. This prevents secondary ion-exchange interactions with residual silanols on the silica stationary phase, eliminating peak tailing.

  • Mobile Phase B: Acetonitrile / Methanol (50:50, v/v) with 0.1% TFA.

    • Causality: Methanol is an excellent solvent for lipids and prevents the C18 chain from precipitating on the column, while Acetonitrile maintains a lower overall system pressure.

Chromatographic Gradient & Settings
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 10.0 min: 40% to 95% B (Linear ramp to elute the amphiphilic lipid)

    • 10.0 - 14.0 min: 95% B (Wash step for highly hydrophobic impurities)

    • 14.0 - 18.0 min: 40% B (Column re-equilibration)

CAD Detector Optimization
  • Evaporation Temperature: 35 °C.

    • Causality: This temperature is high enough to efficiently evaporate the aqueous/organic mobile phase, but low enough to prevent the thermal degradation or volatilization of shorter PEG impurities.

  • Data Collection Rate: 10 Hz with a 3.6s filter constant (optimizes signal-to-noise ratio).

Sample Preparation (Self-Validating Step)
  • Accurately weigh 1.0 mg of C18-PEG4-Amine.

  • Dissolve in 1.0 mL of 50% Mobile Phase A / 50% Mobile Phase B .

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete micelle disruption.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Causality: Matching the injection solvent's organic strength closely to the initial gradient conditions (40% B) prevents solvent-mismatch breakthrough, ensuring the lipid focuses tightly at the head of the column rather than smearing through the void volume.

Data Interpretation

Because the CAD provides a mass-proportional response that is largely independent of the analyte's chemical structure, the integrated peak area percentage directly correlates to the mass percentage of the compound. This allows researchers to accurately quantify the purity of C18-PEG4-Amine and its unknown impurities (such as free PEG or oxidized lipids) without needing to synthesize and calibrate individual reference standards for every single byproduct.

References

  • Application of Ultra-high Performance Liquid Chromatography for Chemical Characterization of Liposome-based Therapeutic Small-interfering RNA. American Pharmaceutical Review.1

  • High purity PEG Diacylglycerols for Lipid Nanoparticles. CPHI Online. 2

  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PMC. 3

  • Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection. Thermo Fisher Scientific. 4

Sources

Comparative

Validating C18-PEG4-Amine Surface Density on Nanoparticles: A Comparative Analytical Guide

As nanoparticle-based therapeutics evolve, the precision of surface functionalization dictates both biological fate and targeting efficacy. C18-PEG4-Amine (Molecular Weight: 445.72 g/mol ) is a specialized lipid-PEG-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As nanoparticle-based therapeutics evolve, the precision of surface functionalization dictates both biological fate and targeting efficacy. C18-PEG4-Amine (Molecular Weight: 445.72 g/mol ) is a specialized lipid-PEG-amine conjugate featuring a single stearyl (C18) hydrophobic anchor, a short polyethylene glycol (PEG4) spacer, and a reactive primary amine terminus[1].

Validating the exact surface density of these accessible amines is a critical quality control step. If the amines are buried within the lipid bilayer or shielded by longer co-formulated PEG chains (e.g., PEG2000), downstream bioconjugation of targeting ligands will fail. This guide objectively compares the performance of C18-PEG4-Amine against traditional alternatives, evaluates the analytical methodologies used to quantify surface density, and provides a self-validating experimental protocol.

Product Performance Comparison: C18-PEG4-Amine vs. DSPE-PEG2000-Amine

When designing functionalized lipid nanoparticles (LNPs) or liposomes, formulators typically choose between short-chain PEG-amines (like C18-PEG4-Amine) and long-chain PEG-amines (like DSPE-PEG2000-Amine). The choice fundamentally alters the nanoparticle's surface architecture and conjugation efficiency.

While DSPE-PEG2000-Amine provides excellent steric stabilization and extends the amine group 5–9 nm into the aqueous phase, its bulky PEG corona limits the absolute number of molecules that can be packed onto the surface (typically capping at ~0.5–5 pmol ligand/cm²)[2]. Conversely, the short ~1.5 nm spacer of C18-PEG4-Amine allows for highly dense packing, making it ideal for conjugating small molecules or short peptides where high avidity is required.

Table 1: Comparative Performance of Amine-Terminated Lipids
ParameterC18-PEG4-AmineDSPE-PEG2000-AmineMechanistic Causality
Hydrophobic Anchor Single C18 (Stearyl)Dual C18 (Distearoyl)Single chains exhibit higher inter-membrane exchange rates; dual chains lock firmly into the bilayer.
Spacer Length ~1.5 nm (PEG4)~5.0 - 9.0 nm (PEG2000)Short spacers reduce hydrodynamic diameter but risk steric shielding if co-formulated with longer PEG lipids.
Max Surface Density High (>5 pmol/cm²)Moderate (~0.5 - 5 pmol/cm²)The smaller footprint of PEG4 reduces lateral steric repulsion between adjacent PEG chains.
Amine Accessibility Highly dependent on co-lipidsConstitutionally highIf formulated with PEG2000, PEG4 amines are buried in the brush layer, rendering them inaccessible to large probes.

Comparative Analysis of Amine Quantification Methods

To validate the surface density of C18-PEG4-Amine, the chosen analytical method must distinguish between total amines (including those flipped inward or buried in the core) and reagent-accessible surface amines[3].

Table 2: Analytical Methods for Surface Amine Quantification
Analytical MethodReadoutTargetSensitivityLimitations & Causality
Fluorescamine Assay FluorometricAccessible AminesHigh (nM to µM)Rapid reaction at room temp. Small probe size accurately penetrates dense PEG4 layers[4].
TNBS Assay ColorimetricAccessible AminesModerate (µM)Requires longer incubation. Bulky trinitrobenzene ring may face steric hindrance.
Ninhydrin Assay ColorimetricAccessible AminesLow (mM)Requires heating to 65 °C for 1 h, which can melt the LNP bilayer and expose internal amines[5].
LC-MS / qNMR SpectroscopicTotal AminesHighRequires complete nanoparticle dissolution; cannot distinguish surface vs. internal distribution[6].

Editorial Insight: For C18-PEG4-Amine, the Fluorescamine Assay is the gold standard. Because fluorescamine is a small, uncharged molecule prior to reaction, it easily diffuses through the hydration shell to react with the short PEG4-amines. Furthermore, it reacts instantaneously at room temperature, preserving the integrity of the nanoparticle bilayer[4][7].

Workflows and Logical Pathways

The quantification of surface density requires a strict operational workflow to ensure that free (unincorporated) C18-PEG4-Amine is removed prior to analysis.

DensityWorkflow N1 Formulate NPs with C18-PEG4-Amine N2 Purify NPs (Dialysis / SEC) N1->N2 Remove free lipids N3 Total Amine Quantification (LC-MS/MS or qNMR) N2->N3 Disrupt Bilayer (Triton X-100) N4 Accessible Amine Quantification (Fluorescamine Assay) N2->N4 Intact NPs (Aqueous Buffer) N5 Calculate Surface Density (Amines per nm²) N3->N5 Total Inventory N4->N5 Surface Available

Caption: Operational workflow for distinguishing total vs. accessible surface amines on nanoparticles.

The Chemical Causality of Fluorescamine

Fluorescamine is non-fluorescent in its native state. Upon nucleophilic attack by a deprotonated primary amine, the ring opens to form a highly fluorescent pyrrolinone product. This reaction is highly pH-dependent.

FluorescamineLogic A Buffer Exchange to pH 9.0 Borate B Amine Deprotonation (-NH3+ -> -NH2) A->B Causality: Drives Nucleophilicity C Add Fluorescamine (in Acetonitrile) B->C Rapid Mixing D Nucleophilic Attack (Ring Opening) C->D Kinetics: < 1 min E Pyrrolinone Formation (Ex: 390nm / Em: 475nm) D->E Stable Signal

Caption: Mechanistic pathway of the fluorescamine assay for primary amine quantification.

Self-Validating Experimental Protocol: Fluorescamine Assay

To ensure trustworthiness, this protocol incorporates a Spike-and-Recovery Internal Control . Nanoparticle suspensions are inherently turbid and can scatter excitation/emission light (the Inner Filter Effect), leading to artificially low fluorescence readings[8]. By spiking a known amount of standard into the NP matrix, you mathematically validate the assay's accuracy for your specific formulation.

Reagents & Materials
  • Buffer: 0.1 M Sodium Borate Buffer, pH 9.0. (Causality: The pKa of the PEG-amine is ~8.5. pH 9.0 ensures the amines are deprotonated and nucleophilic without hydrolyzing the lipid ester bonds).

  • Standard: 3-Aminopropyltriethoxysilane (APTES) or Ethanolamine (0–100 µM in Borate Buffer)[4][5].

  • Probe: Fluorescamine (3 mg/mL in anhydrous Acetonitrile or DMSO). (Causality: Fluorescamine hydrolyzes rapidly in water; it must be kept in an anhydrous solvent until the exact moment of reaction).

Step-by-Step Methodology

Step 1: Standard Curve Preparation

  • Prepare a serial dilution of the amine standard (0, 10, 25, 50, 75, 100 µM) in 0.1 M Borate Buffer.

  • Aliquot 150 µL of each standard into a black, flat-bottom 96-well microplate.

Step 2: Nanoparticle Sample Preparation

  • Dilute the purified C18-PEG4-Amine nanoparticles to a known lipid concentration (e.g., 1 mg/mL) in 0.1 M Borate Buffer.

  • Aliquot 150 µL of the NP suspension into the microplate (in triplicate).

  • Negative Control: Aliquot 150 µL of "blank" nanoparticles (formulated without C18-PEG4-Amine) to measure background lipid scattering.

Step 3: The Self-Validating Spike (Critical Step)

  • In separate wells, combine 75 µL of the NP suspension with 75 µL of the 50 µM standard.

  • Causality: If the fluorescence of this spiked well is significantly less than the sum of the NP alone + the 25 µM standard alone, your nanoparticles are quenching the signal. The data must be adjusted using a recovery multiplier.

Step 4: Derivatization and Measurement

  • Using a multichannel pipette, rapidly add 50 µL of the Fluorescamine solution to all wells.

  • Immediately shake the plate for 30 seconds. (Causality: The half-life of unreacted fluorescamine in water is seconds; rapid mixing is required before it hydrolyzes into non-fluorescent byproducts).

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure fluorescence using a microplate reader (Excitation: 390 nm, Emission: 475 nm)[5].

Step 5: Surface Density Calculation

  • Subtract the Negative Control fluorescence from the Sample fluorescence.

  • Interpolate the molarity of accessible amines using the standard curve.

  • Convert molarity to amines per nanoparticle using the nanoparticle concentration (derived from dynamic light scattering and lipid mass).

  • Divide by the surface area of the nanoparticle to yield amines/nm² .

References

  • Fluorescent quantification of amino groups on silica nanoparticle surfaces - Analytical and Bioanalytical Chemistry -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPo7vXyqSEfwYgtS5bUdYfHZlBmL2UX-m_XswtedI4rrKc62Cas52weOqrcsSZzDNmy2QA4zGnu8Gpje2OddsVOQlnICkdaidjt2BPG-lVEgw7ajSZbzlO2rs_4zj7fCPe1LVsU4yPiXpx1w2dqcWyZE09B0n5AQG95mGp14idgE4Dr2fbAD50wVsrm8NVYvxQxjZ1dRhG-l121YtDU_trcYSENgssXqbWgbFReqdO4n7G2aDvsg==]
  • Covalently Surface-Functionalized Porphyrins on Silica Nanoparticles for Efficient Photodynamic Therapy - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJHb5FrJE_APbiOJQSNbR2SajjeiYJgXSJHWVfvJ9-YtogDTt_N-A11Y0ST0s3Oz88s2ACrHW40jn2lNGpQMpnGfiSn5C8jFcr7UuEHF0ouVLSvbz9FbpUwt3zlL-GD2yQKA==]
  • Expanding the Toolbox of Simple, Cost-Efficient, and Automatable Methods for Quantifying Surface Functional Groups on Nanoparticles - PMC / NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEppcf5GoKIHh0jOnNB0e5B-OedoEIg7FKK8GE2PWdVmPSsJHQmsyuaiV7GI2gQ8ACkSVEY49T14LZDXJF25YVapHri0AwhWVYlmbV6-vgbBN8H9bIwoz1lMGwqGSHPHBKds-bPjCAC_heacW4=]
  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach - RSC Advances -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbzteR7x4p3ePzYEjCmG_pt3pdn2aKTzzJUJgFvZMaRZSEVqEt664pVkeQv708kWME8FDLFZnFcc5FF1-dr6mppvRNUln15L6Z2ClMiMsBtMe58jwOOfXAMu93FMu9Cd3d0PlMPAXxp7yRnM8EJdhAyotPad12bhPUxKc=]
  • Fluorescamine Labeling for Assessment of Protein Conformational Change and Binding Affinity in Protein-Nanoparticle Interaction - eScholarship -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE085oIeTkOrt8ufqoo6dCRjwg9EgF1aXn_t1D-v_aG0nnAejjha1BX2VgZh-OlfrABUxz6cZ3sUtQphn1DDKJXgV6Lx0r3DciYKVg3WA085TV7VD-da1kOxGvIoo4RvnWdEfUjjdIB6XKk_ibX0ztBnTFulYQnLeoOYqF-d9Gqjm9JlQxeblgfw7C6YC3fjh5asDrd56e7oF67qH-XPg==]
  • Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed / NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETBtqCf2LbRtriOJ0kdf56EPiCyyGV8mhOAnXXbwMEcbqQA5BzcoQ6V9-AjdEfsUbh0UFJalOcrflJwk5mLwzPYUSX3utnciH300S2uW1y8k7KeYY6Gd21F3UbZauwkqz33og=]
  • C18-PEG4-Amine | SCBT - Santa Cruz Biotechnology -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1E7s-yxped5pHU8LY5Pj76Hv0JypM9P1WNFIOyvFdi6CYTJo9ZPQhIFLVcGabZym1hPm_mPUJcM_MVLFhZJXVCyeSu14eyvz0ZSpHiZglFKIU-l8Nfo1MbS-OReKQGw==]
  • Enhanced siRNA delivery into cells by exploiting the synergy between targeting ligands and cell-penetrating peptides - PMC / NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES53c6Jt2b3GilMxK6O8cTD9EdGn2aaMVFf3B4Z7OPWk5FIB_INp2SO-_mc5LugabzTdegaM_a89C-cz2EmhGkcvIrgRp-KHKyk6faaN6iRLWalrU37IOnVPK1aKDE6IHrBHFGAh6KphkB7w==]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of C18-PEG4-Amine Lipids

For researchers, scientists, and drug development professionals, the selection of every component in a lipid nanoparticle (LNP) formulation is a critical decision point, balancing therapeutic efficacy with safety. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of every component in a lipid nanoparticle (LNP) formulation is a critical decision point, balancing therapeutic efficacy with safety. Among these components, the PEGylated lipid, which provides a hydrophilic corona to the LNP, plays a pivotal role in stability and pharmacokinetics. This guide offers an in-depth comparison of the in vitro cytotoxicity profile of C18-PEG4-Amine lipids against other commonly used PEGylated lipids, supported by established experimental principles and methodologies.

The Role and Structural Impact of PEGylated Lipids on LNP Cytotoxicity

PEGylated lipids are amphiphilic molecules composed of a lipid anchor, which integrates into the LNP's lipid bilayer, and a hydrophilic polyethylene glycol (PEG) chain that extends into the aqueous environment. This "stealth" layer is crucial for enhancing the colloidal stability of nanoparticles and prolonging their circulation time in vivo by reducing clearance by the mononuclear phagocyte system.[1] However, the structural characteristics of these lipids—the lipid anchor, the PEG chain length, and terminal functional groups—can significantly influence the LNP's interaction with cells and, consequently, its in vitro cytotoxicity.[2][3]

The C18-PEG4-Amine lipid possesses three key structural features that are central to its cytotoxicity profile:

  • C18 Acyl Chain Anchor: This long, saturated 18-carbon chain, commonly found in lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), provides a stable and robust anchor within the lipid bilayer.[4][5] This stability means the PEG lipid is less likely to prematurely detach from the LNP surface compared to lipids with shorter acyl chains (e.g., C14 in DMG-PEG).[4][6] This persistent shielding can reduce direct interactions between the core LNP and cells, potentially leading to lower intrinsic cytotoxicity in vitro.[7]

  • Short PEG4 Linker: A PEG linker of four ethylene glycol units is relatively short. While longer PEG chains (e.g., PEG2000, PEG5000) are known to be more effective at repelling protein adsorption and reducing cellular uptake, shorter linkers may provide less of a "stealth" effect.[8][9][10] This could lead to increased interaction with cell surfaces compared to LNPs with longer PEG chains.

  • Terminal Amine Group (-NH2): The primary amine at the terminus of the PEG chain imparts a positive charge at physiological pH. Cationic surfaces are well-known to interact strongly with the negatively charged cell membrane, which can lead to membrane disruption and higher cytotoxicity.[11][12][13] However, the PEG linker itself is intended to shield the nanoparticle's surface, creating a potential interplay between the charge of the amine group and the shielding effect of the PEG chain.[14]

Comparative Cytotoxicity Profiles: C18-PEG4-Amine vs. Alternatives

While direct, head-to-head in vitro cytotoxicity studies for C18-PEG4-Amine in a specific LNP formulation are not extensively published, we can construct a logical comparison based on the principles established in the literature for its constituent parts.

FeatureC18-PEG4-AmineDSPE-PEG2000 (Non-functionalized)DMG-PEG2000 (Shorter Anchor)
Lipid Anchor C18 (Stable)C18 (Stable)C14 (Less Stable, "Sheddable")
PEG Length Short (PEG4)Long (PEG2000)Long (PEG2000)
Terminal Group Amine (Cationic)Methoxy (Neutral)Methoxy (Neutral)
Predicted Cytotoxicity Driver Potential for increased cytotoxicity due to the cationic amine group, possibly tempered by the PEG shield.Low cytotoxicity due to stable, neutral PEG shield.Potential for slightly higher cytotoxicity than DSPE-PEG due to faster shedding of the PEG shield, exposing the core LNP.
Supporting Rationale The positive charge from the amine group can enhance interactions with the cell membrane, a known mechanism for cytotoxicity.[13] However, PEGylation is known to mitigate this effect.[14]The long, neutral PEG chain provides a robust "stealth" layer, minimizing interactions with cells and generally leading to high biocompatibility in vitro.[2]The less stable C14 anchor allows for faster dissociation of the PEG lipid, which can enhance cellular uptake but may also increase cytotoxicity by exposing the other LNP components to the cells more readily.[4][6]

A study on DSPE-PEG (5000) Amine conjugated with carbon nanotubes found that this formulation could be made biocompatible, suggesting that the C18-PEG-Amine structure is not inherently cytotoxic and that the overall formulation plays a significant role.[15][16]

Experimental Protocols for Assessing In Vitro Cytotoxicity

To empirically determine and compare the cytotoxicity of LNPs formulated with C18-PEG4-Amine and other lipids, a multi-assay approach is recommended. This ensures a comprehensive evaluation of potential toxic effects, as different assays measure distinct cellular processes.

Experimental Workflow Overview

The general workflow for assessing the in vitro cytotoxicity of different LNP formulations is a systematic process.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Culture Seeding (e.g., HeLa, HepG2, A549) treatment Incubate Cells with LNPs (Dose-Response & Time-Course) prep_cells->treatment prep_lnp LNP Formulation (C18-PEG4-Amine vs. Controls) prep_lnp->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_apop Apoptosis Assay (Programmed Cell Death) treatment->assay_apop analysis Calculate IC50 Values & Compare Formulations assay_mtt->analysis assay_ldh->analysis assay_apop->analysis

Caption: General workflow for in vitro cytotoxicity testing of LNP formulations.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[17] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10][15] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18] It is a reliable marker of cell membrane rupture, which is indicative of necrosis.[19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If the nanoparticles might interfere with the assay, centrifuge the supernatant to pellet them.[18][21]

  • LDH Reaction: In a separate 96-well plate, add a portion of the supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at ~490-500 nm.

  • Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to a high control (cells lysed with a detergent like Triton™ X-100 to achieve maximum LDH release) and a low control (spontaneous LDH release from untreated cells).

Apoptosis Assay (Programmed Cell Death)

Apoptosis, or programmed cell death, is another key indicator of cytotoxicity.[22] This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, typically in late apoptosis or necrosis.[2]

G cluster_staining Staining cluster_analysis Flow Cytometry Analysis start LNP-Treated Cells stain_av Annexin V-FITC start->stain_av stain_pi Propidium Iodide (PI) start->stain_pi q1 Live Cells (AV-/PI-) stain_av->q1 q2 Early Apoptotic (AV+/PI-) stain_av->q2 q3 Late Apoptotic/Necrotic (AV+/PI+) stain_av->q3 q4 Necrotic (AV-/PI+) stain_av->q4 stain_pi->q1 stain_pi->q2 stain_pi->q3 stain_pi->q4

Caption: Principle of Annexin V/PI apoptosis assay for flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Treat cells grown in 6-well plates with the LNP formulations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Directions

The in vitro cytotoxicity of a C18-PEG4-Amine lipid within an LNP formulation is governed by a complex interplay of its structural features. The stable C18 anchor is expected to confer low baseline cytotoxicity, similar to other DSPE-based PEG lipids. However, the presence of a terminal amine group introduces a positive charge, which has the potential to increase cytotoxicity by promoting interactions with the cell membrane. The short PEG4 linker may offer less shielding than longer PEG chains, potentially making the cationic charge more influential.

Compared to neutral, long-chain alternatives like DSPE-PEG2000, the C18-PEG4-Amine lipid may exhibit a narrower therapeutic window. It is likely to be more cytotoxic than its non-functionalized C18 counterpart but potentially less cytotoxic than cationic lipids that lack a PEG shield. A comprehensive evaluation using a panel of assays, including MTT, LDH, and apoptosis assays, is essential to fully characterize its safety profile and determine its suitability for specific drug delivery applications. Further studies directly comparing these lipids within the same LNP platform are needed to provide definitive data.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of C18-PEG4-Amine Micelles by Dynamic Light Scattering (DLS)

For researchers, scientists, and drug development professionals, the precise characterization of nanoparticle drug delivery systems is paramount. C18-PEG4-Amine, an amphiphilic molecule, readily self-assembles into micel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of nanoparticle drug delivery systems is paramount. C18-PEG4-Amine, an amphiphilic molecule, readily self-assembles into micelles in aqueous environments, offering a promising vehicle for hydrophobic drug encapsulation. Validating the physical properties of these micelles—specifically their size and size distribution—is a critical step in preclinical development. Dynamic Light Scattering (DLS) stands as a primary analytical tool for this purpose.[1][2]

This guide provides an in-depth, objective comparison of DLS with alternative methods and presents a detailed, self-validating protocol for the characterization of C18-PEG4-Amine micelles. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The "Why": Understanding Micelle Formation and DLS Principles

1.1 The Amphiphile: C18-PEG4-Amine

C18-PEG4-Amine is composed of a long, hydrophobic C18 alkyl chain (the "tail") and a hydrophilic polyethylene glycol (PEG) chain terminated with an amine group (the "head"). This amphiphilic nature drives the self-assembly process. In an aqueous solution, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules arrange themselves to minimize the unfavorable interaction between the hydrophobic tails and water.[3][4] The result is a spherical micelle with a hydrophobic core, capable of encapsulating lipophilic drugs, and a hydrophilic shell that ensures colloidal stability.[3][5]

1.2 The Technique: Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension.[6][7] The core principle is based on the random movement of particles due to collisions with solvent molecules, a phenomenon called Brownian motion.[2][8][9]

Here's the causal chain:

  • Brownian Motion: Smaller particles diffuse more rapidly through the solvent than larger particles.[8][10]

  • Light Scattering: A laser illuminates the sample, and the particles scatter the light.[9]

  • Intensity Fluctuations: As the particles move, the intensity of the scattered light detected at a specific angle fluctuates over time.[6][10][11]

  • Autocorrelation: The instrument's software performs an autocorrelation analysis on these fluctuations. Faster-moving particles (smaller) cause the correlation to decay quickly, while slower particles (larger) lead to a slower decay.[10]

  • Size Calculation: From the correlation function, a translational diffusion coefficient (D) is calculated. This is then used in the Stokes-Einstein equation to determine the hydrodynamic radius (Rh) of the particles.[9][12]

The primary outputs of a DLS measurement are:

  • Z-average Diameter: The intensity-weighted mean hydrodynamic size. It's a crucial first indicator of the sample's average size but is sensitive to the presence of even a small number of larger particles or aggregates.[4][13]

  • Polydispersity Index (PDI): A dimensionless measure of the breadth of the size distribution.[13][14] A PDI value below 0.2 is generally considered acceptable for monodisperse micellar populations.[13][15] Values above 0.7 suggest a very broad distribution that may not be suitable for DLS analysis.[13][14]

  • Size Distribution: A graphical representation of the distribution of particle sizes by intensity, volume, or number.[6]

Experimental Protocol: A Self-Validating DLS Workflow

This protocol is designed to be self-validating by incorporating essential quality control steps.

2.1 Materials and Reagents

  • C18-PEG4-Amine

  • High-purity water (e.g., Milli-Q)

  • Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Syringe filters (0.22 µm, low protein binding, e.g., PVDF)

  • NIST-traceable polystyrene latex standards (e.g., 60 nm or 100 nm)[16][17]

  • Low-volume disposable DLS cuvettes

2.2 Instrument Verification

Rationale: Before measuring any samples, it is critical to verify that the instrument is performing within specification. This step ensures the trustworthiness of your data.

Procedure:

  • Measure a NIST-traceable polystyrene latex standard.[16]

  • Compare the measured Z-average diameter to the certified value. The result should be within the tolerance specified by the instrument manufacturer.

  • This verification should be performed regularly as part of good laboratory practice.

2.3 Sample Preparation Workflow

Rationale: Proper sample preparation is the most critical factor for obtaining high-quality DLS data. The goal is to create a stable, well-dispersed micellar solution free from contaminants like dust or aggregates, which can disproportionately scatter light and skew results.[18][19]

Step-by-Step Procedure:

  • Dispersant Preparation: Filter the chosen buffer (e.g., PBS) through a 0.22 µm syringe filter directly into a dust-free container. This removes any particulate contaminants from the solvent itself.[20]

  • Blank Measurement: Measure the filtered buffer as a sample. The count rate should be low, and the instrument should not be able to generate a meaningful correlation function. This confirms the cleanliness of your dispersant and cuvette.

  • Micelle Formation:

    • Weigh a precise amount of C18-PEG4-Amine.

    • Dissolve it in the filtered buffer to a concentration well above the expected CMC. Gentle vortexing is usually sufficient. Avoid vigorous shaking which can introduce air bubbles.

  • Equilibration: Allow the solution to equilibrate at the desired measurement temperature for at least 30 minutes. This ensures the micelle formation has reached equilibrium.

  • Filtration: Filter the micellar solution directly into a clean DLS cuvette using a 0.22 µm syringe filter. This final step removes any large aggregates or dust introduced during sample preparation.[21][22]

Diagram: DLS Sample Preparation Workflow

DLS_Workflow cluster_prep Preparation cluster_sample Sample Formulation cluster_measurement Measurement Buffer 1. Prepare Buffer FilterBuffer 2. Filter Buffer (0.22 µm) Buffer->FilterBuffer MeasureBlank 3. Measure Buffer Blank FilterBuffer->MeasureBlank Dissolve 4. Dissolve C18-PEG4-Amine in Filtered Buffer FilterBuffer->Dissolve Equilibrate 5. Equilibrate at Measurement Temp. Dissolve->Equilibrate FilterSample 6. Filter Sample (0.22 µm) into Cuvette Equilibrate->FilterSample SetParams 7. Set Measurement Parameters FilterSample->SetParams Measure 8. Perform DLS Measurement SetParams->Measure

Caption: Workflow for preparing micelle samples for DLS analysis.

2.4 DLS Measurement Parameters

  • Temperature: Set to a physiologically relevant temperature, such as 37°C, and ensure it is stable.[23] Temperature is critical as it affects the solvent viscosity, which is a direct input for the Stokes-Einstein equation.[24]

  • Solvent Properties: Select the correct dispersant from the instrument's library (e.g., Water or PBS). This ensures the correct viscosity and refractive index are used in the calculations. For concentrated micellar solutions, it may be necessary to measure the viscosity of the sample itself, as the micelles can alter the bulk viscosity.[25]

  • Measurement Angle: For particles smaller than ~300nm, the scattering intensity is relatively uniform at different angles.[17] However, modern instruments often use backscatter detection (e.g., 173°) which minimizes multiple scattering effects and is less sensitive to dust.[6][26]

  • Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.

Data Analysis, Interpretation, and Validation

3.1 Data Quality Assessment

Before accepting the size results, assess the quality of the raw data:

  • Count Rate: Should be stable and within the instrument's optimal range. A wildly fluctuating count rate can indicate sample instability or contamination.

  • Correlation Function: Should show a smooth decay to the baseline. Spikes or an irregular curve can suggest the presence of dust or aggregates.[8]

3.2 Interpreting the Results

For a well-formed C18-PEG4-Amine micelle sample, you should expect:

  • Z-average: A value typically in the range of 10-30 nm.

  • PDI: A value below 0.2, indicating a narrow, relatively uniform size distribution.

  • Intensity Distribution: A single, primary peak. The presence of a second peak at a much larger size (e.g., >100 nm) is a strong indicator of aggregation.

ParameterIdeal Result for C18-PEG4-Amine MicellesPotential Issue Indicated by Deviation
Z-average Diameter 10 - 30 nm> 50 nm may suggest aggregation or contamination.
Polydispersity Index (PDI) < 0.2> 0.3 suggests a broad size distribution or instability.
Intensity Distribution Single, unimodal peakMultiple peaks suggest polydispersity or aggregation.
Count Rate Stability Stable (+/- 10%)Fluctuations may indicate contamination or sedimentation.

Comparison with Orthogonal Techniques

While DLS is an excellent first-line technique, its results are intensity-weighted and can be biased by larger particles.[27][28] Therefore, validation with an orthogonal, number-weighted technique is highly recommended for a comprehensive characterization.

4.1 Dynamic Light Scattering (DLS) vs. Nanoparticle Tracking Analysis (NTA)

NTA also uses light scattering and Brownian motion but tracks individual particles to determine their size.[29][30] This particle-by-particle analysis provides a number-weighted distribution and particle concentration, offering higher resolution for polydisperse samples.[27][30][31] However, DLS is generally more effective for particles smaller than 30 nm, which is the typical size range for micelles.[29]

4.2 Dynamic Light Scattering (DLS) vs. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the micelles, offering information on their size, shape, and morphology.[5] However, the size measured by TEM is often smaller than the hydrodynamic diameter from DLS.[5][32][33] This is because DLS measures the particle plus a layer of associated solvent in its native, hydrated state, while TEM measures the dehydrated, core size of the particle on a grid.[7][32] Furthermore, sample preparation for TEM can introduce artifacts and may not be suitable for dynamic structures like micelles unless cryo-TEM is used.[32]

FeatureDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Transmission Electron Microscopy (TEM)
Principle Ensemble light scattering from Brownian motion[6]Single-particle tracking via light scattering[29]Direct imaging with electron beam
Size Measured Hydrodynamic Diameter (Intensity-weighted)[7]Hydrodynamic Diameter (Number-weighted)Core Diameter (Number-weighted)[32]
Sample State In native aqueous suspension[7]In aqueous suspensionDehydrated on a grid (unless cryo-TEM)[32]
Pros Fast, high-throughput, excellent for small particles (<30 nm)[29]High resolution for polydisperse samples, provides concentration[30][31]Direct visualization of size and morphology[5]
Cons Low resolution, biased by large particles[28]Less reliable for particles <30 nm[29]Sample prep can introduce artifacts, lower throughput[32]

Diagram: Methodological Comparison Logic

Comparison_Logic cluster_dls Primary Technique cluster_ortho Orthogonal Validation Topic C18-PEG4-Amine Micelle Characterization DLS DLS (Intensity-Weighted Ensemble) Topic->DLS Primary Sizing NTA NTA (Number-Weighted Single Particle) DLS->NTA Validate Distribution & Concentration TEM TEM (Direct Imaging, Core Size) DLS->TEM Validate Size & Morphology DLS_Adv DLS_Adv DLS->DLS_Adv Advantage: Fast, good for small particles DLS_Dis DLS_Dis DLS->DLS_Dis Disadvantage: Biased by aggregates NTA_Adv NTA_Adv NTA->NTA_Adv Advantage: Higher resolution NTA_Dis NTA_Dis NTA->NTA_Dis Disadvantage: Less effective <30nm TEM_Adv TEM_Adv TEM->TEM_Adv Advantage: Direct visualization TEM_Dis TEM_Dis TEM->TEM_Dis Disadvantage: Dehydration artifacts

Caption: Logic for selecting and comparing characterization techniques.

Conclusion

Validating C18-PEG4-Amine micelles using Dynamic Light Scattering is a robust and efficient method when performed with meticulous attention to protocol and data quality. The key to trustworthy results lies in a self-validating workflow that includes instrument verification with standards, rigorous and clean sample preparation, and a critical interpretation of the data. While DLS provides essential information on the hydrodynamic size and polydispersity, complementing these findings with an orthogonal, number-weighted technique like NTA or direct imaging via TEM provides a more complete and validated picture, which is essential for advancing drug development programs.

References

  • DLS Particle Size Analyzer and NTA: Measurement Principles and Technical Differences. Hyperion Analytical. [Link]

  • How Nanoparticle Tracking Analysis Compares to Dynamic Light Scattering for Measuring Particle Size. ATA Scientific. [Link]

  • Particle Sizing of Nanoparticle Adjuvant Formulations by Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA). PubMed. [Link]

  • Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates. PMC. [Link]

  • INTERNATIONAL STANDARD ISO 22412. ISO. [Link]

  • ISO 22412:2017 Particle size analysis—dynamic light scattering (DLS). Regulations.gov. [Link]

  • Dynamic light scattering. Wikipedia. [Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC. [Link]

  • NanoParticle Tracking Analysis (NTA) and Dynamic Light Scattering (DLS) - Comparison Between NTA and DLS. AZoNano. [Link]

  • Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation. PMC. [Link]

  • In-depth Interpretation of ISO 22412:2017 - The International Benchmark for Dynamic Light Scattering Particle Size Analysis. gonoava. [Link]

  • Dynamic Light Scattering: Frequently Asked Questions. Particle Technology Labs. [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. [Link]

  • Understanding Dynamic Light Scattering Theory. Waters - Wyatt Technology. [Link]

  • Light scattering ISO standard anyone [ISO13321, ISO22412]?. Malvern Panalytical. [Link]

  • dynamic light scattering (DLS). Wyatt Technology. [Link]

  • How to characterize micelles?. ResearchGate. [Link]

  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing. [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. [Link]

  • Structural Characterization of Pluronic Micelles Swollen with Perfume Molecules. Langmuir. [Link]

  • Common Misconceptions about Dynamic Light Scattering. AZoM. [Link]

  • Dynamic Light Scattering (DLS) Requirements for Sample Preparation. Bettersize Instruments. [Link]

  • How to Minimize Errors in Dynamic Light Scattering Measurements. Patsnap Eureka. [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. [Link]

  • DLS, ELS, and data reliability: What you need to know. Malvern Panalytical. [Link]

  • Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers. [Link]

  • DLS Data Analysis: The CORENN Method. LS Instruments. [Link]

  • Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems. PMC. [Link]

  • Influence of the Hydrophobicity of Pluronic Micelles Encapsulating Curcumin on the Membrane Permeability and Enhancement of Photoinduced Antibacterial Activity. MDPI. [Link]

  • NIST - NCL Joint Assay Protocol PCC-1 Measuring the Size of Nanoparticles in Aqueous Media Using Batch-Mode Dynamic Light Scatte. Center for the Environmental Implications of NanoTechnology. [Link]

  • Structural Characterization of Pluronic Micelles Swollen with Perfume Molecules. Institut Laue-Langevin. [Link]

  • Comparison of Particle Size (Diameter) Measured by TEM and DLS (Dynamic Light Scattering). Malvern Panalytical. [Link]

  • LABTips: Mitigating Common Errors in Particle Analysis. Labcompare.com. [Link]

  • Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Muser. [Link]

  • (PDF) Investigation of Size and Polydispersity of a Nanoparticle Reference Material by DLS. ResearchGate. [Link]

  • Measuring Latex Standards by Dynamic Light Scattering. Malvern Panalytical. [Link]

  • How to Analyze Polydispersity Index in Dynamic Light Scattering. Patsnap Eureka. [Link]

  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. [Link]

  • Polydispersity Index(PDI) in dynamic light scattering(DLS) ?. ResearchGate. [Link]

  • A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles. PMC. [Link]

  • Why does the particle size differ in TEM and DLS measurements?. ResearchGate. [Link]

  • Dynamic Light Scattering Distributions by Any Means. National Institute of Standards and Technology. [Link]

  • Surfactant micelle characterization using dynamic light scattering. Malvern Panalytical. [Link]

  • WP4005: Determination of critical micelle concentration by dynamic light scattering. Waters. [Link]

  • Tips & Tricks for Nanoparticle Characterization. Malvern Panalytical. [Link]

  • Dynamic light scattering distributions by any means. NIST. [Link]

  • Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure?. Journal of Chemical & Engineering Data - ACS Publications. [Link]

Sources

Validation

The Analytical Blueprint: Quantifying Unreacted C18-PEG4-Amine using the TNBSA Assay vs. Alternative Methods

In the development of lipid nanoparticles (LNPs) and functionalized liposomes, C18-PEG4-Amine (Stearyl-PEG4-Amine) serves as a critical amphiphilic linker. Its long hydrophobic stearyl tail (C18) anchors into lipid bilay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of lipid nanoparticles (LNPs) and functionalized liposomes, C18-PEG4-Amine (Stearyl-PEG4-Amine) serves as a critical amphiphilic linker. Its long hydrophobic stearyl tail (C18) anchors into lipid bilayers, while the hydrophilic PEG4 spacer extends a reactive primary amine outward for bioconjugation1[1]. However, quantifying unreacted C18-PEG4-Amine post-conjugation presents a distinct analytical challenge: the molecule spontaneously forms micelles in aqueous buffers, sterically shielding the primary amine and confounding standard quantification assays.

As an Application Scientist, selecting the right analytical method requires moving beyond basic protocols and understanding the physicochemical causality of the sample matrix. This guide objectively compares the 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay against common alternatives (Fluorescamine and OPA) and provides a self-validating, matrix-resistant protocol for accurate C18-PEG4-Amine quantification.

Mechanistic Comparison of Amine-Reactive Assays

When quantifying primary amines, three reagents dominate the field: TNBSA, Fluorescamine, and o-phthalaldehyde (OPA). However, their performance diverges drastically in lipid-rich environments.

  • Fluorescamine: This heterocyclic dione reacts with primary amines in milliseconds to form a highly fluorescent product. While exceptionally fast, Fluorescamine only detects amines in fully solvent-accessible (folded/native) states2[2]. In the presence of C18-PEG4-Amine micelles, Fluorescamine suffers from severe steric exclusion and fluorescence quenching, leading to false negatives.

  • OPA (o-phthalaldehyde): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to yield a fluorescent isoindole derivative 3[3]. While it boasts sub-microgram sensitivity 4[4], the resulting adducts are notoriously unstable, and the assay is highly sensitive to background interference from lipid oxidation products.

  • TNBSA: TNBSA undergoes nucleophilic aromatic substitution with primary amines to form a highly stable, chromogenic yellow derivative. Crucially, TNBSA can be co-administered with harsh denaturants like Sodium Dodecyl Sulfate (SDS) and Hydrochloric Acid (HCl). This allows the assay to actively unfold micellar structures, rendering all primary amines solvent-accessible 2[2].

AssaySelection Start Primary Amine Quantification Lipid High Lipid/Micelle Content? Start->Lipid Sens Sub-microgram Sensitivity Needed? Lipid->Sens No TNBSA TNBSA Assay (Robust, Colorimetric) Lipid->TNBSA Yes (Requires Solubilization) Fluor Fluorescamine (Fast, Fluorogenic) Sens->Fluor Moderate OPA OPA Assay (High Sens, Fluorogenic) Sens->OPA Yes

Logical decision tree for selecting primary amine quantification assays based on sample matrix.

Comparative Performance Data

The following table summarizes the operational parameters of these assays when applied specifically to amphiphilic lipid-PEG-amines.

ParameterTNBSA AssayFluorescamine AssayOPA Assay
Detection Mode Colorimetric (Abs 335 nm)Fluorogenic (Ex 360 / Em 465)Fluorogenic (Ex 340 / Em 455)
Lipid/Micelle Compatibility High (Compatible with 10% SDS)Low (Fluorescence quenching)Moderate (Prone to scattering)
Signal Stability Excellent (Stable for hours post-quench)Poor (Decays within minutes)Poor (Adducts degrade rapidly)
Assay Time 2 Hours< 5 Minutes15 Minutes
Linear Range 1 - 100 µg/mL10 - 500 µg/mL0.05 - 25 µg/mL
Best Use Case Denatured/Micellar Amines Fast screening of soluble aminesHigh-sensitivity peptide kinetics

The Self-Validating TNBSA Protocol for C18-PEG4-Amine

To accurately quantify unreacted C18-PEG4-Amine, we must engineer a protocol that forces the molecule out of its micellar state. This methodology utilizes SDS to disrupt hydrophobic interactions and TNBSA to irreversibly tag the exposed amines.

Causality of Reagent Selection:
  • 0.2 M Sodium Bicarbonate (NaHCO3), pH 8.5: The primary amine must be deprotonated to act as an effective nucleophile. A pH of 8.5 ensures the amine is reactive without causing rapid hydrolysis of the TNBSA reagent5[5].

  • 10% SDS: Acts as the micellar disruptor. Without SDS, up to 40% of the amines may remain hidden in the hydrophobic core 2[2].

  • 1 N HCl Quench: Lowering the pH protonates any remaining unreacted amines, instantly halting the reaction. It also stabilizes the TNBSA-amine chromophore for consistent spectrophotometric reading.

TNBSAWorkflow Prep 1. Solubilization (0.2M NaHCO3 + SDS) Reagent 2. TNBSA Addition (0.01% w/v) Prep->Reagent Incubate 3. Incubation (37°C, 2 hrs) Reagent->Incubate Stop 4. Quench (1N HCl) Incubate->Stop Read 5. Detection (Abs at 335 nm) Stop->Read

Step-by-step self-validating workflow for TNBSA-based primary amine quantification.

Step-by-Step Methodology

Pre-analytical Requirement: Ensure your sample has been purified (via dialysis or Tangential Flow Filtration) to remove any amine-containing quenching buffers (e.g., Tris, Ethanolamine, Glycine) used during the conjugation step.

Step 1: Preparation of the Standard Curve System Validation: Do not use generic amino acids (like glycine) for the standard curve. The local microenvironment of the PEG4 spacer alters the extinction coefficient.

  • Prepare a stock solution of pure C18-PEG4-Amine (1 mg/mL) in ethanol or DMSO.

  • Dilute the stock into 0.2 M NaHCO3 (pH 8.5) to create a standard curve ranging from 0 to 100 µg/mL.

Step 2: Sample Solubilization

  • In a microcentrifuge tube, combine 500 µL of your purified sample (or standard) with 250 µL of 10% (w/v) SDS solution.

  • Vortex vigorously for 30 seconds to ensure complete micellar disruption.

Step 3: TNBSA Derivatization

  • Add 250 µL of 0.01% (w/v) TNBSA reagent to each tube2[2].

  • Incubate the mixture in a hybridization oven or thermomixer at 37°C for exactly 2 hours. Protect from direct light.

Step 4: Reaction Quenching & Detection

  • Stop the reaction by adding 125 µL of 1 N HCl to each tube.

  • Transfer 200 µL of the final mixture into a clear, flat-bottom 96-well microplate.

  • Measure the absorbance at 335 nm using a microplate reader 5[5].

System Validation Controls (Mandatory)

To ensure the assay is a self-validating system, you must include the following controls in every run:

  • Matrix Blank (0 µg/mL Standard): Buffer + SDS + TNBSA + HCl. This corrects for the background absorbance of TNBSA hydrolysis products (picric acid derivatives). Subtract this value from all sample readings.

  • Spike-Recovery Control: Take a fully reacted, purified LNP sample (expected to have near-zero unreacted amines) and spike it with a known concentration (e.g., 50 µg/mL) of pure C18-PEG4-Amine. A recovery of 90-110% validates that the lipid matrix is not interfering with the TNBSA derivatization. If recovery is low, the SDS concentration must be optimized.

References

  • Pharmaceutically modified subtilisins withstand acidic conditions and effectively degrade gluten in vivo Source: PubMed Central (PMC) - NIH URL:[Link]

  • Boosted Cross-Linking and Characterization of High-Performing Self-Assembling Peptides Source: MDPI URL:[Link]

  • An o-phthalaldehyde spectrophotometric assay for proteinases Source: PubMed - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of C18-PEG4-Amine

For researchers, scientists, and drug development professionals, the operational integrity of a laboratory relies heavily on the precise management of specialized chemical reagents. C18-PEG4-Amine (Stearyl-PEG4-Amine) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the operational integrity of a laboratory relies heavily on the precise management of specialized chemical reagents. C18-PEG4-Amine (Stearyl-PEG4-Amine) is a highly versatile amphiphilic linker used extensively in lipid nanoparticle (LNP) formulation, liposomal drug delivery, and bioconjugation.

Due to its unique structural dichotomy—a hydrophobic stearyl (C18) tail coupled with a hydrophilic PEG-amine head—this compound acts as a potent surfactant. While it is not classified as acutely toxic, its physical properties demand specific handling and disposal protocols. Improper disposal can lead to the disruption of wastewater treatment systems, environmental contamination, and severe regulatory non-compliance[1].

This guide provides authoritative, step-by-step methodologies for the safe operational handling and disposal of C18-PEG4-Amine, ensuring your laboratory remains compliant, safe, and cost-efficient.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the reagent, as these directly dictate the required safety measures and solvent compatibilities.

PropertyValue / InformationOperational Implication
Chemical Name Stearyl-PEG4-AmineContains a primary amine that can act as a weak base.
CAS Number 1807537-36-5Essential for Environmental Health & Safety (EHS) logging.
Molecular Formula C26H55NO4High carbon content; hydrophobic tail dictates solubility.
Molecular Weight ~445.7 g/mol Readily forms micelles in aqueous environments.
Solubility Soluble in Ethanol, Chloroform, DMSO; dispersible in waterRequires organic solvents (e.g., EtOH) for effective equipment decontamination.
Primary Hazard Non-hazardous (Unlisted)Not regulated under RCRA as a standalone chemical, but acts as a surfactant[2].

Immediate Safety & Handling Causality

Do not let the "non-hazardous" designation breed complacency. The handling of C18-PEG4-Amine requires strict adherence to safety protocols due to the mechanistic behavior of lipid-PEG conjugates.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, splash goggles, and a standard lab coat.

    • Causality: The lipid component of C18-PEG4-Amine can facilitate the dermal penetration of co-solvents (like DMSO or Chloroform) often used in LNP synthesis. Furthermore, the terminal amine group can be mildly irritating to mucous membranes and eyes upon direct contact.

  • Spill Management: In the event of a spill, do not use water as the primary cleaning agent.

    • Causality: Adding water to a concentrated amphiphile will generate a highly viscous, slippery micellar gel, creating a severe slip hazard. Instead, absorb the spill with inert absorbent pads, then wipe the area with isopropanol (IPA) or ethanol to disrupt the lipid structures before a final water wipe-down.

Step-by-Step Disposal Methodologies

The core principle of chemical waste management is segregation . Mixing non-hazardous PEG-lipid waste with hazardous solvents converts the entire volume into a RCRA-regulated hazardous waste, exponentially increasing disposal costs and safety risks[3].

Protocol A: Decontamination of Empty Containers and Glassware

Because C18-PEG4-Amine is amphiphilic, it adheres strongly to glass and plastic surfaces via hydrophobic interactions. A simple water rinse is insufficient and will leave a residual micellar film.

  • Initial Solvent Selection: Select a solvent in which the lipid is highly soluble, such as Ethanol or Isopropanol (IPA).

  • The Triple-Rinse Technique: Add a small volume of the solvent to the empty container. Cap and agitate vigorously to ensure all internal surfaces are contacted.

    • Causality: Successive dilution via triple-rinsing ensures the residual chemical concentration drops below biologically and environmentally active levels[2].

  • Rinsate Collection: Pour the resulting rinsate into a designated Flammable Solvent Waste container. Never pour this rinsate down the drain.

  • Defacing & Disposal: Once triple-rinsed, thoroughly deface or remove the original chemical label. The clean, dry container may now be disposed of as regular laboratory glass or plastic waste, pending your institution's specific policies[2].

Protocol B: Disposal of Liquid Waste Streams

During LNP formulation, C18-PEG4-Amine is often dissolved in various buffers or organic solvents.

  • Characterize the Matrix: Determine if the lipid is in an aqueous buffer or mixed with organic solvents (e.g., Chloroform, Methanol)[4].

  • Segregation:

    • Aqueous Waste: Collect in a high-density polyethylene (HDPE) carboy labeled "Non-Hazardous Chemical Waste: Aqueous PEG-Lipid."

    • Organic/Mixed Waste: If mixed with halogenated solvents (like Chloroform), it must be collected in a dedicated "Hazardous Waste: Halogenated Solvents" container[4].

  • Storage: Store waste containers in secondary containment bins within a designated Satellite Accumulation Area (SAA). Ensure lids are tightly closed unless actively adding waste[4].

Protocol C: Solid Waste Disposal
  • Collection: Gather all contaminated consumables, including pipette tips, microcentrifuge tubes, weighing boats, and heavily soiled gloves.

  • Containerization: Place these items into a sturdy, leak-proof, and clearly labeled solid waste container or a double-lined biohazard bag (if cross-contaminated with biologicals).

  • Labeling: Label as "Solid Chemical Waste: Contaminated with C18-PEG4-Amine."

Disposal Decision-Making Workflow

The following diagram illustrates the logical routing of C18-PEG4-Amine waste to ensure regulatory compliance and cost-effective waste management.

G Start C18-PEG4-Amine Waste Segregation Type Determine Waste Type Start->Type Empty Empty Containers & Glassware Type->Empty Mixed Mixed with Organics (e.g., Chloroform, EtOH) Type->Mixed Pure Pure Compound or Aqueous Solution Type->Pure Rinse Triple-Rinse with EtOH/IPA Collect Rinsate Empty->Rinse HazWaste Hazardous Waste Stream (RCRA Regulated) Mixed->HazWaste NonHaz Non-Hazardous Chemical Waste Stream Pure->NonHaz Trash Deface Label & Dispose as Regular Trash Rinse->Trash Clean Container Rinse->HazWaste Solvent Rinsate EHS EHS / Certified Contractor Pickup & Incineration HazWaste->EHS NonHaz->EHS

Caption: Decision-making workflow for the segregation and disposal of C18-PEG4-Amine waste.

Regulatory Compliance & Environmental Impact

While polyethylene glycol (PEG) chains are generally considered biodegradable, the addition of the C18 lipid tail fundamentally alters the molecule's environmental behavior.

The "No-Drain" Policy: Under no circumstances should C18-PEG4-Amine solutions be disposed of down the laboratory sink. Surfactants discharged into municipal wastewater systems can drastically alter the surface tension of water, disrupting aeration processes in wastewater treatment plants and posing toxicity risks to aquatic ecosystems[1].

Always coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for the final pickup and incineration of both hazardous and non-hazardous chemical waste streams[1].

References

  • Hazardous Waste Disposal Guide - Research Safety Northwestern University[Link]

  • How To Properly Dispose Of Laboratory Liquid Wastes MCF Environmental Services[Link]

Sources

Handling

Personal protective equipment for handling C18-PEG4-Amine

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling C18-PEG4-Amine. It is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling C18-PEG4-Amine. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain the integrity of their work. This document moves beyond a simple checklist, explaining the reasoning behind each recommendation to build a culture of safety and confidence in handling this and similar chemical reagents.

Hazard Assessment of C18-PEG4-Amine

C18-PEG4-Amine is an amphiphilic molecule, featuring a long hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) chain terminated with a primary amine. While Safety Data Sheets (SDS) for similar amine-PEG compounds often classify them as not hazardous, it is crucial to recognize the potential for mild irritation.[1][2] One SDS for a related compound, Boc-NH-PEG4-amine, explicitly lists it as a skin and eye irritant.[3] Therefore, a cautious approach is warranted.

The primary hazards are associated with:

  • Skin and Eye Irritation: The amine functional group can cause irritation upon direct contact.[2][3]

  • Respiratory Tract Irritation: If handled as a fine powder or aerosolized, it may cause respiratory irritation.[2]

In accordance with OSHA's Laboratory Standard, it is prudent to minimize all chemical exposures, even for substances with no known significant hazard.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and prevent contamination.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[9]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[7][9]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling this type of chemical.[7][9] For concentrated solutions, consider double-gloving for added protection.[10]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles.[7][9] Work should be conducted in a certified chemical fume hood.

Operational and Handling Plan

Proper handling techniques are essential for both safety and experimental success.

Storage and Preparation
  • Storage: C18-PEG4-Amine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere like nitrogen or argon if possible.[11] For long-term storage, a temperature of -20°C is often recommended.[12]

  • Preparation: Before use, allow the sealed container to warm to room temperature to prevent moisture condensation, which can degrade the compound.[7] For reagents that are difficult to weigh, creating a stock solution in an appropriate solvent like DMSO or DMF is recommended.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for handling C18-PEG4-Amine, from preparation to post-experiment cleanup.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_start Start: Retrieve C18-PEG4-Amine from storage equilibrate Equilibrate to Room Temperature prep_start->equilibrate ppe Don Personal Protective Equipment (PPE) equilibrate->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh or Dissolve to Create Stock Solution fume_hood->weigh_dissolve prep_end Ready for Experiment weigh_dissolve->prep_end reaction Perform Experimental Procedure prep_end->reaction observe Observe and Record Data reaction->observe quench Quench Reaction (if applicable) observe->quench waste_disposal Dispose of Waste in Labeled Containers quench->waste_disposal decontaminate Decontaminate Glassware and Work Surfaces waste_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Experimental workflow for handling C18-PEG4-Amine.

Disposal Plan

Proper disposal of C18-PEG4-Amine and associated waste is critical to prevent environmental contamination and maintain a safe laboratory.[14]

Waste Segregation and Disposal Decision Tree

The following diagram provides a decision-making framework for the proper segregation and disposal of waste generated from experiments involving C18-PEG4-Amine.

G cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Action cluster_final_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsate) start->liquid_waste Liquid sharps Contaminated Sharps (Needles, etc.) start->sharps Sharps solid_disposal Place in a labeled solid chemical waste container. solid_waste->solid_disposal liquid_disposal Collect in a labeled liquid chemical waste container. liquid_waste->liquid_disposal sharps_disposal Dispose of in a designated sharps container. sharps->sharps_disposal ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). solid_disposal->ehs_pickup liquid_disposal->ehs_pickup sharps_disposal->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Waste disposal decision tree for C18-PEG4-Amine.

Decontamination Procedures
  • Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual C18-PEG4-Amine. This rinsate must be collected as chemical waste.[14] Following the initial rinse, wash the glassware with a standard laboratory detergent and then perform a final rinse with deionized water.

  • Spills: In the event of a spill, absorb the material with an inert absorbent material. The contaminated absorbent should then be placed in a sealed container for disposal as chemical waste.

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1][2]

  • Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.[1][2]

  • Eye Contact: Flush eyes with water as a precaution.[1][2]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2]

In all cases of significant exposure or if irritation persists, seek medical attention.

References

  • Navigating the Safe Disposal of Amino-PEG11-Amine: A Comprehensive Guide. Benchchem.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. 2009 Jul 30.
  • SDS of Amine-PEG-Amine. Creative PEGWorks. 2021 Dec 21.
  • OSHA Laboratory Standard. National Center for Biotechnology Information.
  • SAFETY DATA SHEET. TCI Chemicals. 2025 Apr 9.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • The OSHA Laboratory Standard. Lab Manager. 2020 Apr 1.
  • MSDS CSP004 Methyl-PEG4-Amine.pdf. Safety Data Sheet.
  • PEG Storage and Handling Conditions. JenKem Technology. 2022 Jun 1.
  • Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
  • PERSONAL PROTECTIVE EQUIPMENT. Universiti Malaya Research.
  • Personal protective equipment for handling Peptide R. Benchchem.
  • Personal Protective Equipment for Engineered Nanoparticles. DigitalOcean.
  • Storage and handling of Avanti Research lipids. Avanti Polar Lipids.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.